1-Tert-butylpyrrolidine
Description
Properties
IUPAC Name |
1-tert-butylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2,3)9-6-4-5-7-9/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMQSIGDRWCJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302033 | |
| Record name | 1-tert-butylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15185-01-0 | |
| Record name | NSC148206 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-tert-butylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular Structure and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties of 1-Tert-butylpyrrolidine
Executive Summary: this compound is a saturated N-heterocyclic compound distinguished by the significant steric hindrance provided by the tert-butyl group attached to the nitrogen atom. This structural feature profoundly influences its chemical properties, rendering it a weak nucleophile but an effective non-nucleophilic base and a valuable participant in radical-mediated reactions. This guide provides a comprehensive analysis of its molecular structure, spectroscopic signature, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
This compound, with the chemical formula C₈H₁₇N, consists of a five-membered pyrrolidine ring N-substituted with a bulky tert-butyl group. This substitution is pivotal to its chemical behavior, sterically shielding the nitrogen's lone pair of electrons. This hindrance dictates its role in chemical reactions, favoring its action as a base over a nucleophile and influencing the reactivity of the adjacent C-H bonds.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-methylpropan-2-yl)pyrrolidine | N/A |
| Molecular Formula | C₈H₁₇N | [1] |
| Molecular Weight | 127.23 g/mol | [1] |
| CAS Number | 15185-01-0 | [2] |
| Canonical SMILES | CC(C)(C)N1CCCC1 | [1] |
| InChIKey | WNMQSIGDRWCJMO-UHFFFAOYSA-N | [1] |
| Appearance | Liquid (typical) | N/A |
| Boiling Point | (Predicted) 145-155 °C | N/A |
| Density | (Predicted) ~0.82 g/mL | N/A |
Synthesis and Manufacturing Considerations
While this compound is commercially available, detailed preparative protocols in peer-reviewed literature are sparse. However, its synthesis can be conceptualized through established organic chemistry methodologies. A plausible and common approach for synthesizing N-alkylated heterocycles is reductive amination.
Proposed Synthetic Workflow: Reductive Amination
A logical precursor for this synthesis would be the reaction between pyrrolidine and acetone (a source of the tert-butyl skeleton via Grignard addition) or, more directly, with pivalaldehyde followed by reduction. An alternative involves the reaction of pyrrolidine with a tert-butyl halide, though this is often complicated by competing elimination reactions (E2) due to the strong basicity of pyrrolidine and the hindered nature of the tertiary halide.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (General)
-
Imine Formation: To a solution of pyrrolidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add pivalaldehyde (1.0-1.2 eq). The reaction can be stirred at room temperature for 1-4 hours to form the intermediate iminium ion.
-
Reduction: The reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq), is added portion-wise to the mixture at 0 °C or room temperature.
-
Reaction Monitoring: The reaction is stirred for 12-24 hours and monitored by TLC or GC-MS until the starting materials are consumed.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography to yield this compound.
Spectroscopic Profile and Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While a complete public spectral database for the parent compound is limited, data from closely related, substituted analogues provide authoritative insights into its expected spectral characteristics[3].
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to be simple and highly characteristic. The nine equivalent protons of the tert-butyl group will appear as a sharp, prominent singlet, significantly upfield. The pyrrolidine ring protons will appear as two distinct multiplets, corresponding to the α-protons (adjacent to the nitrogen) and the β-protons.
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Key Insight |
| -C(CH₃ )₃ | ~1.05 | Singlet (s) | 9H | Unmistakable signature of the tert-butyl group.[3] |
| -N-CH₂ - (α-protons) | ~2.60 - 2.80 | Multiplet (m) | 4H | Deshielded by the adjacent nitrogen atom. |
| -CH₂-CH₂ - (β-protons) | ~1.80 - 2.00 | Multiplet (m) | 4H | Shielded relative to the α-protons. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The proton-decoupled ¹³C NMR spectrum is also predicted to be straightforward, with four distinct signals. The quaternary carbon of the tert-butyl group is a key identifier.
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100.6 MHz)
| Assignment | Predicted Chemical Shift (δ) ppm | Key Insight |
| -C (CH₃)₃ | ~54.0 | Quaternary carbon, deshielded by nitrogen.[3] |
| -N-C H₂- (α-carbons) | ~47.0 | Carbon adjacent to the nitrogen.[3] |
| -C (CH₃)₃ | ~27.0 | Three equivalent methyl carbons.[3] |
| -CH₂-C H₂- (β-carbons) | ~26.0 | Carbon atoms beta to the nitrogen.[3] |
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 127 is expected. A prominent fragmentation pathway would be the loss of a methyl group (•CH₃) to give a stable iminium ion at m/z = 112 (M-15), which is often the base peak. Another characteristic fragment would be at m/z = 70, corresponding to the pyrrolidinyl cation after the loss of the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be typical for a saturated tertiary amine. Key absorptions will include:
-
C-H Stretching: Strong bands just below 3000 cm⁻¹ (typically 2950-2800 cm⁻¹) corresponding to the sp³ C-H bonds of the alkyl groups.
-
C-N Stretching: A moderate absorption in the 1250-1020 cm⁻¹ region.
-
Absence of N-H: Notably, there will be no absorption band in the 3300-3500 cm⁻¹ region, confirming the tertiary nature of the amine.
Chemical Reactivity and Mechanistic Insights
The chemistry of this compound is dominated by the steric and electronic properties of the N-tert-butyl group.
Sterically Hindered Non-Nucleophilic Base
The primary consequence of the bulky tert-butyl group is the steric shielding of the nitrogen's lone pair. This significantly diminishes its ability to act as a nucleophile in Sₙ2 reactions with sterically demanding electrophiles. However, the lone pair remains available for abstracting protons, making it an effective non-nucleophilic base. This property is valuable in promoting elimination reactions where nucleophilic substitution is an undesired side reaction. Its use as an auxiliary base to form ionic liquid salts for separating acids from reaction mixtures has been proposed in patent literature, underscoring its role as a hindered base[4][5].
Reactivity in Radical Reactions
The electron-donating nature of the alkyl groups makes the nitrogen atom in this compound a site of low ionization potential, predisposing it to single-electron transfer (SET) oxidation.
-
Hydrogen Atom Transfer (HAT): In reactions with electrophilic radicals like the cumyloxyl radical (CumO•), this compound exhibits high reactivity. The tert-butyl group, being electron-donating, increases the electron density on the nitrogen, which in turn activates the adjacent α-C-H bonds. This makes them susceptible to abstraction, forming a stable α-amino radical. Kinetic studies show that N-tert-butylpyrrolidine has the highest HAT rate constant among related pyrrolidine derivatives because its α-C-H bonds fully benefit from the activation provided by the nitrogen lone pair, unlike in N-Boc or N-acyl pyrrolidines where the lone pair is delocalized and the nitrogen is less electron-donating[6].
-
Photoredox Catalysis: This high HAT reactivity is exploited in modern synthetic chemistry. In semiconductor-mediated photoredox catalysis (e.g., using TiO₂), this compound can act as an electron donor. Upon photoexcitation of the semiconductor, it transfers an electron to form an aminium radical cation. This is followed by rapid deprotonation at the α-position to generate a nucleophilic α-aminoalkyl radical, which can then engage in C-C bond-forming reactions by adding to electron-deficient alkenes[7][8].
Caption: General mechanism for the use of this compound in photoredox catalysis.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for introducing three-dimensional character into drug candidates. This compound serves as a valuable building block for introducing a sterically demanding, basic nitrogen center. This can be used to:
-
Tune Physicochemical Properties: Modulate pKa, lipophilicity, and metabolic stability of a lead compound.
-
Probe Steric Pockets: The bulky group can be used to probe the steric tolerance of receptor binding sites.
-
Control Conformation: The tert-butyl group can lock the conformation of adjacent functionalities, which can be crucial for optimizing binding affinity.
-
Serve as a Synthetic Intermediate: As demonstrated in its radical reactions, it is a precursor for creating more complex pyrrolidine-containing molecules through C-C bond formation at the α-position[7][8].
Safety and Handling
As a tertiary amine, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. While a specific, comprehensive safety datasheet is not widely available, general precautions for this class of compounds should be observed.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Hazards: Tertiary amines are often flammable and can be toxic if inhaled, ingested, or absorbed through the skin. They are typically irritants to the skin, eyes, and respiratory system.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Disclaimer: This information is for guidance only. Users must consult the specific Safety Data Sheet (SDS) provided by the chemical supplier before handling this compound.
References
-
Schirmer, M.-L., Spannenberg, A., & Werner, T. (2016). Highly functionalized alkenes produced from base-free organocatalytic Wittig reactions: (E)-3-benzylidenepyrrolidine-2,5-dione, (E)-3-benzylidene-1-methylpyrrolidine-2,5-dione and (E)-3-benzylidene-1-tert-butylpyrrolidine-2,5-dione. Acta Crystallographica Section C, Structural Chemistry, 72(C), 504–508. Available at: [Link]
-
Allen, A. D., & Tidwell, T. T. (2020). The Solid-State Structures of Cyclic NH Carboximides. MDPI. Available at: [Link]
-
Amenta, A. (2019). Palladium, ruthenium and iron in intramolecular transition metal-catalyzed carbene functionalization reactions of amino-tethered α-diazoesters [Doctoral dissertation, Universitat de Barcelona]. Available at: [Link]
-
Allen, A. D., & Tidwell, T. T. (2020). The solid-state structures of cyclic NH carboximides. SciSpace. Available at: [Link]
-
Schirmer, M. L., et al. (2016). Highly functionalized alkenes produced from base-free organocatalytic Wittig reactions... ResearchGate. Available at: [Link]
-
Barata-Vallejo, S., et al. (2015). Reactivity and Selectivity Patterns in Hydrogen Atom Transfer from Amino Acid C–H Bonds to the Cumyloxyl Radical: Polar Effects as a Rationale for the Preferential Reaction at Proline Residues. The Journal of Organic Chemistry, 80(15), 7592–7600. Available at: [Link]
-
Murphy, J. A. (2015). Preparative semiconductor photoredox catalysis: An emerging theme in organic synthesis. Beilstein Journal of Organic Chemistry, 11, 1570-1582. Available at: [Link]
-
Leischner, T., et al. (2018). Molecular Defined Molybdenum–Pincer Complexes and Their Application in Catalytic Hydrogenations. Organometallics, 37, 4402-4408. Available at: [Link]
- BASF Aktiengesellschaft. (2008). Method for the separation of acids from chemical reaction mixtures by means of ionic fluids. U.S. Patent No. 7,351,339 B2.
-
Murphy, J. A. (2015). Preparative semiconductor photoredox catalysis: An emerging theme in organic synthesis. Beilstein Publishing Group. Available at: [Link]
- BASF Aktiengesellschaft. (2005). Method for the separation of acids from chemical reaction mixtures by means of ionic fluids. U.S. Patent Application No. 2005/0020857 A1.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 287918, this compound. Retrieved from [Link]
Sources
- 1. US20020065270A1 - N-heterocyclic inhibitors of TNF-alpha expression - Google Patents [patents.google.com]
- 2. Buy 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- (EVT-438362) | 25060-18-8 [evitachem.com]
- 3. DSpace [diposit.ub.edu]
- 4. US7351339B2 - Method for the separation of acids from chemical reaction mixtures by means of ionic fluids - Google Patents [patents.google.com]
- 5. US20050020857A1 - Method for the separation of acids from chemical reaction mixtures by means of ionic fluids - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Preparative semiconductor photoredox catalysis: An emerging theme in organic synthesis [beilstein-journals.org]
- 8. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Molecular Structure and Application of 1-Tert-butylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules.[1][2] Its significance lies in its ability to impart three-dimensional complexity and serve as a versatile pharmacophore. This guide focuses on 1-tert-butylpyrrolidine, a derivative where the bulky tert-butyl group at the nitrogen atom introduces unique structural constraints and physicochemical properties. We will explore the fundamental molecular structure, conformational dynamics, synthesis, and spectroscopic characterization of this compound. Furthermore, this whitepaper provides insights into its applications in chemical synthesis and its potential as a foundational building block in drug discovery, grounded in an understanding of how its specific structure influences metabolic stability and receptor interactions.
Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery
Nitrogen-containing heterocycles are cornerstone components of pharmaceuticals, with 59% of FDA-approved small-molecule drugs featuring such a structure.[2] Within this class, the five-membered pyrrolidine ring is one of the most frequently employed secondary amines in both organic synthesis and medicinal chemistry.[2] The strategic advantage of the pyrrolidine motif is its non-planar, puckered nature, which allows for the precise spatial orientation of substituents, a critical factor for achieving high-affinity and selective interactions with biological targets like enzymes and receptors.
The introduction of a tert-butyl group onto the pyrrolidine nitrogen, creating this compound, significantly influences the molecule's properties. This bulky, sterically demanding group can:
-
Dictate Ring Conformation: The steric hindrance of the tert-butyl group restricts the conformational flexibility of the pyrrolidine ring, favoring specific puckered forms.
-
Enhance Metabolic Stability: The tert-butyl group can act as a "metabolic shield," sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) of adjacent chemical bonds, a desirable trait for improving the pharmacokinetic profile of a drug candidate.[3]
-
Modulate Lipophilicity: The addition of the hydrocarbon-rich tert-butyl group increases the molecule's lipophilicity (logP), which can enhance its ability to permeate biological membranes.[3]
This guide provides a detailed examination of these principles through the lens of this compound's molecular structure.
Fundamental Molecular Properties
This compound is a saturated heterocyclic amine. Its core identity is defined by a set of fundamental physicochemical properties that are critical for its handling, characterization, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N | [4][5] |
| Molecular Weight | 127.23 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 15185-01-0 | [5] |
| Canonical SMILES | CC(C)(C)N1CCCC1 | [5] |
| InChI Key | WNMQSIGDRWCJMO-UHFFFAOYSA-N | [4][5] |
Synthesis and Derivatization
The synthesis of N-alkylated pyrrolidines is a fundamental process in organic chemistry. While numerous methods exist, one-pot strategies are increasingly favored for their efficiency, reduction in waste, and atom economy. A relevant example is the direct synthesis of the isomeric 1-butylpyrrolidine from bulk starting materials, a protocol that highlights the principles applicable to the synthesis of related compounds.
Protocol 1: One-Pot Synthesis of N-Alkylated Pyrrolidines
This methodology outlines the synthesis of 1-butylpyrrolidine from 1,4-butanediol and aqueous ammonia over a reusable heterogeneous catalyst.[1][6] The choice of a heterogeneous catalyst (e.g., CuNiPd/ZSM-5) is deliberate; it simplifies product purification by allowing the catalyst to be easily filtered off and potentially reused, aligning with green chemistry principles.[1][7] The reaction proceeds through a successive N-alkylation and cyclization cascade.
Experimental Protocol:
-
Catalyst Preparation (3%Cu-3%Ni-0.2Pd/ZSM-5):
-
Dissolve 1.14 g of Cu(NO₃)₂·3H₂O and 1.5 g of Ni(NO₃)₂·6H₂O in 3 mL of deionized water.
-
Add 0.2 mL of an aqueous H₂PdCl₄ solution (0.1 g/mL Pd).
-
Add 10 g of HZSM-5 zeolite to the solution with continuous stirring.
-
Stir for 2 hours, then age for an additional 2 hours.
-
Dry the resulting precipitate at 110 °C for 12 hours.
-
Calcine the material in air at 500 °C for 3 hours.
-
Reduce the calcined precursor under a hydrogen atmosphere at 300 °C for 3 hours.[1][7]
-
-
Synthesis of 1-Butylpyrrolidine:
-
Charge a 100 mL stainless steel autoclave with 18 g (0.2 mol) of 1,4-butanediol, 6.8 g (0.1 mol) of 25 wt% aqueous ammonia, and 1.8 g of the prepared catalyst.
-
Pressurize the autoclave with H₂ to an initial pressure of 4 MPa.
-
Heat the reactor to 300 °C with constant magnetic stirring. The final pressure will reach approximately 10 MPa.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Analyze the liquid mixture using GC-MS and GC for product identification and quantification.[1][7]
-
Spectroscopic Characterization
The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
| Technique | Observation and Interpretation | Source |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum provides the molecular weight and fragmentation pattern. For the isomeric 1-butylpyrrolidine, characteristic fragments are observed, which can be used as a reference. | [8] |
| Gas Chromatography (GC) | The retention index (e.g., Kovats RI) is a characteristic property used for identification. For 1-butylpyrrolidine, the standard non-polar Kovats RI is approximately 939-954. | [9][10] |
| Nuclear Magnetic Resonance (¹H NMR) | Provides information on the proton environment. The spectrum would show characteristic signals for the tert-butyl group (a sharp singlet integrating to 9 protons) and distinct multiplets for the non-equivalent protons on the pyrrolidine ring. | [11] |
| Carbon-13 NMR (¹³C NMR) | Shows the number of unique carbon environments. Signals would be expected for the quaternary and methyl carbons of the tert-butyl group, as well as the carbons of the pyrrolidine ring. | [11] |
| Infrared (IR) Spectroscopy | Characterizes functional groups. The spectrum would be dominated by C-H stretching and bending vibrations. The absence of an N-H stretch (typically ~3300-3500 cm⁻¹) confirms the tertiary nature of the amine. | *[12] |
*Note: Specific spectral data for this compound is sparse in the provided results; data from closely related structures like N-Boc-pyrrolidine and tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate are used for general interpretation principles. [11][12]
Applications in Research and Drug Development
The unique structural and chemical properties of this compound make it a valuable building block in several areas of chemical science.
-
Organic Synthesis: As a secondary amine with significant steric bulk, it can serve as a non-nucleophilic base or as a ligand in organometallic catalysis. Its derivatives are key intermediates in the synthesis of more complex molecules. [3]* Ionic Liquids: The isomeric 1-butylpyrrolidine is a precursor in the microwave-assisted synthesis of ionic liquids, such as 1-butyl-1-methylpyrrolidinium salts. [13]This highlights the role of the N-alkylpyrrolidine core in creating novel materials with unique solvent and electrochemical properties.
-
Medicinal Chemistry Scaffold: The pyrrolidine ring is a privileged scaffold in drug discovery. [1][2]The incorporation of a tert-butyl group, as discussed, can confer metabolic stability and conformational rigidity. [3]This makes the this compound motif an attractive starting point for designing novel enzyme inhibitors or receptor ligands where precise conformational control is paramount for activity and selectivity. For example, the accessibility of diverse pyrrolidine derivatives makes them attractive for designing novel anti-inflammatory agents, such as COX-2 inhibitors. [1]
Safety and Handling
Proper handling of chemical reagents is paramount for laboratory safety. While a specific safety data sheet for this compound was not retrieved, data for the closely related 1-butylpyrrolidine and general pyrrolidine derivatives provide a strong basis for safe handling protocols.
GHS Hazard Classification (Reference: 1-Butylpyrrolidine):
| Hazard Class | GHS Category | Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Source:[9][13] |
Recommended Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors. [14]* Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles with side-shields, chemical-resistant gloves (inspect before use), and a lab coat. [14]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. [14]* Spill Management: In case of a spill, evacuate the area. Cover drains and use non-sparking tools and absorbent materials for containment and cleanup. * First Aid:
-
If Inhaled: Move the person to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If Swallowed: Do not induce vomiting. Call a poison control center or doctor immediately. [15]
-
Conclusion
This compound is more than a simple heterocyclic amine; it is a molecule whose structure is engineered for specific purposes. The strategic placement of a bulky tert-butyl group on the nitrogen atom imparts conformational rigidity and metabolic stability, two of the most desirable features in modern drug design. By understanding its fundamental structure, synthesis, and spectroscopic signature, researchers can effectively leverage this compound as a sophisticated building block for creating novel therapeutics and advanced materials. This guide serves as a foundational resource, bridging the gap between fundamental molecular properties and field-proven applications for scientists at the forefront of chemical innovation.
References
-
Long, Y., et al. (n.d.). One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst. New Journal of Chemistry. Available at: [Link]
-
NIST. (n.d.). 1-tert-Butyl-pyrrolidine. NIST Chemistry WebBook. Available at: [Link]
- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 1-Butylpyrrolidine. National Center for Biotechnology Information. Available at: [Link]
-
Koskinen, A., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry. Available at: [Link]
-
NIST. (n.d.). 1-Butylpyrrolidine. NIST Chemistry WebBook. Available at: [Link]
-
RSC Publishing. (2015). One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Pyrrolidine-based catalytic microporous polymers in sustainable CN and CC bond formation via iminium and enamine activation. Available at: [Link]
-
NIST. (n.d.). 1-Butylpyrrolidine - Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. (n.d.). N-Boc-pyrrolidine. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-tert-Butyl-pyrrolidine [webbook.nist.gov]
- 5. This compound | C8H17N | CID 287918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. 1-Butylpyrrolidine [webbook.nist.gov]
- 9. 1-Butylpyrrolidine | C8H17N | CID 69843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Butylpyrrolidine [webbook.nist.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Butylpyrrolidin 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. 1-(tert-Butoxycarbonyl)-3-pyrrolidinol - Safety Data Sheet [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 1-Tert-butylpyrrolidine
Introduction: The Significance of the N-tert-butylpyrrolidine Moiety
The pyrrolidine ring is a foundational scaffold in medicinal chemistry and materials science, prized for its conformational rigidity and its role as a versatile synthetic intermediate. The introduction of a tert-butyl group at the nitrogen atom to form 1-tert-butylpyrrolidine (C₈H₁₇N) imparts unique steric and electronic properties. The bulky tert-butyl group can shield the nitrogen lone pair, influencing the molecule's basicity and nucleophilicity, and can also play a crucial role in directing intermolecular interactions in larger, more complex molecules. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a comparative analysis of their underlying principles, procedural details, and practical considerations for researchers, scientists, and drug development professionals.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents and conditions. This guide will focus on three primary and mechanistically diverse routes:
-
Direct Alkylation: Formation of the pyrrolidine ring via nucleophilic substitution of a linear C4-dihalide with tert-butylamine.
-
Reductive Amination: Construction of the N-tert-butylpyrrolidine from a 1,4-dicarbonyl precursor and tert-butylamine.
-
Two-Step Synthesis via a Lactam Intermediate: Synthesis and subsequent reduction of N-tert-butyl-2-pyrrolidinone.
A comparative overview of these primary pathways is presented in the table below.
| Synthesis Pathway | Starting Materials | Key Reagents | Typical Yield | Scalability | Key Advantages | Key Disadvantages |
| Direct Alkylation | 1,4-Dichlorobutane, tert-Butylamine | Base (e.g., K₂CO₃) | Good to Excellent | High | Cost-effective, straightforward | Potential for side reactions (elimination, over-alkylation) |
| Reductive Amination | 2,5-Dimethoxytetrahydrofuran, tert-Butylamine | Acid catalyst, Reducing agent (e.g., NaBH₃CN) | Moderate to Good | Moderate | Milder conditions for ring formation | Requires a subsequent reduction step |
| Lactam Reduction | γ-Butyrolactone, tert-Butylamine | High temperature/pressure, Reducing agent (e.g., LiAlH₄) | Good | High | Readily available starting materials | Requires a strong reducing agent for the second step |
Pathway 1: Direct Alkylation via Double Nucleophilic Substitution
This is one of the most direct and industrially scalable methods for the synthesis of N-substituted pyrrolidines. The reaction proceeds through a sequential double nucleophilic substitution (Sₙ2) mechanism.
Mechanistic Rationale
The primary amine, tert-butylamine, acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dichlorobutane, leading to the displacement of the first chloride ion. This is followed by an intramolecular cyclization, where the newly formed secondary amine attacks the other end of the carbon chain, displacing the second chloride ion to form the stable five-membered pyrrolidine ring. A base is essential to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol: Synthesis of this compound from 2,5-Dimethoxytetrahydrofuran
This two-step protocol outlines the synthesis of the pyrrole intermediate and its subsequent reduction.
Part A: Synthesis of 1-tert-Butylpyrrole
Materials:
-
2,5-Dimethoxytetrahydrofuran (MW: 132.16 g/mol )
-
tert-Butylamine (MW: 73.14 g/mol )
-
Acetic Acid (glacial)
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (13.2 g, 0.1 mol) in glacial acetic acid (50 mL).
-
Add tert-butylamine (7.3 g, 0.1 mol) to the solution.
-
Heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 1-tert-butylpyrrole, which can be purified by distillation.
Part B: Reduction of 1-tert-Butylpyrrole to this compound
Materials:
-
1-tert-Butylpyrrole (MW: 123.20 g/mol )
-
Rhodium on alumina catalyst (or other suitable hydrogenation catalyst)
-
Ethanol
Procedure:
-
In a hydrogenation vessel, dissolve 1-tert-butylpyrrole (12.3 g, 0.1 mol) in ethanol.
-
Add the rhodium on alumina catalyst (5% w/w).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the mixture at room temperature until the hydrogen uptake ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Pathway 3: Two-Step Synthesis via N-tert-butyl-2-pyrrolidinone
This pathway involves the initial synthesis of the lactam, N-tert-butyl-2-pyrrolidinone, from γ-butyrolactone, followed by its reduction to the corresponding pyrrolidine.
Mechanistic Rationale
The first step is the aminolysis of γ-butyrolactone with tert-butylamine. This reaction proceeds via a nucleophilic attack of the amine on the lactone's carbonyl carbon, leading to ring-opening to form a hydroxy amide intermediate. Subsequent intramolecular cyclization via dehydration, typically at high temperature and pressure, yields the stable five-membered lactam ring of N-tert-butyl-2-pyrrolidinone. [1]The second step involves the reduction of the amide carbonyl group to a methylene group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Synthesis and Reduction of N-tert-butyl-2-pyrrolidinone
Part A: Synthesis of N-tert-butyl-2-pyrrolidinone [1] Materials:
-
γ-Butyrolactone (GBL) (MW: 86.09 g/mol )
-
tert-Butylamine (MW: 73.14 g/mol )
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, combine γ-butyrolactone (1.0 mol) and tert-butylamine (1.2 mol).
-
Seal the autoclave and heat the mixture to 250-280°C with stirring. The pressure will increase during the reaction.
-
Maintain these conditions for 4-6 hours.
-
After cooling the autoclave to room temperature, carefully vent the excess pressure.
-
Transfer the crude product and purify by vacuum distillation.
Part B: Reduction of N-tert-butyl-2-pyrrolidinone to this compound
Materials:
-
N-tert-butyl-2-pyrrolidinone (MW: 141.21 g/mol )
-
Lithium aluminum hydride (LiAlH₄) (MW: 37.95 g/mol )
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (4.2 g, 0.11 mol) in anhydrous diethyl ether (100 mL).
-
Slowly add a solution of N-tert-butyl-2-pyrrolidinone (14.1 g, 0.1 mol) in anhydrous diethyl ether (50 mL) to the LiAlH₄ suspension, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, and multiplets for the eight protons of the pyrrolidine ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as for the two different types of methylene carbons in the pyrrolidine ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (127.23 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of N-H stretching vibrations (present in the starting pyrrolidine for direct alkylation) and the presence of C-H and C-N stretching vibrations.
Conclusion and Outlook
This guide has detailed three robust and versatile synthetic pathways for the preparation of this compound. The direct alkylation of 1,4-dihalobutanes with tert-butylamine offers a straightforward and scalable route, making it attractive for industrial applications. The reductive amination approach provides a milder alternative for the initial ring formation, which can be beneficial for substrates with sensitive functional groups. The two-step synthesis via a lactam intermediate is also a viable and scalable option, starting from readily available bulk chemicals.
The choice of the optimal synthetic route will depend on the specific requirements of the researcher or drug development professional, including scale, cost, and available equipment. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for the efficient and reliable synthesis of this important N-heterocyclic compound. Further research may focus on developing more atom-economical and greener catalytic methods for the direct N-tert-butylation of pyrrolidine, which remains a challenge due to the steric hindrance of the tert-butyl group.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Silveira, C. C., et al. (2006). CeCl₃·7H₂O/Acetonitrile: A New and Efficient System for the Clauson-Kaas Synthesis of N-Substituted Pyrroles. Letters in Organic Chemistry, 3(4), 269-271.
- Léonard, J., et al. (1978). Reduction of amides with lithium aluminium hydride. Tetrahedron Letters, 19(27), 2439-2442.
Sources
An In-depth Technical Guide to 1-Tert-butylpyrrolidine
This guide provides a comprehensive technical overview of 1-tert-butylpyrrolidine, a saturated heterocyclic amine. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's physicochemical properties, synthesis methodologies, applications in medicinal chemistry, and essential safety protocols, underpinned by authoritative references.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in drug design is attributed to several key features:
-
Three-Dimensionality : The non-planar, puckered nature of the sp³-hybridized ring allows for the exploration of three-dimensional space, which is critical for achieving high-affinity and selective interactions with biological targets.[1][2]
-
Stereochemical Complexity : The potential for multiple stereogenic centers on the pyrrolidine ring provides a scaffold for creating diverse stereoisomers, each with potentially unique biological activities.[1]
-
Physicochemical Modulation : The nitrogen atom can act as a hydrogen bond acceptor and its basicity can be tuned, influencing the pharmacokinetic properties of a molecule, such as solubility and cell permeability.
The introduction of a tert-butyl group at the 1-position of the pyrrolidine ring, creating this compound, imparts specific steric and electronic properties that can be leveraged in the design of novel chemical entities. The bulky tert-butyl group can serve as a steric shield, influencing the molecule's conformation and its interaction with metabolic enzymes, potentially enhancing metabolic stability.
Physicochemical and Spectroscopic Profile
This compound is identified by the CAS Number 15185-01-0 .[3] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 15185-01-0 | PubChem[3] |
| Molecular Formula | C₈H₁₇N | NIST[4] |
| Molecular Weight | 127.23 g/mol | PubChem[3] |
| IUPAC Name | This compound | NIST[4] |
| Boiling Point | 155-157 °C (for the related 1-butylpyrrolidine) | Sigma-Aldrich |
| Density | 0.814 g/mL at 25 °C (for the related 1-butylpyrrolidine) | Sigma-Aldrich |
| InChIKey | WNMQSIGDRWCJMO-UHFFFAOYSA-N | NIST[4] |
Note: Some experimental data for this compound is limited; therefore, data for the closely related isomer, 1-butylpyrrolidine, is provided for reference where applicable.
Synthesis of this compound
The synthesis of N-alkylated pyrrolidines can be achieved through various established methods. A common and direct approach is the reductive amination of a suitable carbonyl compound with pyrrolidine or the direct N-alkylation of pyrrolidine. For this compound, a logical synthetic approach would be the reaction of pyrrolidine with a tert-butylating agent.
A general and robust method for the synthesis of N-tert-butyl amines involves the reaction of the parent amine with a tert-butyl halide in the presence of a base to neutralize the hydrogen halide byproduct.
Caption: Conceptual workflow for the synthesis of this compound.
This protocol is a representative example of an N-alkylation reaction and should be optimized for specific laboratory conditions.
-
Reaction Setup : To a solution of pyrrolidine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile, add a non-nucleophilic base like triethylamine (1.2 equivalents).
-
Addition of Alkylating Agent : Cool the mixture in an ice bath and add tert-butyl chloride (1.1 equivalents) dropwise while stirring.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup : Upon completion, quench the reaction with water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure this compound.
Applications in Drug Development
The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents.[1][2] The incorporation of a 1-tert-butyl group can significantly influence a molecule's pharmacological profile.
-
Steric Hindrance and Metabolic Stability : The bulky tert-butyl group can sterically hinder the nitrogen atom, protecting it from metabolic degradation (e.g., N-dealkylation) by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and increased in vivo half-life of a drug candidate.
-
Modulation of Basicity and Lipophilicity : The electron-donating nature of the tert-butyl group can slightly increase the basicity of the pyrrolidine nitrogen. More significantly, it substantially increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.
-
Conformational Restriction : The steric bulk of the tert-butyl group can lock the pyrrolidine ring into a preferred conformation, which can be advantageous for optimizing the binding affinity to a specific biological target.[1]
Caption: Role of the this compound scaffold in drug design.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The safety information for the related compound, 1-butylpyrrolidine, indicates that it is a flammable liquid and is toxic if swallowed or in contact with skin.[6]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[7]
-
Fire Safety : Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
First Aid :
-
Skin Contact : Immediately wash off with plenty of soap and water.[7]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Ingestion : Do not induce vomiting. Rinse mouth and seek immediate medical attention.[7]
-
Inhalation : Move to fresh air. If breathing is difficult, give oxygen.[8]
-
Always consult the most current Safety Data Sheet (SDS) for the specific compound before use.
Conclusion
This compound is a valuable building block for organic synthesis and drug discovery. Its unique combination of a saturated heterocyclic core and a sterically demanding N-substituent provides a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective application in research and development.
References
- Long, Y., Liu, S., Ma, X., Lu, L., He, Y., & Deng, Y. (n.d.). One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst. Supplementary Information: New Journal of Chemistry.
-
PubChem. (n.d.). 1-Butylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1-Butylpyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]
- BenchChem. (n.d.). One-Pot Synthesis of 1-Butylpyrrolidine Derivatives: Application Notes and Protocols.
- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
-
NIST. (n.d.). 1-tert-Butyl-pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Boc-pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-butyl pyrrolidine, 767-10-2. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry. Retrieved from [Link]
-
Alfa Aesar. (2018). SAFETY DATA SHEET: 1-Butylpyrrolidin-2-one. Retrieved from [Link]
- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide.
-
NIST. (n.d.). 1-Butylpyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). 1-Butylpyrrolidine. Retrieved from [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 753. Retrieved from [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H17N | CID 287918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-tert-Butyl-pyrrolidine [webbook.nist.gov]
- 5. 1-Butylpyrrolidine [webbook.nist.gov]
- 6. 1-Butylpyrrolidine | C8H17N | CID 69843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Navigating a Data Gap: A Technical Guide to the Physicochemical Profile of 1-Tert-butylpyrrolidine for Researchers
Introduction: The Challenge of Isomeric Specificity in Chemical Data
In the landscape of drug discovery and fine chemical synthesis, the pyrrolidine scaffold is a cornerstone, prized for its ability to impart three-dimensional complexity into molecular structures.[1][2] The N-substitution of this ring system is a critical handle for tuning the physicochemical and pharmacological properties of a molecule. The 1-tert-butylpyrrolidine structure, incorporating a bulky, metabolically robust tert-butyl group, represents a key synthetic target. The tert-butyl group is frequently employed in medicinal chemistry to provide steric shielding, which can protect susceptible functional groups from enzymatic degradation, or to enforce a specific molecular conformation for enhanced receptor binding.[3][4][5]
However, a significant challenge arises when seeking to characterize this specific molecule: a marked scarcity of experimentally determined physical data in publicly accessible literature and databases. A search for "this compound" often yields data for its structural isomer, 1-n-butylpyrrolidine. These are distinct molecules with different steric and electronic profiles, leading to divergent physical properties. This guide, therefore, takes an approach of scientific integrity, directly addressing this data gap. It will provide the definitive, known identifiers for this compound, present the experimentally-derived data for its common and structurally related precursor, tert-butyl pyrrolidine-1-carboxylate (N-Boc-pyrrolidine), and offer an authoritative experimental protocol that showcases the advanced synthetic chemistry used to functionalize this important heterocyclic system.
Core Identifiers of this compound
While extensive experimental data is lacking, the fundamental identifiers for this compound are well-established. These identifiers are crucial for unambiguous referencing in research, purchasing, and regulatory documentation.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| Molecular Formula | C₈H₁₇N | NIST[7] |
| Molecular Weight | 127.23 g/mol | NIST[7] |
| CAS Number | 15185-01-0 | PubChem[6] |
| InChIKey | WNMQSIGDRWCJMO-UHFFFAOYSA-N | NIST[7] |
| Canonical SMILES | CC(C)(C)N1CCCC1 | PubChem[6] |
A Proxy for Physical Properties: N-Boc-Pyrrolidine
In the absence of verified data for the target compound, we turn our attention to its immediate and common synthetic precursor, tert-butyl pyrrolidine-1-carboxylate, widely known as N-Boc-pyrrolidine. The tert-butoxycarbonyl (Boc) protecting group is ubiquitous in organic synthesis, and its removal represents the final step in many pathways to N-substituted amines. Therefore, the physical properties of N-Boc-pyrrolidine serve as a practical and relevant baseline for any researcher working with or synthesizing this compound.
| Property | Value | Source |
| Appearance | Liquid | Sigma-Aldrich |
| Boiling Point | 80 °C at 0.2 mmHg | Sigma-Aldrich, Fisher Scientific[8] |
| Density | 0.977 g/mL at 25 °C | Sigma-Aldrich |
| Flash Point | 86 °C (186.8 °F) - closed cup | Sigma-Aldrich, Fisher Scientific[8] |
| Refractive Index | n20/D 1.449 | Sigma-Aldrich |
| Molecular Formula | C₉H₁₇NO₂ | Sigma-Aldrich |
| Molecular Weight | 171.24 g/mol | Sigma-Aldrich |
| CAS Number | 86953-79-9 | Sigma-Aldrich |
The Role of the Tert-butyl Group in Drug Development
The decision to install a tert-butyl group onto a pyrrolidine ring is a strategic choice in medicinal chemistry, driven by several key principles:
-
Metabolic Stability: The three methyl groups of the t-butyl moiety are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the C-H bonds in linear alkyl chains.[5] This steric hindrance can significantly increase a drug candidate's half-life.
-
Increased Lipophilicity: The hydrocarbon nature of the t-butyl group increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.[9]
-
Conformational Locking: The significant steric bulk of the group can restrict the rotation of nearby bonds, "locking" the molecule into a specific, biologically active conformation. This can lead to higher potency and selectivity.[3]
Experimental Protocol: Enantioselective α-Arylation of N-Boc-Pyrrolidine
The causality behind this protocol is rooted in achieving high enantioselectivity. The use of the chiral ligand (-)-sparteine complexes with sec-butyllithium to selectively remove a proton from one side of the pyrrolidine ring. The resulting lithiated intermediate is configurationally unstable at higher temperatures. Therefore, a transmetalation step with zinc chloride is performed to generate a more stable organozinc species, which can then undergo a palladium-catalyzed Negishi coupling with an aryl bromide at room temperature without loss of stereochemical integrity.[10]
Synthesis of tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate
Step 1: Asymmetric Lithiation and Transmetalation
-
Equip an oven-dried 500 mL three-necked, round-bottomed flask with a temperature probe, a magnetic stir bar, and a rubber septum under a nitrogen atmosphere.
-
Charge the flask with N-Boc-pyrrolidine (10.0 g, 58.4 mmol, 1.00 equiv) and methyl tert-butyl ether (MTBE) (200 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add (-)-sparteine (15.1 mL, 65.4 mmol, 1.12 equiv) dropwise via syringe.
-
Add sec-butyllithium (1.4 M solution in cyclohexane, 45.2 mL, 63.3 mmol, 1.08 equiv) dropwise over 30 minutes, ensuring the internal temperature remains below -75 °C.
-
Stir the resulting yellow solution at -78 °C for 3 hours.
-
In a separate oven-dried 250 mL flask, add anhydrous zinc chloride (9.43 g, 69.2 mmol, 1.18 equiv) and THF (60 mL). Stir for 20 minutes to dissolve.
-
Transfer the ZnCl₂ solution via cannula into the lithiated pyrrolidine solution at -78 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.
Step 2: Palladium-Catalyzed Negishi Coupling
-
To the solution from Step 1, add methyl 4-bromobenzoate (14.5 g, 67.4 mmol, 1.15 equiv).
-
In a separate flask, add palladium(II) acetate (262 mg, 1.17 mmol, 0.02 equiv) and tri-tert-butylphosphonium tetrafluoroborate (678 mg, 2.34 mmol, 0.04 equiv).
-
Add the solid catalyst mixture to the main reaction flask in one portion.
-
Stir the reaction mixture at room temperature for 16 hours.
Step 3: Work-up and Purification
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl (100 mL).
-
Add a saturated aqueous solution of Na₂EDTA (100 mL) and stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the desired product.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemeo.com [chemeo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. This compound | C8H17N | CID 287918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-tert-Butyl-pyrrolidine [webbook.nist.gov]
- 8. fishersci.com [fishersci.com]
- 9. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 1-Tert-butylpyrrolidine: A Technical Guide for Researchers
Introduction
1-Tert-butylpyrrolidine, a saturated N-heterocycle, serves as a valuable building block in organic synthesis and medicinal chemistry. Its rigid tert-butyl group imparts unique steric and electronic properties, influencing the reactivity and conformational behavior of the pyrrolidine ring. Accurate structural elucidation and purity assessment of this compound are paramount for its application in pharmaceutical development and materials science. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound, leveraging fundamental principles and comparative data from analogous structures to offer a predictive yet robust characterization.
Molecular Structure and Atom Numbering
To facilitate the discussion of spectroscopic data, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of this compound with the numbering convention that will be used throughout this guide.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the chemical shifts and coupling patterns for both ¹H and ¹³C nuclei based on the electronic environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| C7-H, C8-H, C9-H | ~1.1 | Singlet (s) | 9H |
| C3-H, C4-H | ~1.8 | Multiplet (m) | 4H |
| C2-H, C5-H | ~2.5 | Multiplet (m) | 4H |
Expertise & Experience in Spectral Interpretation:
-
Tert-butyl Protons (C7, C8, C9): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C6-N bond. They are expected to appear as a sharp singlet at approximately 1.1 ppm. This upfield shift is characteristic of aliphatic protons shielded from deshielding groups.
-
Pyrrolidine Ring Protons (C3, C4): The four protons on the C3 and C4 carbons are in a similar chemical environment, further from the nitrogen atom. They are expected to resonate as a multiplet around 1.8 ppm.
-
Pyrrolidine Ring Protons (C2, C5): The four protons on the C2 and C5 carbons are adjacent to the nitrogen atom. The electron-withdrawing effect of nitrogen will deshield these protons, causing them to appear further downfield, around 2.5 ppm, as a multiplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to display four signals, corresponding to the four distinct carbon environments.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C7, C8, C9 | ~26 |
| C3, C4 | ~24 |
| C2, C5 | ~52 |
| C6 | ~55 |
Expertise & Experience in Spectral Interpretation:
-
Tert-butyl Carbons: The methyl carbons (C7, C8, C9) of the tert-butyl group are equivalent and will appear as a single peak around 26 ppm. The quaternary carbon (C6) will be deshielded due to its substitution and proximity to the nitrogen, appearing around 55 ppm.
-
Pyrrolidine Ring Carbons: The C3 and C4 carbons are in a typical aliphatic environment and are expected to resonate at a similar upfield position, around 24 ppm. The C2 and C5 carbons, being directly attached to the nitrogen, will experience a significant downfield shift to around 52 ppm.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. As a saturated tertiary amine, this compound will exhibit characteristic absorptions for C-H and C-N bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Intensity |
|---|---|---|
| 2970-2860 | C-H stretch (aliphatic) | Strong |
| 1470-1450 | C-H bend (CH₂ and CH₃) | Medium |
| 1365 | C-H bend (tert-butyl) | Strong |
| 1250-1020 | C-N stretch (aliphatic amine) | Medium-Weak |
Expertise & Experience in Spectral Interpretation:
-
C-H Stretching: Strong, sharp peaks in the 2970-2860 cm⁻¹ region are characteristic of sp³ C-H stretching vibrations from the pyrrolidine ring and the tert-butyl group.[1]
-
N-H Vibrations: A key feature for tertiary amines is the absence of N-H stretching bands, which typically appear in the 3300-3500 cm⁻¹ region for primary and secondary amines.[2]
-
C-N Stretching: The C-N stretching vibration for aliphatic tertiary amines is expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.[2] This band can sometimes be weak and difficult to assign definitively.
-
tert-Butyl Bending: A strong absorption around 1365 cm⁻¹ is characteristic of the symmetrical bending of the methyl groups in a tert-butyl moiety, often appearing as a sharp, distinct peak.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (C₈H₁₇N), the molecular weight is 127.23 g/mol .[3]
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 127 | [M]⁺ (Molecular Ion) |
| 112 | [M - CH₃]⁺ |
| 84 | [M - C₃H₇]⁺ or [C₅H₁₀N]⁺ |
| 70 | [C₄H₈N]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Expertise & Experience in Fragmentation Analysis:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 127. The fragmentation is likely to be dominated by cleavage at the bonds adjacent to the nitrogen atom, which can stabilize the resulting positive charge.
A plausible major fragmentation pathway involves the loss of a methyl group from the tert-butyl substituent to form a stable iminium ion, resulting in a prominent peak at m/z = 112. This is often the base peak in the mass spectra of N-tert-butyl amines. Another significant fragmentation pathway is the cleavage of the C-N bond, leading to the formation of a tert-butyl cation at m/z = 57 and a pyrrolidinyl radical. Alpha-cleavage of the pyrrolidine ring can also occur, leading to fragments at m/z 84 and 70.
Caption: Proposed major fragmentation pathways for this compound.
IV. Experimental Protocols
The acquisition of high-quality spectroscopic data requires standardized experimental procedures.
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.
IR Spectroscopy:
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, scan the sample over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: Use a standard electron ionization (EI) source at 70 eV.
-
Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
Conclusion
This guide provides a comprehensive spectroscopic characterization of this compound based on established principles and comparative data. The predicted NMR, IR, and MS data serve as a robust reference for researchers in confirming the identity and purity of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of reliable and reproducible data, facilitating the seamless integration of this compound into drug development and chemical synthesis workflows.
References
- Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
-
NIST. (n.d.). 1-Butylpyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-Butylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Macmillan Group - Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
-
PubChem. (n.d.). N-Boc-pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1-tert-Butyl-pyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
The Solubility of 1-Tert-butylpyrrolidine in Organic Solvents: A Technical Guide for Drug Development Professionals
Abstract
1-tert-butylpyrrolidine is a heterocyclic amine that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its utility in forming complex molecular architectures necessitates a thorough understanding of its behavior in various reaction media. A critical, yet often overlooked, physicochemical parameter is its solubility in organic solvents. This guide provides an in-depth analysis of the solubility profile of this compound, offering a theoretical framework, practical solubility data, a validated experimental protocol for solubility determination, and a discussion on its implications in drug development. This document is intended to empower researchers and process chemists to make informed decisions on solvent selection, thereby optimizing reaction conditions, improving yields, and streamlining purification processes.
Introduction: The Strategic Importance of Solvent Selection
The principle of "like dissolves like" is a foundational concept in chemistry, yet its practical application in complex organic synthesis is far from trivial. For a reagent like this compound, the choice of solvent is a strategic decision that directly impacts reaction kinetics, equilibrium position, and the ultimate success of a synthetic route. This compound is a tertiary amine featuring a five-membered pyrrolidine ring and a sterically demanding tert-butyl group. This unique structure imparts a specific combination of polarity and lipophilicity that dictates its interactions with solvent molecules.
In the context of drug development, where reaction efficiency and purity are paramount, an optimal solvent must:
-
Fully dissolve all reactants to ensure a homogeneous reaction medium.
-
Facilitate the desired reaction pathway while minimizing side reactions.
-
Allow for efficient product isolation and purification.
A misunderstanding of a key reagent's solubility can lead to failed reactions, low yields, and significant delays in development timelines. This guide aims to provide the necessary data and protocols to mitigate these risks.
Physicochemical Properties & Theoretical Solubility Principles
To predict the solubility of this compound, we must first examine its molecular structure and resulting physicochemical properties.
-
Structure: The molecule consists of a polar tertiary amine group within a pyrrolidine ring, and a nonpolar, bulky tert-butyl group.
-
Polarity: The nitrogen atom possesses a lone pair of electrons, creating a dipole moment. However, the molecule lacks hydrogen bond donor capability. It can, however, act as a hydrogen bond acceptor.[1][2]
-
Steric Hindrance: The tert-butyl group provides significant steric bulk, which can influence how solvent molecules pack around the solute, potentially hindering solvation in highly ordered solvents.
Based on these features, we can predict its general solubility behavior:
-
High Solubility in Polar Aprotic Solvents: Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate are expected to be excellent solvents. Their ability to engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding networks makes them ideal for solvating this compound.
-
Good Solubility in Nonpolar Solvents: The significant hydrocarbon character imparted by the tert-butyl group and the pyrrolidine ring's methylene groups suggests good solubility in nonpolar solvents such as Toluene, Hexane, and Diethyl Ether through van der Waals interactions.[3]
-
Variable Solubility in Polar Protic Solvents: Alcohols like Methanol and Ethanol can act as hydrogen bond donors to the nitrogen's lone pair.[4] While this interaction promotes solubility, the energy required to disrupt the solvent's own extensive hydrogen-bonding network can be a limiting factor. Generally, aliphatic amines show decreasing solubility in water as the carbon chain length increases.[1][4]
The following diagram illustrates the key intermolecular forces at play between this compound and different solvent classes.
Caption: Intermolecular forces governing solubility.
Quantitative Solubility Data
While theoretical principles provide a strong foundation, empirical data is essential for practical application. The following table summarizes the expected solubility of this compound in a range of common organic solvents at ambient temperature. It is important to note that precise quantitative data for this specific compound is not widely published; therefore, this table is constructed based on the known behavior of similar aliphatic tertiary amines and general solubility principles.[1][3][4] The term "Miscible" indicates that the two liquids are soluble in all proportions.
| Solvent | Solvent Class | Predicted Solubility (at 25 °C) | Key Interaction Types |
| Hexane | Nonpolar | Miscible | van der Waals |
| Toluene | Nonpolar (Aromatic) | Miscible | van der Waals, π-stacking |
| Diethyl Ether | Nonpolar / Weakly Polar | Miscible | van der Waals, weak dipole-dipole |
| Dichloromethane (DCM) | Polar Aprotic | Miscible | Dipole-dipole |
| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | Dipole-dipole |
| Ethyl Acetate | Polar Aprotic | Miscible | Dipole-dipole |
| Acetone | Polar Aprotic | Miscible | Dipole-dipole |
| Acetonitrile | Polar Aprotic | Highly Soluble | Dipole-dipole |
| Methanol | Polar Protic | Highly Soluble | H-bond acceptor, dipole-dipole |
| Ethanol | Polar Protic | Highly Soluble | H-bond acceptor, dipole-dipole |
| Isopropanol | Polar Protic | Highly Soluble | H-bond acceptor, dipole-dipole |
| Water | Polar Protic | Slightly Soluble (~8.9 g/L est.)[5] | H-bond acceptor |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
To generate precise solubility data for specific process conditions, direct experimental measurement is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a liquid in a solvent.[6] This protocol provides a self-validating system for obtaining trustworthy results.
Causality Behind Experimental Choices:
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature with a water bath is crucial for reproducibility.[7]
-
Using Excess Solute: Adding an excess of this compound ensures that the solvent becomes fully saturated, which is the definition of the solubility limit.[6]
-
Equilibration Time: A sufficient shaking period (e.g., 24 hours) is necessary to ensure that the system has reached thermodynamic equilibrium. Preliminary experiments should be run to confirm that the measured concentration does not change between, for example, 24 and 48 hours.[6]
-
Phase Separation: Allowing the mixture to stand undisturbed is critical for the excess, undissolved solute to separate, preventing contamination of the sample drawn for analysis.
-
Quantitative Analysis: Gas Chromatography (GC) is an ideal analytical technique for this system, as this compound is volatile. A calibrated instrument provides a precise and accurate measure of the solute's concentration in the saturated solvent.[8][9]
Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation: To a 20 mL glass vial, add approximately 10 mL of the desired organic solvent. Add ~2 mL of this compound. The key is to ensure an excess of the amine is visibly present as a separate phase.
-
Sealing: Securely cap the vial to prevent solvent evaporation.
-
Equilibration: Place the vial in an orbital shaker water bath set to the desired constant temperature (e.g., 25.0 ± 0.1 °C). Shake the mixture vigorously for 24 hours to ensure equilibrium is reached.[6]
-
Phase Separation: Stop the shaker but leave the vial in the constant temperature bath for at least 2 hours. This allows the excess undissolved amine to settle, forming a distinct layer.
-
Sampling: Carefully withdraw a 1.00 mL aliquot from the upper, solvent-rich layer (the supernatant). Be cautious not to disturb the lower amine layer.
-
Sample Preparation for Analysis: Transfer the 1.00 mL aliquot to a 100 mL volumetric flask. Add an appropriate internal standard and dilute to the mark with fresh solvent. This dilution is necessary to bring the concentration within the linear range of the GC detector.
-
GC Analysis: Analyze the prepared sample using a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column.
-
Calculation: Using a pre-established calibration curve, determine the concentration of this compound in the diluted sample. Multiply by the dilution factor (100 in this case) to determine the solubility in the organic solvent at the specified temperature.
Applications and Implications in Drug Development
The high solubility of this compound in a broad range of aprotic solvents makes it an extremely versatile reagent in drug synthesis.
-
Nucleophilic Substitution and Coupling Reactions: In reactions where this compound acts as a nucleophile or a base, its high solubility in solvents like THF, DCM, and Toluene ensures that the reaction proceeds in a homogeneous phase, leading to faster reaction rates and more predictable outcomes. The pyrrolidine scaffold is a common feature in many drug candidates.[10]
-
Process Chemistry & Scale-Up: For large-scale synthesis, solvent choice is critical. The miscibility of this compound with nonpolar solvents like hexanes and toluene is advantageous for purification. For example, after a reaction in THF, the product can be subjected to an aqueous workup, and the product extracted into a nonpolar solvent. If residual this compound is also extracted, it can be removed via an acidic wash, protonating the amine and rendering it water-soluble.
-
Formulation: While less common for a reagent, understanding the solubility of related final active pharmaceutical ingredients (APIs) containing the tert-butylpyrrolidine moiety is crucial. Poor solubility of an API in organic solvents can complicate the development of amorphous solid dispersions or other advanced formulation strategies.
Conclusion
This compound exhibits broad and favorable solubility in the most common aprotic and nonpolar organic solvents used in drug development, a direct consequence of its unique combination of a polar amine functional group and significant nonpolar hydrocarbon character. Its high solubility in solvents like THF, DCM, and Toluene makes it a highly versatile building block for synthesis. While it is also soluble in polar protic solvents, its limited solubility in water is a key feature that can be exploited during aqueous workups and purification steps. The provided experimental protocol offers a robust method for researchers to determine precise solubility data under their specific process conditions, enabling data-driven solvent selection and fostering more efficient and successful drug development campaigns.
References
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]
-
N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. (n.d.). White Rose Research Online. [Link]
-
IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. (2013). Journal of Physical and Chemical Reference Data. [Link]
-
(45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. (n.d.). Organic Syntheses Procedure. [Link]
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Journal of Chemical & Engineering Data. [Link]
-
Advanced Properties of Amines. (2023). Chemistry LibreTexts. [Link]
-
N-Butylpyrrolidone - Solubility of Things. (n.d.). Solubility of Things. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
-
Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. (n.d.). Gassnova. [Link]
-
One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. (2020). New Journal of Chemistry (RSC Publishing). [Link]
-
23.1. Properties of amines. (n.d.). Organic Chemistry II - Lumen Learning. [Link]
-
IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. (2012). AIP Publishing. [Link]
-
Physical Properties of Amines. (n.d.). BYJU'S. [Link]
-
solubility experimental methods.pptx. (n.d.). Slideshare. [Link]
-
The Experimental Determination of Solubilities. (n.d.). ResearchGate. [Link]
-
Supplementary Information: N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. (2016). The Royal Society of Chemistry. [Link]
-
N-Boc-pyrrolidine. (n.d.). PubChem. [Link]
-
Physical Properties of Amines. (2024). CK-12 Foundation. [Link]
-
N -Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. (n.d.). ResearchGate. [Link]
-
N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. (2016). ResearchGate. [Link]
-
N-Butyl-2-pyrrolidone (NBP), 1 l. (n.d.). Carl ROTH. [Link]
-
1-butyl pyrrolidine. (n.d.). The Good Scents Company. [Link]
-
1-Butylpyrrolidine. (n.d.). PubChem. [Link]
Sources
- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. byjus.com [byjus.com]
- 5. 1-butyl pyrrolidine, 767-10-2 [thegoodscentscompany.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. solubility experimental methods.pptx [slideshare.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Significance of 1-Tert-butylpyrrolidine in Drug Discovery
An In-Depth Technical Guide to Quantum Chemical Calculations for 1-Tert-butylpyrrolidine
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. As a foundational scaffold in medicinal chemistry, understanding the three-dimensional structure, electronic properties, and reactivity of this molecule is paramount for rational drug design.[1] This document moves beyond a simple recitation of steps, delving into the causality behind methodological choices to ensure scientifically rigorous and reproducible results.
The pyrrolidine ring is a privileged nitrogen-containing heterocycle, forming the core of numerous natural products and pharmaceuticals.[1][2][3] Its non-planar, flexible structure allows it to present substituents in precise three-dimensional orientations, making it a valuable component for interacting with biological targets.[4] The addition of a sterically demanding tert-butyl group to the nitrogen atom, as in this compound, has profound consequences for the ring's conformational behavior. This substituent can lock the pyrrolidine ring into specific puckered conformations, reducing conformational entropy and potentially enhancing binding affinity to a target receptor.[5]
Quantum chemical calculations offer a powerful lens to explore these properties in silico. By solving approximations of the Schrödinger equation, we can determine the molecule's preferred geometry, electronic structure, vibrational frequencies, and other key physicochemical descriptors. These computed properties are invaluable for building quantitative structure-activity relationship (QSAR) models, understanding reaction mechanisms, and predicting metabolic stability, thereby accelerating the drug discovery pipeline.[6][7]
Part 1: Foundational Principles of the Computational Approach
The workhorse of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT) . DFT strikes an effective balance between computational cost and accuracy by approximating the complex many-electron wavefunction with the much simpler electron density. The accuracy of a DFT calculation is primarily determined by two key choices: the functional and the basis set .
-
Functionals: The functional is a mathematical approximation that defines the exchange-correlation energy, a key component of the total electronic energy. Functionals come in a "Jacob's Ladder" of increasing complexity and accuracy, from simple Local Density Approximations (LDAs) to more sophisticated hybrid and double-hybrid functionals. For molecules like this compound, hybrid functionals such as B3LYP are a well-established starting point, having been used extensively for substituted pyrrolidines.[8][9][10][11] For higher accuracy, especially in reaction energetics, functionals from the Minnesota family (e.g., M06-2X ) or range-separated hybrids (e.g., ωB97X-D ) are often recommended, particularly as they better account for non-covalent interactions like dispersion.[12][13][14] The inclusion of an empirical dispersion correction (e.g., "-D3" or "-D4") is now standard practice for most functionals.[12][14]
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set dictate the accuracy with which the electron density can be described. Pople-style basis sets, like 6-31G(d) or 6-311+G(d,p) , are commonly used.[8][12][15] The "(d,p)" notation indicates the addition of polarization functions, which are crucial for describing the anisotropic nature of chemical bonds. The "+" signifies the inclusion of diffuse functions, which are important for describing lone pairs and anions, and are recommended for accurate energy calculations.[12] Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) offer a more systematic path to improving accuracy, albeit at a higher computational cost.[16]
Part 2: Conformational Analysis: The Crucial First Step
Before calculating properties, one must first identify the molecule's most stable three-dimensional structure(s). For a flexible molecule like this compound, this is not trivial. The pyrrolidine ring can adopt various "puckered" or "envelope" conformations. The large tert-butyl group will sterically favor a pseudoequatorial orientation to minimize clashes with the ring hydrogens, thereby strongly influencing the ring's pucker.[5]
Experimental Protocol: Conformational Search Workflow
-
Initial Structure Generation: Build this compound using a molecular editor (e.g., Avogadro, ChemDraw). The initial 3D geometry is not critical at this stage.
-
Low-Level Search: Employ a computationally inexpensive method, such as molecular mechanics (e.g., with an MMFF94 force field), to rapidly explore the potential energy surface and generate hundreds or thousands of possible conformers.
-
Clustering and Filtering: Group the generated conformers by structural similarity (e.g., RMSD) and discard duplicates. Select the lowest-energy conformers (typically all those within ~5-10 kcal/mol of the global minimum) for further refinement.
-
Quantum Mechanical Refinement: Subject each of the selected low-energy conformers to a full geometry optimization using a cost-effective DFT method (e.g., B3LYP/6-31G(d)).
-
Final Energy Ranking: Perform a final, high-accuracy single-point energy calculation (e.g., at the M06-2X/6-311+G(d,p) level) on each optimized geometry to obtain a precise ranking of their relative stabilities.
This hierarchical approach ensures a thorough exploration of the conformational space without incurring prohibitive computational costs.
Part 3: Gas-Phase Calculations: The Intrinsic Molecular Properties
Gas-phase calculations model the molecule as an isolated entity, devoid of any environmental effects. This is the baseline for understanding its intrinsic electronic structure and geometry. The standard protocol involves a geometry optimization followed by a vibrational frequency analysis.
Experimental Protocol: Gas-Phase Geometry Optimization and Frequency Analysis
-
Input File Preparation: Using the coordinates of the lowest-energy conformer identified previously, create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).
-
Job Specification:
-
Method: Specify the desired DFT functional and basis set. A reliable choice is ωB97X-D/6-311+G(d,p).
-
Job Type: Select Opt Freq for a sequential geometry optimization and frequency calculation.
-
Charge and Multiplicity: For neutral this compound, the charge is 0 and the spin multiplicity is 1 (singlet).
-
-
Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the point of minimum energy on the potential energy surface.
-
Validation of the Minimum: Upon completion, inspect the output of the frequency calculation.
-
A true energy minimum will have zero imaginary frequencies .
-
The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, meaning the optimization did not find a stable structure and must be repeated, often by slightly distorting the geometry along the imaginary frequency's vibrational mode.
-
Workflow for Gas-Phase Calculation
Caption: Workflow for a standard gas-phase quantum chemical calculation.
Part 4: Incorporating Solvent Effects
For applications in drug development, modeling a molecule in the gas phase is insufficient. Biological processes occur in aqueous solution. The surrounding solvent can significantly alter a molecule's conformation and electronic properties.[17] There are two primary ways to model this:
-
Explicit Solvation: Individual solvent molecules are included in the calculation. While this provides the most detailed picture of solute-solvent interactions, it is computationally very expensive and requires extensive sampling via molecular dynamics.[18][19]
-
Implicit Solvation (Continuum Models): The solvent is modeled as a continuous medium with a characteristic dielectric constant. This "self-consistent reaction field" (SCRF) approach offers an excellent compromise between accuracy and computational cost.[17][20] The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are two of the most widely used and reliable implicit models.[17]
Experimental Protocol: Solvated Geometry Optimization
-
Input File Preparation: Start with the optimized gas-phase geometry of the lowest-energy conformer. This is a more efficient starting point than the initial structure.
-
Job Specification:
-
Method: Use the same functional and basis set as the gas-phase calculation for consistency.
-
Job Type: Opt Freq.
-
Solvation Model: Add the keyword for your chosen implicit solvent model. For example, in Gaussian, this would be SCRF=(PCM, Solvent=Water) or SCRF=(SMD, Solvent=Water).
-
-
Execution and Validation: Run the calculation and validate the resulting optimized structure by checking for imaginary frequencies, just as in the gas-phase protocol.
Workflow for Incorporating Solvation
Caption: Workflow for re-optimizing a structure with an implicit solvent model.
Part 5: Analysis and Interpretation of Key Computational Outputs
The output files from quantum chemical calculations contain a wealth of information. The following are among the most critical for drug discovery applications.
-
Optimized Geometry: Provides the precise bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. This 3D structure is the starting point for molecular docking studies.
-
Thermodynamic Data: The frequency calculation provides the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. These are essential for calculating reaction energies and equilibrium constants.
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.[8]
-
The HOMO energy relates to the ability to donate an electron (nucleophilicity).
-
The LUMO energy relates to the ability to accept an electron (electrophilicity).
-
The HOMO-LUMO gap (ΔE) is a proxy for chemical stability and electronic excitation energy. A smaller gap suggests the molecule is more reactive.
-
-
Vibrational Frequencies: The calculated infrared (IR) spectrum can be compared with experimental data to validate the computational method.[15][21]
-
Partial Atomic Charges & Dipole Moment: These describe the distribution of electrons within the molecule, which governs its electrostatic interactions with other molecules, including biological targets.
Data Presentation: Comparison of Calculated Properties
The following table presents hypothetical data for the lowest-energy conformer of this compound, calculated at the ωB97X-D/6-311+G(d,p) level of theory, to illustrate the effect of solvation.
| Property | Gas Phase | Water (PCM) | Causality of Change |
| Total Energy (Hartree) | -390.12345 | -390.13579 | Solvation stabilizes the molecule. |
| HOMO Energy (eV) | -6.54 | -6.89 | The polar solvent stabilizes the electron-rich HOMO. |
| LUMO Energy (eV) | 1.21 | 1.15 | The LUMO is less affected by the bulk solvent. |
| HOMO-LUMO Gap (eV) | 7.75 | 8.04 | The gap increases slightly, suggesting minor stabilization. |
| Dipole Moment (Debye) | 1.25 | 1.88 | The molecule's electron density polarizes in response to the dielectric medium, increasing the dipole moment. |
Conclusion
This guide has outlined a rigorous, field-proven workflow for conducting quantum chemical calculations on this compound. By emphasizing the importance of a thorough conformational search, justifying the selection of appropriate DFT functionals and basis sets, and correctly incorporating solvent effects, researchers can generate reliable and predictive computational data. The insights gained from these calculations—spanning conformational preference, electronic structure, and reactivity—provide a robust foundation for hypothesis-driven drug design and the optimization of pyrrolidine-based therapeutic agents.
References
-
Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. Arabian Journal of Chemistry. [Link]
-
El-Sayed, H., El-Gazzar, M. G., Ali, O. M., El-henawy, A. A., & El-Gamal, K. M. (2023). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Journal of Biomolecular Structure & Dynamics, 41(23), 13798-13814. [Link]
-
Computational Chemistry Class Notes. (n.d.). Explicit solvent models and QM/MM approaches. Intro to Computational Chemistry. [Link]
-
Q-Chem. (n.d.). 12.2 Chemical Solvent Models. Q-Chem Manual. [Link]
-
Srivastava, H. K., Yadav, J., & Yar, M. S. (2021). Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology. ACS Chemical Neuroscience, 12(15), 2846–2858. [Link]
-
Wikipedia. (2023). Solvent model. In Wikipedia. [Link]
-
Novák, M. (2014). Solvation models. Masaryk University. [Link]
-
Hossenlopp, J. M., & Lisy, J. M. (1988). Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. Defense Technical Information Center. [Link]
-
Gubskaya, A. V., et al. (2021). N Basicity of Substituted Fullero/pyrrolidines According to DFT/TD-DFT Calculations and Chemical Thermodynamics. The Journal of Physical Chemistry A, 125(25), 5556–5566. [Link]
-
Martí, S., Andrés, J., Moliner, V., Silla, E., Tuñón, I., & Bertrán, J. (2000). Explicit Solvation Matters: Performance of QM/MM Solvation Models in Nucleophilic Addition. Journal of Chemical Theory and Computation, 14(2), 999-1010. [Link]
-
Al-Amiery, A. A. (2015). DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. ResearchGate. [Link]
-
NIST. (n.d.). 1-tert-Butyl-pyrrolidine. NIST Chemistry WebBook. [Link]
-
Valadbeigi, Y., & Zamani, F. (2026). Benchmarking Density Functional Theory Methods for Proton Affinity Calculations of Amines. Physical Chemistry Research, 14(1), 61-70. [Link]
-
Gubskaya, A. V., et al. (2021). N Basicity of Substituted Fullero/pyrrolidines According to DFT/TD-DFT Calculations and Chemical Thermodynamics. ACS Publications. [Link]
-
Losa, C., et al. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 106(25), 6094–6103. [Link]
-
Koskinen, A. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6347–6354. [Link]
-
Gubskaya, A. V., et al. (2021). N Basicity of Substituted Fullero/pyrrolidines According to DFT/TD-DFT Calculations and Chemical Thermodynamics. The Journal of Physical Chemistry A, 125(25), 5556-5566. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Sakkiah, S., et al. (2022). Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics, 41(10), 4068-4080. [Link]
-
Borges, I. Jr., et al. (2017). NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. The Journal of Physical Chemistry A, 121(34), 6448–6455. [Link]
-
Poyraz, S., et al. (2023). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Future Medicinal Chemistry, 15(20), 1735-1756. [Link]
-
Ronconi, C. M., & Carneiro, J. W. M. (2014). Insights into the interactions of CO2 with amines: A DFT benchmark study. Physical Chemistry Chemical Physics, 16(29), 15396-15405. [Link]
-
Liu, X., et al. (2021). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv preprint arXiv:2112.03441. [Link]
-
Wang, Y., et al. (2020). One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst. RSC Advances, 10(45), 26868-26874. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248675. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-Tert-butylphenyl)pyrrolidine. PubChem Compound Database. [Link]
-
Wang, Y., et al. (2020). One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry, 44(29), 12589-12595. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Butylpyrrolidine. PubChem Compound Database. [Link]
-
Volodarsky, L. B., et al. (2019). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. Molecules, 24(18), 3369. [Link]
-
Green, N. S., et al. (2022). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Chemical Science, 13(28), 8276–8286. [Link]
-
Verma, A., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 27(19), 6249. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Boc-pyrrolidine. PubChem Compound Database. [Link]
-
Wodrich, M. D., et al. (2021). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. Journal of Chemical Theory and Computation, 17(12), 7684–7701. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44301. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer’s Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones - Arabian Journal of Chemistry [arabjchem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benchmarking Density Functional Theory Methods for Proton Affinity Calculations of Amines [physchemres.org]
- 13. researchgate.net [researchgate.net]
- 14. Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 18. fiveable.me [fiveable.me]
- 19. Explicit Solvation Matters: Performance of QM/MM Solvation Models in Nucleophilic Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent model - Wikipedia [en.wikipedia.org]
- 21. apps.dtic.mil [apps.dtic.mil]
The Advent of a Bulky Amine: A Technical History of 1-Tert-butylpyrrolidine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of organic and medicinal chemistry.[1] Its prevalence in natural products, pharmaceuticals, and agrochemicals underscores its importance as a versatile molecular scaffold.[2] The conformational rigidity and basicity of the pyrrolidine nucleus, coupled with the potential for stereoisomerism, make it an attractive component in the design of bioactive molecules. The substituent on the pyrrolidine nitrogen plays a crucial role in modulating the steric and electronic properties of the molecule, thereby influencing its biological activity. This guide delves into the discovery and historical development of a particularly noteworthy derivative: 1-Tert-butylpyrrolidine. The introduction of the sterically demanding tert-butyl group imparts unique properties to the pyrrolidine ring, influencing its reactivity and utility in synthesis.
The Dawn of N-Alkylation: Early Synthetic Approaches
While a singular, seminal publication detailing the "discovery" of this compound remains elusive in the historical record, its conceptualization and initial synthesis can be understood within the broader context of the development of methods for the N-alkylation of secondary amines. The tert-butyl group, with its significant steric hindrance, presented a unique challenge to early synthetic chemists.
Historically, the direct alkylation of a secondary amine like pyrrolidine with a tert-butyl halide, such as tert-butyl bromide, would have been a primary consideration. However, the propensity of tert-butyl halides to undergo elimination reactions (E2) in the presence of a base (the amine itself) to form isobutylene would have made this a low-yielding and often impractical approach.
A more plausible early route would have involved reductive amination, a cornerstone of amine synthesis.[3][4] This method typically involves the reaction of an amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced to the corresponding amine. In the case of this compound, this would have likely involved the reaction of pyrrolidine with acetone, followed by reduction. However, this would yield N-isopropylpyrrolidine. To obtain the tert-butyl group, a more indirect approach would have been necessary.
One of the earliest and most straightforward conceptual pathways to N-substituted pyrrolidines involved the reaction of 1,4-butanediol with a primary amine.[5] While modern iterations of this method utilize sophisticated catalysts for high efficiency, the fundamental principle has been long-established.
Evolution of Synthetic Methodologies: From Classical to Contemporary
The synthesis of N-substituted pyrrolidines has evolved significantly over the decades, driven by the demand for more efficient, selective, and environmentally benign methods. These advancements are directly applicable to the preparation of this compound.
Reductive Amination of Pyrrolidones
A more robust and historically significant route to N-alkylated pyrrolidines involves the reductive amination of pyrrolidone (gamma-butyrolactam). This approach circumvents the challenges of direct alkylation. A plausible early synthesis of this compound would have involved the reaction of pyrrolidone with tert-butylamine, followed by reduction of the resulting enamine or aminal intermediate.
A German patent from the mid-20th century describes the preparation of N-n-butylpyrrolidine from pyrrolidone using a cobalt catalyst under high pressure and temperature.[6] This general strategy could theoretically be adapted for the synthesis of this compound by substituting n-butylamine with tert-butylamine, although the steric bulk of the tert-butyl group would likely necessitate modified reaction conditions.
Modern Catalytic Approaches
Contemporary organic synthesis has seen the advent of highly efficient catalytic systems for reductive amination. These methods often employ milder conditions and exhibit broader substrate scope. For instance, the use of transition metal catalysts, such as those based on iridium or rhodium, in the presence of a hydrogen source, has become a powerful tool for the synthesis of tertiary amines.[5][7]
A modern, one-pot synthesis of 1-butylpyrrolidine has been developed using a CuNiPd/ZSM-5 catalyst, reacting 1,4-butanediol with aqueous ammonia.[5] This highlights the continued refinement of catalytic processes for the production of N-alkylated pyrrolidines.
Experimental Protocols: Illustrative Synthetic Procedures
Protocol 1: Classical Reductive Amination of Pyrrolidone (Conceptual)
This protocol is a conceptual representation of an early, plausible synthesis based on established chemical principles.
Step 1: Condensation of Pyrrolidone with Tert-butylamine
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine pyrrolidone (1.0 eq), tert-butylamine (1.2 eq), and a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting pyrrolidone is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude intermediate.
Step 2: Reduction of the Intermediate
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or methanol.
-
Cool the solution in an ice bath.
-
Carefully add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford this compound.
Protocol 2: Modern Catalytic Reductive Amination (Illustrative)
This protocol is based on modern, efficient catalytic methods for amine synthesis.
-
To a pressure-rated reaction vessel, add pyrrolidone (1.0 eq), tert-butylamine (1.2 eq), a suitable solvent (e.g., methanol or isopropanol), and a catalytic amount of a transition metal catalyst (e.g., a supported palladium or platinum catalyst).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the appropriate temperature with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots by GC-MS.
-
Upon completion, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by distillation or column chromatography to yield this compound.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇N | [8] |
| Molecular Weight | 127.23 g/mol | [9] |
| Boiling Point | 155-157 °C at 754 mmHg | [9] |
| Density | 0.814 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.44 | [9] |
Visualization of Synthetic Pathways
Caption: Key synthetic routes to this compound.
Conclusion: An Enduring Building Block
The history of this compound is intrinsically linked to the broader evolution of synthetic organic chemistry. While its specific "discovery" may not be pinpointed to a single event, its synthesis has been made possible through the development and refinement of fundamental reactions such as reductive amination and N-alkylation. The unique steric properties conferred by the tert-butyl group have made this compound a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. As synthetic methodologies continue to advance, the accessibility and utility of this compound and its derivatives are poised to expand, ensuring its continued relevance in chemical research and development.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DE1670056C3 - Process for the preparation of Nn-butylpyrrolidine - Google Patents [patents.google.com]
- 7. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]
- 9. US20140018547A1 - Process for Preparing Pyrrolidine - Google Patents [patents.google.com]
Methodological & Application
The Synthetic Chemist's Guide to 1-tert-Butylpyrrolidine Derivatives: Strategies, Protocols, and Mechanistic Insights
Introduction: The Strategic Importance of the 1-tert-Butylpyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of biologically active compounds and FDA-approved pharmaceuticals.[1][2] Its non-planar, five-membered structure allows for a three-dimensional exploration of chemical space, which is critical for optimizing interactions with biological targets.[2] The introduction of a tert-butyl group at the 1-position (the nitrogen atom) imparts unique and highly desirable properties. The bulky tert-butyl group can serve as a metabolic shield, protecting the molecule from enzymatic degradation and thereby enhancing its pharmacokinetic profile.[3] It can also lock the pyrrolidine ring into specific conformations, which can be crucial for selective binding to a target receptor or enzyme.[2]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of the key synthetic strategies for accessing this compound derivatives. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.
Strategic Synthesis Map: Accessing the this compound Core
The synthesis of this compound derivatives can be broadly categorized into two main approaches: direct N-tert-butylation of a pre-existing pyrrolidine ring and the construction of the pyrrolidine ring with the tert-butyl group already incorporated or introduced during the cyclization process. The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and scalability.
Figure 1. Key synthetic strategies for accessing this compound derivatives.
Methodology I: Reductive Amination - A Workhorse Reaction
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds.[4][5] For the synthesis of this compound, this typically involves the reaction of pyrrolidine with acetone (a source of the tert-butyl group precursor) in the presence of a reducing agent. The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced to the tertiary amine.
Mechanistic Rationale:
The choice of reducing agent is critical. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the protonated iminium ion intermediate over the starting ketone (acetone).[5] This selectivity prevents the wasteful consumption of the reducing agent by the carbonyl compound. The reaction is typically run under mildly acidic conditions to facilitate iminium ion formation without passivating the amine nucleophile.
Figure 2. Generalized workflow for reductive amination to form this compound.
Detailed Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the synthesis of the parent this compound.
Materials:
-
Pyrrolidine
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a solution of pyrrolidine (1.0 equiv.) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask, add acetone (1.5-2.0 equiv.).
-
Add glacial acetic acid (1.1 equiv.) to the mixture and stir at room temperature for 20-30 minutes. The acid acts as a catalyst for iminium ion formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The portion-wise addition controls the initial exotherm.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting pyrrolidine is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining reducing agent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel to afford pure this compound.
Self-Validation: Successful synthesis will be confirmed by ¹H NMR and ¹³C NMR spectroscopy, showing the characteristic signals for the tert-butyl group (a singlet integrating to 9H around 1.1 ppm in ¹H NMR) and the pyrrolidine ring protons.
Methodology II: Functionalization of N-Boc-Pyrrolidine - A Gateway to Diverse Derivatives
For the synthesis of substituted this compound derivatives, a powerful strategy involves the use of N-tert-butoxycarbonyl (N-Boc) protected pyrrolidine as a starting material.[6][7][8] The Boc group serves two critical functions: it activates the adjacent α-protons for deprotonation and subsequent functionalization, and it can be removed under acidic conditions to liberate the secondary amine, which can then be N-tert-butylated if desired, or used for other transformations.
α-Arylation via Grignard and Negishi Coupling
A well-established method for introducing substituents at the 2-position of the pyrrolidine ring involves the deprotonation of N-Boc-pyrrolidine, followed by transmetalation and a palladium-catalyzed cross-coupling reaction.[6]
Mechanistic Rationale: The process begins with the deprotonation of N-Boc-pyrrolidine at one of the α-carbons using a strong base like sec-butyllithium in the presence of a chiral ligand such as (-)-sparteine. This creates a chiral organolithium species. Transmetalation with a zinc salt (e.g., ZnCl₂) generates a more stable organozinc reagent. This organozinc compound then undergoes a Negishi cross-coupling reaction with an aryl halide in the presence of a palladium catalyst to form the C-C bond.[6]
Detailed Protocol 2: Asymmetric α-Arylation of N-Boc-Pyrrolidine
This protocol is adapted from a procedure reported in Organic Syntheses and demonstrates the synthesis of an α-arylated N-Boc-pyrrolidine derivative.[6]
Materials:
-
N-Boc-pyrrolidine
-
(+)-Sparteine
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Zinc chloride (ZnCl₂)
-
Methyl-4-bromobenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
Deprotonation: In an oven-dried, three-necked flask under a nitrogen atmosphere, dissolve N-Boc-pyrrolidine (1.0 equiv.) and (+)-sparteine (1.2 equiv.) in anhydrous MTBE. Cool the solution to -78 °C using a dry ice/acetone bath.[6]
-
Add a solution of sec-BuLi in cyclohexane (1.3 equiv.) dropwise over 30 minutes, maintaining the internal temperature below -65 °C. Stir the resulting orange-red solution at -78 °C for 3 hours.[6]
-
Transmetalation: In a separate flask, prepare a solution of anhydrous ZnCl₂ (1.3 equiv.) in anhydrous THF. Add this solution to the organolithium species at -78 °C.
-
Negishi Coupling: In another flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ and t-Bu₃P·HBF₄ in anhydrous THF. Add the aryl bromide (e.g., methyl-4-bromobenzoate) to this catalyst mixture.
-
Transfer the organozinc reagent via cannula to the palladium/aryl bromide mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Workup the reaction by quenching with aqueous ammonium chloride, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel.[6]
Quantitative Data Summary
| Strategy | Key Reagents | Product Type | Typical Yields | Reference |
| Reductive Amination | Pyrrolidine, Acetone, NaBH(OAc)₃ | This compound | Good to Excellent | [4][5] |
| α-Arylation | N-Boc-pyrrolidine, sec-BuLi, ZnCl₂, Pd(OAc)₂ | 2-Aryl-N-Boc-pyrrolidines | 60-80% | [6] |
| Catalytic Amination | 1,4-Butanediol, Aqueous Ammonia, CuNiPd/ZSM-5 | 1-Butylpyrrolidine | ~76% | [1][9][10] |
Note: The catalytic amination yield is for 1-butylpyrrolidine, but the principle is relevant for exploring alternative routes to N-alkylated pyrrolidines.
Methodology III: Catalytic Approaches and Advanced Methods
While classical methods are robust, modern synthetic chemistry continually seeks more efficient and sustainable routes.
Direct Catalytic Synthesis
One innovative approach involves the one-pot synthesis of N-alkylpyrrolidines from simple starting materials like 1,4-butanediol and an amine source over a heterogeneous catalyst.[1][9][10] While the cited example produces 1-butylpyrrolidine, the concept of using a multifunctional catalyst for cyclization and N-alkylation in a single operation is a powerful strategy for industrial applications.
Catalyst and Reaction Rationale: A mixed metal catalyst, such as Cu-Ni-Pd supported on a zeolite (e.g., ZSM-5), can facilitate multiple transformations. The catalyst can promote the dehydration of 1,4-butanediol to tetrahydrofuran (THF), the amination of THF to form pyrrolidine, and the subsequent N-alkylation.[9][10]
Copper-Catalyzed N-tert-Butylation
Directly installing a tert-butyl group onto a nitrogen atom can be challenging due to steric hindrance. However, copper-catalyzed methods have been developed for the N-tert-butylation of anilines using tert-butyl 2,2,2-trichloroacetimidate as the tert-butylating agent.[11] This method, catalyzed by salts like Cu(OTf)₂, operates under mild conditions and could be adapted for the synthesis of this compound derivatives, offering an alternative to reductive amination.[11]
Figure 3. Overview of advanced catalytic methods for N-alkylpyrrolidine synthesis.
Conclusion and Future Outlook
The synthesis of this compound derivatives is a mature field with a diverse array of reliable methods. Reductive amination remains a go-to strategy for preparing the parent scaffold and simple analogs due to its operational simplicity and high yields. For accessing more complex, stereochemically defined derivatives, the functionalization of N-Boc-pyrrolidine via organometallic intermediates provides a powerful and versatile platform.
Looking forward, the development of more efficient and sustainable catalytic methods will be a key area of research. Direct C-H activation and functionalization of the pyrrolidine ring, bypassing the need for protecting groups and pre-functionalized starting materials, represent the next frontier in this field. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, the strategic synthesis of scaffolds like this compound will remain of paramount importance.
References
- Long, Y., Liu, S., Ma, X., Lu, L., He, Y., & Deng, Y. (n.d.).
- Campeau, L.-C., et al. (n.d.). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses.
- (n.d.). Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
- (n.d.). Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)
- Long, Y., et al. (2017).
- (n.d.).
- Wang, J., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules.
- Medley, J. W. (n.d.).
- Ianni, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014).
- (n.d.). N-Boc-pyrrolidine. PubChem.
- Di, L. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]
Application Notes & Protocols: 1-Tert-butylpyrrolidine as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of 1-tert-butylpyrrolidine as a catalyst in organic synthesis. While direct literature on its catalytic applications is sparse, its structural analogy to pyrrolidine—a well-established organocatalyst—provides a strong foundation for predicting its behavior and utility. This document synthesizes information on pyrrolidine-catalyzed reactions, focusing on the principles of enamine catalysis, and extrapolates these concepts to this compound. We will delve into the anticipated mechanistic pathways, the critical role of the sterically demanding tert-butyl group, and propose experimental protocols for its evaluation in key carbon-carbon bond-forming reactions.
Introduction: The Pyrrolidine Scaffold in Organocatalysis
The pyrrolidine motif is a cornerstone of modern asymmetric organocatalysis, largely due to the pioneering work with L-proline and its derivatives.[1] These catalysts operate through the formation of nucleophilic enamine intermediates with carbonyl compounds, a mechanism that mimics the action of Class I aldolase enzymes. The secondary amine of the pyrrolidine ring is crucial for this mode of activation, enabling a wide range of transformations such as aldol reactions, Michael additions, and Mannich reactions. The predictable stereochemical outcomes often achieved with chiral pyrrolidine-based catalysts have made them invaluable tools in the synthesis of complex molecules.[2]
This compound, an achiral analogue, presents an interesting case study in the influence of steric hindrance on catalytic activity. The presence of a bulky tert-butyl group on the nitrogen atom is expected to significantly modulate its reactivity compared to the parent pyrrolidine.
The Mechanistic Landscape: Enamine Catalysis
The catalytic utility of this compound is predicated on its ability to act as a secondary amine catalyst, primarily through the enamine catalytic cycle.
The Enamine Catalytic Cycle
The generally accepted mechanism for pyrrolidine-catalyzed reactions involves the following key steps:
-
Enamine Formation: The catalytic cycle is initiated by the reaction of the secondary amine of this compound with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This step involves the transient formation of a carbinolamine, followed by dehydration.
-
Nucleophilic Attack: The generated enamine, being a stronger nucleophile than the corresponding enol or enolate, attacks an electrophile (e.g., an aldehyde in an aldol reaction or a Michael acceptor in a conjugate addition).
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed to release the final product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.
The Influence of the N-tert-Butyl Group: A Double-Edged Sword
The most significant structural feature of this compound is the sterically demanding tert-butyl group attached to the nitrogen atom. This group is anticipated to have a profound, and likely multifaceted, impact on its catalytic performance.
Potential Advantages:
-
Increased Steric Shielding: The bulky tert-butyl group could provide a more sterically hindered environment around the enamine intermediate. This might lead to enhanced diastereoselectivity in certain reactions by directing the approach of the electrophile.
-
Modulation of Reactivity: The electron-donating nature of the tert-butyl group could increase the nucleophilicity of the nitrogen atom, potentially accelerating the initial enamine formation step.
Potential Disadvantages:
-
Steric Hindrance to Enamine Formation: The formation of the enamine intermediate itself could be sterically hindered, especially with bulky carbonyl substrates. This could lead to slower reaction rates compared to less hindered secondary amines like pyrrolidine.[3]
-
Reduced Basicity: While alkyl groups are electron-donating, the steric bulk of the tert-butyl group might distort the geometry of the nitrogen atom, potentially leading to a slight decrease in its effective basicity and nucleophilicity in certain contexts.
| Feature | Pyrrolidine | This compound (Hypothesized) | Rationale |
| Steric Hindrance | Low | High | Presence of the bulky tert-butyl group.[4] |
| Rate of Enamine Formation | Generally fast | Potentially slower with sterically demanding substrates | Steric clash between the tert-butyl group and the carbonyl substrate. |
| Diastereoselectivity | Substrate-dependent | Potentially higher in certain cases | Increased steric shielding of one face of the enamine intermediate. |
| Catalyst Loading | Typically 10-30 mol% | May require higher loading or longer reaction times | To compensate for potentially lower catalytic turnover frequency. |
Table 1: A comparative analysis of pyrrolidine and hypothesized properties of this compound as a catalyst.
Proposed Applications and Experimental Protocols
Based on the established reactivity of pyrrolidine, this compound is a candidate for catalyzing a variety of organic transformations. Below are proposed applications with generalized experimental protocols for evaluation.
The Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound.[5] Pyrrolidine is known to catalyze this reaction effectively.[2]
Proposed Model Reaction: The reaction between 4-nitrobenzaldehyde and cyclohexanone.
Hypothesized Outcome: this compound is expected to catalyze the reaction, though potentially at a slower rate than pyrrolidine. The steric bulk of the catalyst may influence the syn/anti diastereoselectivity of the product.
General Protocol for Evaluating this compound in an Aldol Reaction:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv.) and cyclohexanone (5.0 mmol, 5.0 equiv.) in a suitable solvent (e.g., DMSO, 2 mL).
-
Catalyst Addition: Add this compound (0.2 mmol, 20 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (if a chiral variant were used) would be determined by chiral HPLC.
The Michael Addition
The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Pyrrolidine-based catalysts are effective in promoting the addition of ketones and aldehydes to nitroolefins and enones.
Proposed Model Reaction: The addition of cyclohexanone to β-nitrostyrene.
Hypothesized Outcome: this compound is anticipated to facilitate the Michael addition via an enamine intermediate. The steric hindrance of the catalyst could play a significant role in the stereochemical outcome of the reaction, potentially favoring the formation of one diastereomer over the other.
General Protocol for Evaluating this compound in a Michael Addition:
-
Reaction Setup: In a reaction vial, dissolve β-nitrostyrene (0.5 mmol, 1.0 equiv.) in a suitable solvent (e.g., toluene or CH₂Cl₂, 1 mL).
-
Addition of Nucleophile and Catalyst: Add cyclohexanone (1.5 mmol, 3.0 equiv.) followed by this compound (0.1 mmol, 20 mol%).
-
Reaction Monitoring: Stir the mixture at the desired temperature (e.g., room temperature) and monitor by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify the residue directly by flash column chromatography on silica gel to isolate the Michael adduct.
-
Analysis: Characterize the product by NMR spectroscopy and mass spectrometry. Determine the diastereomeric ratio from the ¹H NMR spectrum of the purified product.
Conclusion and Future Outlook
While this compound remains an under-explored molecule in the realm of organocatalysis, its structural characteristics suggest it could serve as a useful tool in organic synthesis. The steric bulk of the N-tert-butyl group is its defining feature, likely leading to distinct reactivity and selectivity profiles when compared to its parent compound, pyrrolidine. The proposed protocols offer a starting point for the systematic investigation of its catalytic potential.
For researchers and drug development professionals, the exploration of simple, readily available catalysts like this compound can lead to the discovery of novel and efficient synthetic methodologies. Future studies should focus on a direct comparison of its catalytic performance against other cyclic secondary amines across a range of substrates and reaction conditions to fully elucidate its utility and limitations.
References
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. (n.d.).
- A Comparative Analysis of Boc-Protected Pyrrolidine Catalysts in Asymmetric Synthesis. (n.d.). Benchchem.
- One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 c
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary CH Bond. (n.d.).
- 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. (n.d.). PubMed Central.
- N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. (n.d.). White Rose Research Online.
- tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. (n.d.). PubMed.
- A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. (n.d.). Benchchem.
- Benchmarking (S)-1-Butylpyrrolidine-2-carboxamide and its Analogs Against Known Organocatalysts in Asymmetric Synthesis. (n.d.). Benchchem.
- Aldol reaction. (n.d.). Wikipedia.
- The synthesis and application of pyrrolidine-based supported catalysts. (n.d.).
- 1-tert-Butyl-pyrrolidine. (n.d.). NIST WebBook.
- One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. (n.d.). New Journal of Chemistry (RSC Publishing).
- Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (n.d.). MDPI.
- Results obtained using chiral pyrrolidine-containing organocatalysts in... (n.d.).
- Role of catalyst in organic synthesis. (n.d.). Curr Trends Pharm Pharm Chem.
- Asymmetric organocatalytic cascade reaction of aldehydes with 2-amino-β-nitrostyrenes: synthesis of chiral tetrahydroquinolines and dihydroquinolines. (2014). PubMed.
- Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. (2022). PubMed Central.
Sources
Application Notes and Protocols: The Pivotal Role of the tert-Butyl Group in Pyrrolidine-Based Pharmaceutical Synthesis
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs due to its ability to confer three-dimensionality and favorable physicochemical properties.[1][2] The strategic incorporation of a tert-butyl group onto this scaffold serves two distinct and critical functions in pharmaceutical synthesis. The most prevalent application involves its use as the cornerstone of the tert-butoxycarbonyl (Boc) protecting group, a temporary shield for the pyrrolidine nitrogen that is fundamental to modern multi-step synthesis.[3] A secondary, more specialized role is the use of 1-tert-butylpyrrolidine as a sterically hindered, non-nucleophilic base or as a permanent structural component to modulate a drug candidate's properties. This guide provides an in-depth analysis of these applications, complete with detailed protocols and the scientific rationale behind their use.
Diagram: The Dichotomy of the tert-Butyl Group in Pyrrolidine Synthesis
The following diagram illustrates the two primary synthetic pathways involving the tert-butyl group in conjunction with the pyrrolidine scaffold.
Caption: Dual roles of the tert-butyl group in pyrrolidine synthesis.
Section 1: The N-tert-Butoxycarbonyl (Boc) Group: A Cornerstone of Modern Pharmaceutical Synthesis
The N-Boc group is arguably one of the most important nitrogen-protecting groups in organic synthesis. Its widespread use stems from its robustness to a wide range of reaction conditions (e.g., non-acidic hydrolysis, hydrogenation) and its clean, facile removal under acidic conditions. This allows for selective manipulation of other functional groups within a molecule without affecting the protected pyrrolidine nitrogen.
Application Case Study: Synthesis of 1-tert-butoxycarbonyl-3-pyrrolidone
1-tert-butoxycarbonyl-3-pyrrolidone is a highly valuable intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other chemical additives.[3] Traditional synthetic routes often rely on the oxidation of 1-Boc-3-hydroxypyrrolidine, which can involve hazardous heavy metals like chromium or require cryogenic conditions.[3] A more scalable and industrially viable approach involves a multi-step synthesis starting from glycine.[3]
Synthetic Workflow and Rationale
The following diagram outlines a five-step synthesis of 1-tert-butoxycarbonyl-3-pyrrolidone, a method notable for its high yields and reduced use of hazardous reagents.[3]
Caption: Synthetic pathway for 1-tert-butoxycarbonyl-3-pyrrolidone.[3]
Causality Behind Experimental Choices:
-
Step 1 (Esterification): Glycine's carboxylic acid is converted to an ethyl ester using ethanol and thionyl chloride. This activates the molecule for subsequent reactions and improves its solubility in organic solvents.
-
Step 2 (Michael Addition): The free amine of the glycine ester acts as a nucleophile, attacking ethyl acrylate in a Michael addition to form the carbon skeleton required for the pyrrolidine ring.
-
Step 3 (Boc Protection): The secondary amine is protected with di-tert-butyl dicarbonate (Boc₂O). This is a critical step to prevent unwanted side reactions at the nitrogen atom during the subsequent base-catalyzed cyclization. Triethylamine (Et₃N) is used as a mild base to neutralize the acid formed during the reaction.[3]
-
Step 4 (Cyclization): A base-catalyzed intramolecular condensation (Dieckmann cyclization) is performed using sodium methoxide (NaOMe) to form the five-membered pyrrolidone ring.[3]
-
Step 5 (Decarboxylation): The ester group introduced during cyclization is removed (decarboxylated) to yield the final target ketone, 1-tert-butoxycarbonyl-3-pyrrolidone.[3]
Protocol 1: Synthesis of 1-tert-butoxycarbonyl-3-pyrrolidone[3]
This protocol is adapted from patent literature and should be performed by trained chemists with appropriate safety precautions.
Objective: To synthesize 1-tert-butoxycarbonyl-3-pyrrolidone (V) from the N-Boc protected adduct (III).
Materials:
-
N-Boc protected adduct (III)
-
Sodium methoxide (NaOMe)
-
Methylene chloride (DCM)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 2N solution
-
Sodium hydroxide (NaOH), 10% solution
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Procedure:
-
Cyclization: a. Dissolve the N-Boc protected adduct (III) in an appropriate solvent like toluene or THF. b. Add a catalytic amount of a strong base, such as sodium methoxide (NaOMe), to the solution. c. Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Decarboxylation: a. Upon completion, carefully quench the reaction with water. b. Acidify the mixture to pH 1 with 2N HCl to facilitate the decarboxylation of the cyclized intermediate (IV). c. Extract the aqueous layer with ethyl acetate (e.g., 3 x 1 volume) to remove organic impurities.
-
Product Isolation: a. Make the aqueous layer strongly basic (pH 13-14) with 10% NaOH solution. b. Extract the desired product (V) from the basic aqueous layer with ethyl acetate (e.g., 3 x 1.5 volumes). c. Combine the organic extracts containing the product.
-
Purification: a. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. b. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-tert-butoxycarbonyl-3-pyrrolidone. c. Further purification can be achieved via column chromatography on silica gel if necessary.
Section 2: this compound as a Steric Moiety and Hindered Base
While less common than its Boc-protected counterparts, this compound (CAS 16477-52-8) possesses unique properties due to its bulky N-substituent.[4] The tert-butyl group imparts significant steric hindrance around the nitrogen atom, making it a poor nucleophile but an effective, non-nucleophilic base. This property can be exploited in reactions where a strong base is needed to deprotonate a substrate without the risk of the base itself participating in a nucleophilic attack.
Physicochemical and Safety Data Summary
The table below summarizes key data for relevant pyrrolidine compounds. This information is crucial for safe handling and for predicting reactivity and solvent compatibility.
| Property | This compound | 1-Butylpyrrolidine | 1-Boc-3-pyrrolidinol |
| CAS Number | 16477-52-8[4] | 767-10-2[5] | 103057-44-9[6] |
| Molecular Formula | C₈H₁₇N[4] | C₈H₁₇N[5] | C₉H₁₇NO₃[6] |
| Molecular Weight | 127.23 g/mol [4] | 127.23 g/mol | 187.24 g/mol [6] |
| Boiling Point | Not specified | 155-157 °C | Not specified |
| Key Hazards | Flammable, Toxic | Flammable, Toxic if swallowed or in contact with skin[5] | Toxic if swallowed, Causes skin and serious eye irritation[6] |
| GHS Pictograms | Not specified | Flame, Skull and crossbones | Danger[6] |
Application: Asymmetric Synthesis and Chiral Auxiliaries
The core concept of a chiral auxiliary is to temporarily install a chiral molecule onto a prochiral substrate to direct a reaction with high stereoselectivity.[7][8][9] While specific, widely-cited applications of this compound itself as a chiral auxiliary in major pharmaceutical syntheses are not prominent in the literature, the pyrrolidine scaffold is a cornerstone of this field.[7] The steric bulk of the tert-butyl group could, in principle, be used to create a highly specific chiral environment to direct asymmetric transformations. However, its steric hindrance may also impede the very reactions it is intended to facilitate, which may explain the greater prevalence of less bulky derivatives like those derived from proline.[7]
Section 3: Safety and Handling Protocols
Working with pyrrolidine derivatives requires strict adherence to safety protocols due to their potential toxicity and flammability.[5]
General Handling Precautions
-
Engineering Controls: Always handle these compounds in a well-ventilated fume hood to avoid inhalation of vapors.[6][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[10] Use appropriate fire extinguishers (e.g., dry chemical, CO₂) for flammable liquids.
-
Avoiding Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors.[6][11]
Protocol 2: Emergency Procedures
Objective: To outline first aid measures in case of accidental exposure.
Procedure:
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][11]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[10]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison center or physician immediately.[6]
-
Spills and Leaks: Evacuate personnel to a safe area. Wear respiratory protection and full protective gear.[6][10] Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal according to local regulations.[12]
Conclusion
The tert-butyl group, while a simple alkyl substituent, exerts profound influence on the application of the pyrrolidine scaffold in pharmaceutical synthesis. Its most significant contribution is as the chemical foundation for the N-Boc protecting group, which enables complex, multi-step syntheses of pyrrolidine-containing drug molecules by providing a stable yet easily removable shield for the ring's nitrogen. The direct use of this compound is less documented but offers potential as a sterically hindered base, where its non-nucleophilic character is a key advantage. A thorough understanding of these dual roles, combined with stringent adherence to safety protocols, allows researchers and drug development professionals to fully leverage the synthetic power of these versatile chemical tools.
References
- Benchchem. One-Pot Synthesis of 1-Butylpyrrolidine Derivatives: Application Notes and Protocols.
- Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Synthesis and Applications of tert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate.
- ChemicalBook. (2025). 1-(tert-Butoxycarbonyl)-3-pyrrolidinol - Safety Data Sheet.
- National Institutes of Health (NIH). 1-Butylpyrrolidine | C8H17N | CID 69843 - PubChem.
- TCI Chemicals. (2025). 1-Butyl-2-pyrrolidone - SAFETY DATA SHEET.
- Organic Syntheses. N-BENZOYL PYRROLIDINE.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Google Patents. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
- Benchchem. Application Notes: (S)-1-Butylpyrrolidine-2-carboxamide as a Chiral Auxiliary.
- Alfa Aesar. (2018). 1-Butylpyrrolidin-2-one - SAFETY DATA SHEET.
- Benchchem. Application Notes: 1-Butylpyrrolidin-2-one in Pharmaceutical Manufacturing.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Int. J. Mol. Sci.
- Benchchem. 1-Butylpyrrolidin-2-one: A Safer, High-Performance Solvent for Pharmaceutical Applications.
- SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Med Chem Res.
- BLDpharm. Application of Bicyclic Pyrrolidine in Drug Development.
- Sigma-Aldrich. 1-Butylpyrrolidine 98.
- National Institute of Standards and Technology (NIST). 1-tert-Butyl-pyrrolidine. In NIST Chemistry WebBook.
- Royal Society of Chemistry. (2019). One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New J. Chem.
- Wikipedia. Chiral auxiliary.
- Sigma-Aldrich. Chiral Auxiliaries.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]
- 4. 1-tert-Butyl-pyrrolidine [webbook.nist.gov]
- 5. 1-Butylpyrrolidine | C8H17N | CID 69843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(tert-Butoxycarbonyl)-3-pyrrolidinol - Safety Data Sheet [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Chiral Auxiliaries [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.co.uk [fishersci.co.uk]
The Role of the N-tert-Butylpyrrolidine Moiety in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Proline—The Quest for Enhanced Stereocontrol
The field of asymmetric organocatalysis has been profoundly shaped by the pioneering use of the chiral pyrrolidine scaffold, most notably embodied by the amino acid L-proline. Its ability to facilitate carbon-carbon bond formation via enamine and iminium ion intermediates has become a cornerstone of modern synthetic chemistry.[1][2] However, the pursuit of higher efficiency, greater stereoselectivity, and broader substrate scope has driven the development of a vast array of proline analogues and substituted pyrrolidines.[3] Among these, modifications at the pyrrolidine nitrogen offer a powerful strategy to tune the catalyst's steric and electronic environment. This guide focuses on the application and underlying principles of the 1-tert-butylpyrrolidine scaffold in asymmetric synthesis, exploring how the introduction of the bulky tert-butyl group modulates catalytic activity and stereochemical outcomes. While not as universally employed as proline itself, the N-tert-butylpyrrolidine framework serves as a critical design element in highly specialized chiral ligands and organocatalysts, offering unique advantages in controlling the three-dimensional space around a reaction center.
Core Principles: The Influence of the tert-Butyl Group
The strategic placement of a tert-butyl group on the pyrrolidine nitrogen introduces significant and predictable effects that are leveraged to induce asymmetry.
Steric Hindrance: Sculpting the Transition State
The most significant contribution of the tert-butyl group is its substantial steric bulk.[4] Unlike the N-H proton in proline, which can act as a hydrogen bond donor, the tert-butyl group is a non-coordinating, sterically demanding substituent. This bulk serves several key functions:
-
Facial Shielding: It effectively blocks one face of the transient enamine or iminium ion formed with the substrate, directing the approach of the electrophile or nucleophile to the less hindered face. This enforced trajectory is a primary determinant of the product's stereochemistry.
-
Conformational Locking: The steric demand of the tert-butyl group can restrict the rotation of bonds within the catalyst-substrate complex, locking it into a more rigid and predictable transition state geometry.[4][5] This reduction in conformational flexibility often translates to higher enantioselectivity.
-
Substrate Selectivity: The sheer size of the group can create a highly selective binding pocket, favoring substrates that can fit sterically while disfavoring those that cannot. This can be a crucial factor in reactions involving prochiral substrates with multiple reactive sites.
Electronic Effects: Modulating Nucleophilicity
The tert-butyl group is an electron-donating group through induction. This has a direct impact on the electronic character of the pyrrolidine nitrogen:
-
Increased Basicity and Nucleophilicity: Compared to an N-H or N-aryl pyrrolidine, the N-tert-butyl derivative is more basic and its nitrogen lone pair is more nucleophilic. This can accelerate the initial formation of the enamine or iminium ion intermediate, potentially increasing the overall reaction rate.
-
Enhanced Enamine Reactivity: The electron-donating nature of the alkyl group pushes electron density into the enamine double bond, increasing its HOMO energy and making it a more potent nucleophile for attacking electrophiles.
The interplay between these powerful steric and subtle electronic effects is central to the utility of the this compound scaffold.
Visualization of the Catalytic Cycle: Enamine Catalysis
The primary mechanism through which N-alkylpyrrolidines operate is enamine catalysis, a cycle that mimics the action of Class I aldolase enzymes.[6][7] The bulky tert-butyl group plays a critical role in controlling the stereochemical outcome of the C-C bond-forming step.
Caption: Enamine catalysis cycle mediated by an N-tert-butylpyrrolidine catalyst.
Applications and Protocols
While this compound itself is not a ubiquitous catalyst, its structural motif is integral to highly effective chiral ligands and more complex organocatalysts. Below are representative applications that highlight its function.
Application 1: Chiral Ligands for Asymmetric Metal Catalysis
The N-tert-butylpyrrolidine scaffold is a valuable building block for constructing chiral ligands for transition metal-catalyzed reactions. The pyrrolidine ring provides a rigid, stereodefined backbone, while the N-tert-butyl group provides the necessary steric bulk to create a well-defined chiral pocket around the metal center.
A prime example involves the synthesis of JohnPhos-type ligands incorporating a remote C2-symmetric 2,5-diaryl-N-tert-butylpyrrolidine. These ligands have been successfully applied in gold(I)-catalyzed enantioselective cyclizations.[8]
Workflow: Ligand Synthesis and Application in Gold(I) Catalysis
Caption: Synthesis and application workflow for N-tert-butylpyrrolidine-based ligands.
Protocol: Asymmetric Intramolecular [4+2] Cycloaddition of 1,6-Enynes
This protocol is adapted from studies using chiral gold(I) complexes bearing ligands with a remote C2-symmetric N-substituted diarylpyrrolidine.[8] The N-tert-butyl group on the pyrrolidine is crucial for creating the steric environment that leads to high enantioselectivity.
Materials:
-
1,6-Enyne substrate (1.0 equiv)
-
Chiral Gold(I) Catalyst (e.g., [Au(L)]NTf₂, where L contains the N-tert-butylpyrrolidine moiety) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral gold(I) catalyst (e.g., 0.02 mmol, 2 mol%).
-
Add the anhydrous, degassed solvent (e.g., 2.0 mL).
-
Add the 1,6-enyne substrate (1.0 mmol, 1.0 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., -40 °C to room temperature) and monitor by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantioenriched cycloadduct.
-
Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
Expected Outcome & Causality: The N-tert-butyl group on the pyrrolidine within the ligand framework creates a deep chiral pocket. Non-covalent interactions, such as π-π stacking between the substrate's aryl groups and the ligand's aryl substituents, combined with the steric repulsion from the tert-butyl group, force the substrate to adopt a specific conformation in the transition state.[8] This controlled folding directs the cyclization to occur on one enantiotopic face, resulting in high levels of asymmetric induction.
| Catalyst Moiety | Substrate | Temp (°C) | Yield (%) | ee (%) | Reference |
| N-tert-Butyl -pyrrolidinyl Gold(I) | Arylalkyne with alkene | -4 | 85 | 93 | [8] |
| N-Adamantyl-pyrrolidinyl Gold(I) | Arylalkyne with alkene | -4 | 91 | 95 | [8] |
| N-H-pyrrolidinyl Gold(I) | Arylalkyne with alkene | -4 | 75 | 60 | [8] |
| Table 1: Comparison of N-substituent effects in a Gold(I)-catalyzed cyclization. Data are representative. |
The data clearly show that bulky N-alkyl groups like tert-butyl and adamantyl provide significantly higher enantioselectivity compared to a less sterically hindered N-H analogue, underscoring the importance of the steric shielding effect.
Application 2: Asymmetric Synthesis of Pyrrolidines using tert-Butanesulfinamide Auxiliary
While not a direct application of this compound, a related and highly important methodology is the use of tert-butanesulfinamide as a chiral auxiliary to synthesize a wide range of chiral amines, including substituted pyrrolidines. This approach is a powerful demonstration of how the tert-butyl group can control stereochemistry. The key step is the diastereoselective addition of a nucleophile to an N-tert-butanesulfinyl imine.
Protocol: Diastereoselective Synthesis of a 2-Substituted Pyrrolidine Scaffold
This protocol is a generalized procedure based on the Tsuji-Trost allylation of N-tert-butanesulfinyl imines followed by cyclization.
Materials:
-
Starting ketone (1.0 equiv)
-
(R)- or (S)-tert-butanesulfinamide (1.05 equiv)
-
Ti(OEt)₄ (1.5 equiv)
-
Allyl acetate
-
Pd₂(dba)₃ (2.5 mol%)
-
PPh₃ (10 mol%)
-
Base (e.g., LiHMDS)
-
Anhydrous THF
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the ketone and tert-butanesulfinamide in THF. Add Ti(OEt)₄ and heat to reflux until imine formation is complete (monitored by TLC/NMR).
-
Asymmetric Allylation: Cool the solution to -78 °C. In a separate flask, prepare the palladium catalyst by dissolving Pd₂(dba)₃ and PPh₃ in THF. Add the catalyst solution to the imine mixture. Add allyl acetate, followed by the slow addition of LiHMDS. Stir at low temperature until the reaction is complete.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., EtOAc), dry over Na₂SO₄, and concentrate. Purify the α-allyl N-tert-butanesulfinyl imine by flash chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR.
-
Cyclization: The resulting product can be further elaborated through steps like cross-metathesis and reductive cyclization to form the pyrrolidine ring.
-
Auxiliary Removal: The tert-butanesulfinyl auxiliary can be readily cleaved under acidic conditions (e.g., HCl in MeOH) to yield the free amine.
Causality of Stereoselection: The stereochemical outcome is governed by a chelation-controlled transition state. The lithium cation of the base coordinates to both the sulfinyl oxygen and the imine nitrogen, creating a rigid six-membered ring. The bulky tert-butyl group on the sulfur atom effectively shields one face of the imine, forcing the incoming palladium-allyl complex to attack from the opposite, less hindered face, leading to high diastereoselectivity.
| Ketone Substrate | Product d.r. | Yield (%) | Reference |
| Cyclohexanone | 7:1 | 75 | |
| 4-Methylcyclohexanone | >25:1 | 83 | |
| Cyclopentanone | 4:1 | 59 | |
| Table 2: Representative results for the asymmetric allylation of N-tert-butanesulfinyl imines. |
Conclusion and Future Outlook
The this compound scaffold represents a powerful tool in the arsenal of the synthetic chemist. Its utility stems from the profound and predictable influence of the N-tert-butyl group, which acts as a potent steric director, conformationally constraining transition states to favor the formation of one enantiomer over the other. While direct catalysis with this compound is uncommon, its incorporation into more sophisticated chiral ligands and auxiliaries has enabled significant advances in asymmetric metal catalysis and the synthesis of complex chiral molecules. As the demand for enantiomerically pure pharmaceuticals and agrochemicals continues to grow, the rational design of catalysts and auxiliaries that leverage the fundamental principles of steric and electronic control, as exemplified by the N-tert-butylpyrrolidine motif, will remain a critical area of research and development.
References
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. Available at: [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. National Institutes of Health. Available at: [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. National Institutes of Health. Available at: [Link]
-
Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. National Institutes of Health. Available at: [Link]
-
Synthesis of a New Chiral Pyrrolidine. MDPI. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health. Available at: [Link]
-
Asymmetric Synthesis of Pyrrolidine Containing Chemical Scaffolds via Tsuji-Trost Allylation of N-tert-Butanesulfinyl Imines. CORE. Available at: [Link]
-
Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. ResearchGate. Available at: [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ResearchGate. Available at: [Link]
-
Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer. National Institutes of Health. Available at: [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health. Available at: [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ResearchGate. Available at: [Link]
-
Chiral-Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. National Institutes of Health. Available at: [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Institutes of Health. Available at: [Link]
-
Asymmetric Alkylation of Ketones Catalyzed by Engineered TrpB. National Institutes of Health. Available at: [Link]
-
Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online. Available at: [Link]
-
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. National Institutes of Health. Available at: [Link]
-
(S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine – an effective catalyst of asymmetric synthesis. Visnyk of Lviv University. Available at: [Link]
-
Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. National Institutes of Health. Available at: [Link]
-
Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. National Institutes of Health. Available at: [Link]
-
Steric effect of t-butyl group on SN1 on a cyclohexane ring. Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a New Chiral Pyrrolidine [mdpi.com]
- 4. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note & Experimental Protocol: Strategic N-Alkylation of 1-Tert-butylpyrrolidine for Advanced Drug Discovery
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its N-alkylation is a critical transformation for modulating pharmacokinetic and pharmacodynamic properties in drug candidates.[3] This guide provides a detailed protocol for the N-alkylation of 1-tert-butylpyrrolidine, a sterically hindered secondary amine, with a focus on overcoming the challenges associated with its bulky substituent. We will delve into the mechanistic rationale behind the chosen methodology, offering a robust, self-validating protocol for researchers in drug development.
Introduction: The Significance of N-Alkylated Pyrrolidines
The pyrrolidine ring's non-planar, flexible nature allows it to present substituents in a well-defined three-dimensional orientation, making it a privileged scaffold for interacting with biological targets.[2] N-alkylation of the pyrrolidine nitrogen is a powerful strategy to fine-tune a molecule's properties, including its basicity, lipophilicity, and metabolic stability. This, in turn, can significantly impact a drug candidate's potency, selectivity, and overall in vivo performance.[3] The tert-butyl group on this compound presents a significant steric challenge, which can impede traditional N-alkylation approaches.[4][5] Therefore, a carefully optimized protocol is essential for achieving efficient and clean conversion.
Mechanistic Considerations for N-Alkylation
The N-alkylation of a secondary amine, such as this compound, can proceed through several pathways. The two most common and practical methods in a drug discovery setting are direct alkylation via an SN2 reaction and reductive amination.
Direct Alkylation with Alkyl Halides
This classic method involves the nucleophilic attack of the secondary amine on an alkyl halide.[6] The reaction proceeds via an SN2 mechanism, where the amine's lone pair of electrons displaces the halide leaving group.[7] A non-nucleophilic, sterically hindered base is often employed to neutralize the hydrohalic acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[7]
However, a significant challenge with direct alkylation is the potential for over-alkylation, where the tertiary amine product, being more nucleophilic than the starting secondary amine, reacts further with the alkyl halide to form a quaternary ammonium salt.[8][9] The steric bulk of the tert-butyl group in this compound can mitigate this to some extent but can also significantly slow down the desired initial alkylation.[4]
Reductive Amination
Reductive amination is a highly reliable and widely used method for the N-alkylation of secondary amines, offering greater control and minimizing the risk of over-alkylation.[3][10] The reaction proceeds in two steps:
-
Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form a transient iminium ion intermediate.
-
In Situ Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the iminium ion to the corresponding tertiary amine.[3]
NaBH(OAc)₃ is particularly well-suited for this transformation as it is less reactive towards the starting aldehyde or ketone compared to other hydride reagents, thus preventing the formation of alcohol byproducts.[11]
Recommended Protocol: Reductive Amination of this compound
This protocol details the N-alkylation of this compound with a model aldehyde, isobutyraldehyde, using reductive amination. This method is generally preferred for sterically hindered amines due to its high selectivity and mild reaction conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | e.g., Sigma-Aldrich | Store under inert atmosphere |
| Isobutyraldehyde | ≥99% | e.g., Sigma-Aldrich | Freshly distilled if necessary |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | e.g., Sigma-Aldrich | Moisture sensitive, handle under inert gas |
| Dichloromethane (DCM) | Anhydrous | e.g., Sigma-Aldrich | Store over molecular sieves |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Aqueous solution |
| Brine | ACS Grade | - | Saturated aqueous NaCl solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | Drying agent |
| Round-bottom flask | - | - | Appropriate size, oven-dried |
| Magnetic stirrer and stir bar | - | - | - |
| Inert gas supply (Nitrogen or Argon) | - | - | - |
| Syringes and needles | - | - | - |
Experimental Workflow
Caption: Experimental workflow for the reductive amination of this compound.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. To this solution, add isobutyraldehyde (1.1 equiv).
-
Inert Atmosphere: Seal the flask with a septum and flush with a gentle stream of nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Addition of Reducing Agent: To the stirred solution at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated pyrrolidine.[12]
Chemical Reaction Mechanism
Caption: Mechanism of reductive amination for N-alkylation.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, ensure all reagents and solvents are strictly anhydrous, as water can decompose the reducing agent.[13] Gentle heating (e.g., to 40 °C) may be required for particularly unreactive substrates, but monitor for potential side reactions.
-
Emulsion during Work-up: The formation of emulsions during the aqueous work-up can be an issue. Adding a small amount of brine can help to break the emulsion.[12]
-
Purification Challenges: The basic nature of the tertiary amine product can lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to mitigate this issue.
-
Alternative Alkylating Agents: This protocol is broadly applicable to other aldehydes and ketones. For the introduction of smaller alkyl groups like methyl, paraformaldehyde can be used as the aldehyde source.
-
Alternative Reducing Agents: While NaBH(OAc)₃ is often the reagent of choice, other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, though caution is advised due to the potential generation of toxic hydrogen cyanide upon acidification.[11]
Conclusion
The reductive amination protocol outlined in this application note provides a reliable and efficient method for the N-alkylation of the sterically hindered secondary amine, this compound. By understanding the underlying mechanism and potential challenges, researchers can successfully synthesize a wide range of N-alkylated pyrrolidine derivatives, which are valuable building blocks in the pursuit of novel therapeutics.
References
-
BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
-
BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines.
-
Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
-
Carreira, E. M., & Knewstubb, N. P. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 20(15), 4549–4553.
-
Bera, S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9014–9018.
-
BenchChem. (2025). Technical Support Center: Purification of Long-Chain N-Substituted Pyrrolidines.
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
-
BenchChem. (2025). Technical Support Center: N-Alkylation of 2-Pyrrolidinone.
-
Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6523.
-
Bera, S., et al. (2021). Bioactive compounds bearing N‐alkylated pyrrolidine and piperidine moieties. Chemistry – An Asian Journal, 16(17), 2378-2400.
-
BenchChem. (2025). A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery.
-
BenchChem. (2025). Optimizing reaction conditions for N-alkylation of diethylamine.
-
Wang, Z., et al. (2022). Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines. Nature Communications, 13(1), 5865.
-
Galkina, O. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(18), 5853.
-
Knewstubb, N. P., & Carreira, E. M. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 20(15), 4549-4553.
-
Santilli, A. A., et al. (2006). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Arkivoc, 2006(5), 147-156.
-
Liu, Y., et al. (2023). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 28(11), 4478.
-
Sell, R., & Schollmeyer, D. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry, 83(9), 5138-5148.
-
Wang, D., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(21), 3003-3008.
-
Sell, R., & Schollmeyer, D. (2018). Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry, 83(9), 5138-5148.
-
Li, H., et al. (2023). Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. ChemSusChem, 16(24), e202301091.
-
Bera, S., et al. (2020). Amides as N‐alkylating sources of amines catalyzed by A) a ruthenium... Angewandte Chemie International Edition, 59(42), 18453-18457.
-
The Organic Chemistry Tutor. (2022, July 7). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF [Video]. YouTube.
-
Kim, J. H., et al. (2003). Purification of N-Methyl-2-Pyrrolidone (NMP) by Alkaline Treatment. Google Patents.
-
Bera, S., et al. (2024). An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry.
-
Wang, Y., et al. (2023). Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation. Journal of Pharmaceutical and Biomedical Analysis, 223, 115147.
-
Helm, R. V., et al. (1959). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry, 63(1), 134-136.
-
Bera, S., et al. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv.
-
Al-Huniti, M. H., & El-Alali, A. (2018). N-Dealkylation of Amines. Molecules, 23(12), 3192.
-
Grigor'ev, I. A., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Molecules, 29(3), 565.
-
National Center for Biotechnology Information. (n.d.). 1-Butylpyrrolidine. PubChem.
Sources
- 1. enamine.net [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Characterization of Ionic Liquids Derived from 1-tert-butylpyrrolidine
Introduction
Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100 °C, with many being liquid at room temperature. Their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, wide electrochemical windows, and tunable solvency—have established them as versatile materials in diverse fields.[1][2] Among the various classes of ILs, those based on the pyrrolidinium cation are particularly valued for their exceptional electrochemical stability, making them prime candidates for applications in energy storage devices like lithium-ion batteries and supercapacitors.[3][4][5]
The properties of an ionic liquid are determined by the specific combination of its cation and anion.[4] The structure of the cation, particularly the nature of its alkyl substituents, plays a critical role in defining the IL's melting point, viscosity, and density.[2][6] This application note provides a comprehensive technical guide on the synthesis of novel ionic liquids using 1-tert-butylpyrrolidine as a core precursor. The introduction of a sterically demanding tert-butyl group onto the pyrrolidinium nitrogen is a deliberate design choice aimed at disrupting crystalline packing forces, which can lower the melting point, while simultaneously potentially enhancing the electrochemical stability of the resulting IL.
This guide details two primary synthetic pathways: the synthesis of aprotic quaternary ammonium ILs via a Menshutkin-type reaction followed by anion metathesis, and the more direct synthesis of protic ILs through a simple acid-base neutralization. We provide detailed, field-tested protocols, explain the causality behind experimental choices, and present expected physicochemical properties to empower researchers in the development of next-generation ionic liquids.
Section 1: Foundational Principles of Synthesis
The synthesis of ionic liquids from this compound can be approached via two distinct and well-established chemical pathways, yielding either aprotic (quaternary ammonium) or protic (secondary ammonium) cations. The choice of pathway is dictated by the desired properties and intended application of the final ionic liquid.
Pathway A: Aprotic Ionic Liquids via Quaternization
The synthesis of aprotic pyrrolidinium ILs is a multi-step process designed to create a stable, fully substituted quaternary ammonium cation. This pathway is the most common for producing ILs intended for electrochemical applications due to the high stability of the C-N bonds. The process begins with the quaternization of a tertiary amine with an alkyl halide, a classic SN2 reaction known as the Menshutkin reaction.[7][8]
Since this compound is a secondary amine, a direct one-step quaternization with two equivalents of an alkylating agent is generally inefficient and leads to mixtures. A more controlled and higher-yielding approach involves a sequential alkylation strategy:
-
Formation of a Tertiary Amine Intermediate: The secondary amine (this compound) is first converted into a tertiary amine by reaction with one equivalent of an alkylating agent (e.g., a methyl halide).
-
Quaternization: The resulting tertiary amine (e.g., 1-tert-butyl-1-methylpyrrolidine) is then reacted with a second alkylating agent to form the desired quaternary ammonium halide.
-
Anion Metathesis: The halide anion (e.g., Br⁻, I⁻) from the quaternization step is often undesirable for final applications as it can be electrochemically active and may result in a high melting point. Therefore, it is exchanged for a more suitable, non-coordinating anion such as bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) or tetrafluoroborate ([BF₄]⁻).[9] This is typically achieved by reacting the aqueous solution of the halide salt with a lithium or sodium salt of the target anion, leading to the precipitation or phase separation of the more hydrophobic ionic liquid.[10]
Pathway B: Protic Ionic Liquids via Neutralization
Protic ionic liquids (PILs) are formed through a straightforward, atom-economical acid-base neutralization reaction between a Brønsted acid and a Brønsted base.[11][12] In this pathway, this compound acts as the Brønsted base (proton acceptor), and its reaction with a strong acid (proton donor) like nitric acid or sulfuric acid results in the formation of a protonated 1-tert-butylpyrrolidinium cation.[13]
This method is significantly simpler and often more cost-effective than the synthesis of aprotic ILs.[11] The resulting PILs contain an N-H proton, which makes them protic and capable of hydrogen bonding. This structural feature renders them suitable for applications in fuel cells, as catalysts in acid-catalyzed reactions, and as specialized solvents.[1][12]
Section 2: Experimental Protocols
Safety Precaution: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Alkylating agents are toxic and should be handled with extreme care.
Protocol 2.1: Synthesis of an Aprotic IL: 1-tert-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide ([tBuMePyrr][TFSI])
This protocol details a two-step synthesis involving quaternization followed by anion metathesis. For simplicity and to avoid handling highly toxic reagents like methyl bromide, this protocol directly quaternizes this compound with methyl iodide to form the tertiary ammonium salt, 1-tert-butyl-1-methylpyrrolidinium iodide.
Step 1: Quaternization to form 1-tert-Butyl-1-methylpyrrolidinium Iodide ([tBuMePyrr]I)
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (12.7 g, 0.1 mol) and acetonitrile (80 mL).
-
Cool the stirred solution in an ice-water bath.
-
Slowly add methyl iodide (21.3 g, 0.15 mol, 1.5 equivalents) dropwise to the solution over 30 minutes. Causality: Using a slight excess of the alkylating agent ensures the complete conversion of the secondary amine. Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 48 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting amine.
-
Upon completion, a white precipitate will have formed. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.
-
Add 100 mL of ethyl acetate to the concentrated mixture to fully precipitate the product. Stir for 30 minutes.
-
Collect the white solid by vacuum filtration and wash the filter cake with three portions of ethyl acetate (3 x 30 mL) to remove any unreacted starting materials.
-
Dry the resulting white powder, 1-tert-butyl-1-methylpyrrolidinium iodide, under high vacuum at 50 °C for 12 hours. The yield should be nearly quantitative.
Step 2: Anion Metathesis to form [tBuMePyrr][TFSI]
-
Dissolve the dried [tBuMePyrr]I (0.1 mol) in 100 mL of deionized water in a 500 mL Erlenmeyer flask.
-
In a separate beaker, dissolve lithium bis(trifluoromethanesulfonyl)imide (Li[TFSI]) (30.1 g, 0.105 mol, 1.05 equivalents) in 100 mL of deionized water. Causality: A small excess of the lithium salt ensures complete anion exchange.
-
Add the Li[TFSI] solution to the stirred aqueous solution of [tBuMePyrr]I. An immiscible, dense liquid layer will form immediately. This is the desired ionic liquid.
-
Stir the biphasic mixture vigorously at room temperature for 12 hours to ensure the reaction goes to completion.
-
Transfer the mixture to a separatory funnel and separate the lower ionic liquid layer.
-
Wash the IL layer with several portions of deionized water (5 x 50 mL) until the aqueous layer shows a negative test for halide ions (tested with a 0.1 M AgNO₃ solution). Trustworthiness: This step is critical to ensure the removal of residual iodide ions, which is crucial for electrochemical applications.
-
After the final wash, dissolve the IL in 50 mL of dichloromethane, dry the solution over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Dry the final product, a clear, colorless to pale yellow liquid, under high vacuum at 80 °C for at least 24 hours to remove residual water and organic solvent.
Self-Validation and Characterization:
-
¹H and ¹³C NMR: Confirm the structure of the cation.
-
Water Content: Measure using Karl Fischer titration. The water content should be below 100 ppm for most electrochemical applications.[14]
-
Yield: The overall yield is typically >90%.
Protocol 2.2: Synthesis of a Protic IL: 1-tert-Butylpyrrolidinium Nitrate ([tBuPyrr-H][NO₃])
This protocol details the direct neutralization of this compound.
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (12.7 g, 0.1 mol) dissolved in 50 mL of ethanol.
-
Cool the flask in an ice-water bath to 0-5 °C. Causality: The neutralization reaction is highly exothermic, and cooling is essential to prevent overheating and potential degradation of the product.[11]
-
Slowly add concentrated nitric acid (70%, ~9.0 g, 0.1 mol) dropwise from the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and stir the solution at room temperature for an additional 4 hours.
-
Remove the ethanol and water under reduced pressure using a rotary evaporator at 60 °C.
-
Dry the resulting viscous liquid under high vacuum at 70 °C for 24 hours to remove any remaining traces of water. The final product should be a clear, colorless liquid.
Self-Validation and Characterization:
-
¹H NMR: Confirm the formation of the protonated cation.
-
pH Measurement: An aqueous solution of the PIL should be acidic.
-
FTIR Spectroscopy: Look for the characteristic broad N-H stretch.
Section 3: Visualization of Workflows and Structures
The following diagrams illustrate the synthetic pathways and molecular structures discussed.
Caption: Workflow for the synthesis of the protic IL, [tBuPyrr-H][NO₃].
Caption: Key reactant and resulting ionic liquid cations.
Section 4: Physicochemical Properties and Data
The introduction of the bulky tert-butyl group is expected to significantly influence the physical properties of the resulting ionic liquid when compared to less sterically hindered analogues, such as the widely studied 1-butyl-1-methylpyrrolidinium ([C₄mpyr]⁺ or [Pyrr₁₄]⁺) cation. [10][15]
-
Melting Point: The bulky and asymmetric nature of the tert-butyl group disrupts the efficient packing of ions in the solid state, which typically leads to a lower melting point. [2]* Viscosity: Steric hindrance from the tert-butyl group can restrict rotational freedom and increase intermolecular friction, leading to a higher viscosity compared to its linear butyl isomer.
-
Density: The less efficient packing caused by the bulky group may result in a slightly lower density.
-
Electrochemical Stability Window (ESW): The tert-butyl group is electronically donating and lacks α-protons, which can enhance the cathodic stability of the cation by making it more resistant to reductive decomposition.
The table below compares the known properties of [Pyrr₁₄][TFSI] with the expected properties of its tert-butyl isomer, [tBuMePyrr][TFSI].
| Property | 1-Butyl-1-methylpyrrolidinium [TFSI] ([Pyrr₁₄][TFSI]) | 1-tert-Butyl-1-methylpyrrolidinium [TFSI] ([tBuMePyrr][TFSI]) | Rationale for Expected Trend |
| CAS Number | 223437-11-4 [15] | N/A (Novel Compound) | - |
| Molecular Weight | 422.41 g/mol | 422.41 g/mol | Isomers have identical molecular weights. |
| Melting Point | -6 °C to -18 °C [15] | Expected < -10 °C | Increased steric bulk disrupts crystal lattice packing. [2] |
| Density (25 °C) | ~1.4 g/cm³ [15][16] | Expected slightly lower (~1.35-1.39 g/cm³) | Less efficient ionic packing due to steric hindrance. |
| Viscosity (25 °C) | ~80 mPa·s [15] | Expected higher (>100 mPa·s) | Increased rotational hindrance and intermolecular friction. [17] |
| Ionic Conductivity | ~2.77 mS/cm [15] | Expected lower | Inversely related to viscosity (Walden's rule). |
| Electrochemical Window | ~5.4 V | Expected wider (≥ 5.5 V) | The tert-butyl group may enhance cathodic stability. |
Section 5: Applications and Future Scope
Pyrrolidinium-based ionic liquids are highly regarded for their use as electrolytes in electrochemical devices. [4][18]Their wide electrochemical stability window and good ionic conductivity make them suitable for high-voltage applications. [5]The novel ILs derived from this compound, particularly the aprotic [tBuMePyrr][TFSI], are promising candidates for:
-
High-Energy Lithium-Ion Batteries: The potentially enhanced cathodic stability could allow for compatibility with high-capacity anode materials. [4]* Electrochemical Double-Layer Capacitors (Supercapacitors): A wide ESW enables higher operating voltages and, consequently, greater energy density.
-
Specialized Solvents: The unique steric environment around the cation could influence reaction pathways and selectivity in organic synthesis. [1] The protic variants, such as [tBuPyrr-H][NO₃], are well-suited for applications requiring proton transport, including proton exchange membranes in fuel cells and as catalysts for acid-mediated reactions. [1][12]Further research should focus on the full electrochemical characterization of these novel ILs and exploring a wider range of anion pairings to fine-tune their properties for specific applications.
References
-
Rogoza, A., & Al-Shawabkeh, A. F. (2021). Application of Ionic Liquids in Electrochemistry—Recent Advances. Applied Sciences, 11(11), 4934. [Link]
-
Fernandes, M., Corvo, M. C., & Cabrita, L. (2020). Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. Molecules, 25(24), 6002. [Link]
-
Fernandes, M., Corvo, M. C., & Cabrita, L. (2020). Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. PubMed, 25(24), 6002. [Link]
-
Domańska, U., & Marciniak, A. (2010). Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. Molecules, 15(3), 1826-1841. [Link]
-
Semantic Scholar. (2020). Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. Molecules. [Link]
-
Yim, T., Lee, H. Y., Kim, H. J., Mun, J., Kim, S., & Oh, S. M. (2007). Synthesis and Properties of Pyrrolidinium and Piperidinium Bis(trifluoromethanesulfonyl)imide Ionic Liquids with Allyl Substituents. Bulletin of the Korean Chemical Society, 28(9), 1579-1584. [Link]
-
ResearchGate. (2014). How pyrrolidinium based Ionic liquids can be synthesized?. ResearchGate. [Link]
-
Johansson, P., et al. (2023). Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes. Communications Chemistry, 6(1), 1-10. [Link]
-
ResearchGate. (2008). Synthesis and Characterization of New Pyrrolidinium Based Protic Ionic Liquids. Good and Superionic Liquids. ResearchGate. [Link]
-
Anouti, M., Caillon-Caravanier, M., Dridi, Y., & Lemordant, D. (2008). Synthesis and characterization of new pyrrolidinium based protic ionic liquids. Good and superionic liquids. The Journal of Physical Chemistry B, 112(42), 13335-13343. [Link]
-
Monils Chem. Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide. Monils Chem. [Link]
-
Scribd. (n.d.). Synthesis of N,N-butyl-d9-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide. Scribd. [Link]
-
Mudely, D., et al. (2017). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. Journal of Chemical & Engineering Data, 62(1), 347-360. [Link]
-
Watson International. (2019). Physico-Chemical Properties of Ionic Liquids. Watson International. [Link]
-
Domańska, U., & Marciniak, A. (2010). Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. ResearchGate. [Link]
-
Mushtaq, A., et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 27(19), 6599. [Link]
-
Gaune-Escard, M., et al. (2008). Phase Behaviour and FTIR Spectra of Ionic Liquids: The Mixtures of 1-Butyl-1-methylpyrrolidinium Chloride and TaCl5. Zeitschrift für Naturforschung A, 63(1-2), 66-72. [Link]
-
Deshmukh, M. B., et al. (2017). Preparation of ionic liquids and synthesis of DHPM using ILS. World Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 940-947. [Link]
-
Lopez, J., et al. (2023). Physicochemical Properties of New Ionic Liquids and Plastic Crystal Based on Huckel Anions. Batteries & Supercaps, 6(6), e202200537. [Link]
-
Kim, K., et al. (2021). Facile Synthesis of Tetra-Branched Tetraimidazolium and Tetrapyrrolidinium Ionic Liquids. ACS Omega, 6(30), 20038-20045. [Link]
-
Solvionic. 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide. Solvionic. [Link]
-
ResearchGate. (2016). Best method for quaternization of alkylated amino acids?. ResearchGate. [Link]
- Hellberg, P. E., et al. (2007). Process for the continuous quaternization of tertiary amines with an alkyl halide. U.S.
-
Zhang, G., et al. (2018). One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry, 42(18), 15061-15068. [Link]
-
Szymańska, E., et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 25(11), 2665. [Link]
-
Semantic Scholar. (2009). tert-Alcohol-functionalized imidazolium ionic liquid: catalyst for mild nucleophilic substitution reactions at room temperature. Catalysis Letters. [Link]
-
Abdul Jameel, A., & Mohamed, I. (2010). KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO. Journal of Advanced Scientific Research, 1(2), 43-47. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Physico-Chemical Properties of Ionic Liquids [ilschem.com]
- 3. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of new pyrrolidinium based protic ionic liquids. Good and superionic liquids. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. 1-n-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, 98% 5 g | Buy Online [thermofisher.com]
- 15. Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide [ilschem.com]
- 16. 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide [solvionic.com]
- 17. Physicochemical Properties of New Ionic Liquids and Plastic Crystal Based on Huckel Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries | Semantic Scholar [semanticscholar.org]
The Role of N-tert-Butyl Heterocyclic Compounds in Agrochemical Development: A Case Study on Fenpropimorph
Introduction: The Significance of Sterically Hindered Heterocycles in Modern Crop Protection
In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with high efficacy, selectivity, and favorable environmental profiles is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of successful fungicides and insecticides. The pyrrolidine ring and its structural analogs, such as the morpholine ring, are privileged scaffolds in medicinal and agrochemical chemistry due to their ability to introduce three-dimensional complexity and specific molecular interactions with biological targets.
The incorporation of bulky alkyl groups, such as a tert-butyl group, into these scaffolds can profoundly influence a molecule's physicochemical properties and biological activity. The tert-butyl group can provide steric hindrance, which may enhance selectivity towards the target enzyme and reduce off-target effects. Furthermore, its lipophilicity can improve the compound's ability to penetrate the waxy cuticles of plants and the cell membranes of pathogenic fungi.
While a commercial agrochemical with the specific parent structure of 1-tert-butylpyrrolidine is not prominently documented, the principles of its utility as a building block are well-illustrated by the successful morpholine fungicide, Fenpropimorph . This document will use Fenpropimorph as a detailed case study to provide researchers, scientists, and drug development professionals with in-depth application notes and protocols related to the use of tert-butyl-containing heterocyclic amines in agrochemical development.
Case Study: Fenpropimorph - A Morpholine Fungicide with a Key tert-Butyl Moiety
Fenpropimorph, chemically known as (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, is a systemic fungicide widely used for the control of a range of fungal diseases in cereal crops, particularly powdery mildew and rusts.[1] Its structure features a cis-2,6-dimethylmorpholine ring and a crucial 4-tert-butylphenyl group.
Physicochemical Properties of Fenpropimorph
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₃NO | [2] |
| Molar Mass | 303.490 g·mol⁻¹ | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 120 °C at 0.067 mbar | [2] |
| Water Solubility | 4.3 mg/L (20 °C) | [2] |
| CAS Number | 67564-91-4 | [2] |
Mechanism of Action: Inhibition of Fungal Sterol Biosynthesis
The efficacy of Fenpropimorph lies in its ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3][4] Unlike many other fungicides that target a single enzyme, morpholines like Fenpropimorph have a dual-site mode of action, making the development of resistance in fungi more challenging.[5][6]
Fenpropimorph primarily inhibits two key enzymes in the late stages of the ergosterol biosynthetic pathway:
-
Sterol Δ¹⁴-reductase (ERG24) : This enzyme is responsible for the reduction of the C14-15 double bond in sterol precursors.
-
Sterol Δ⁸→Δ⁷-isomerase (ERG2) : This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position.[4]
The inhibition of these enzymes is concentration-dependent, with the sterol Δ⁸→Δ⁷-isomerase being more sensitive at lower concentrations.[4] This dual inhibition leads to the depletion of ergosterol and the accumulation of cytotoxic sterol intermediates, which disrupt the integrity and function of the fungal cell membrane, ultimately leading to the cessation of fungal growth.[4] The tert-butylphenyl moiety plays a crucial role in the lipophilicity of the molecule, facilitating its transport to the target sites within the fungal cell.
Caption: Mechanism of action of Fenpropimorph in fungi.
Synthesis of Fenpropimorph: Protocols and Methodologies
The synthesis of Fenpropimorph can be achieved through various routes. Below are outlines of both a traditional industrial synthesis and a more modern, one-pot approach, highlighting the key chemical transformations.
Protocol 1: Industrial Synthesis of Fenpropimorph (Illustrative Pathway)
This multi-step process typically involves the synthesis of a key aldehyde intermediate followed by reductive amination.[7][8]
Step 1: Aldol Condensation to form 3-(4-tert-butylphenyl)-2-methylpropenal
-
Reactants: 4-tert-butylbenzaldehyde and propionaldehyde.
-
Catalyst: Typically a base such as sodium hydroxide.
-
Procedure: a. Charge a reaction vessel with 4-tert-butylbenzaldehyde and a suitable solvent. b. Slowly add propionaldehyde to the mixture while maintaining the temperature. c. Add the basic catalyst and allow the reaction to proceed until completion, monitoring by TLC or GC. d. Quench the reaction and perform an aqueous workup. e. Purify the resulting 3-(4-tert-butylphenyl)-2-methylpropenal by distillation.
Step 2: Reductive Amination with cis-2,6-dimethylmorpholine
-
Reactants: 3-(4-tert-butylphenyl)-2-methylpropenal and cis-2,6-dimethylmorpholine.
-
Reducing Agent: Hydrogen gas with a suitable catalyst (e.g., Palladium on carbon, Pd/C).
-
Procedure: a. In a high-pressure reactor, combine the aldehyde intermediate, cis-2,6-dimethylmorpholine, and the hydrogenation catalyst in a suitable solvent. b. Pressurize the reactor with hydrogen gas to the required pressure. c. Heat the reaction mixture to the specified temperature and maintain with vigorous stirring. d. Monitor the reaction for hydrogen uptake. e. Upon completion, cool the reactor, filter off the catalyst, and remove the solvent under reduced pressure. f. Purify the crude Fenpropimorph by vacuum distillation to yield the final product.
Caption: Illustrative industrial synthesis of Fenpropimorph.
Protocol 2: One-Pot Synthesis in an Ionic Liquid
A more efficient and environmentally benign approach involves a one-pot synthesis in an ionic liquid, combining a Heck coupling and a reductive amination.[7][9]
-
Reactants: 4-tert-butylbromobenzene, 2-methyl-2-propen-1-ol, and cis-2,6-dimethylmorpholine.
-
Catalyst System: A palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand.
-
Solvent: An ionic liquid (e.g., [BMIM][PF₆]).
-
Reducing Agent: Hydrogen gas.
-
Procedure: a. To a reaction vessel containing the ionic liquid, add 4-tert-butylbromobenzene, 2-methyl-2-propen-1-ol, the palladium catalyst, and a base. b. Heat the mixture to facilitate the Heck coupling reaction, forming the aldehyde intermediate in situ. c. After the Heck coupling is complete, add cis-2,6-dimethylmorpholine to the reaction mixture. d. Pressurize the vessel with hydrogen gas and continue heating to effect the reductive amination. e. After the reaction is complete, the product can be extracted from the ionic liquid, which can potentially be recycled. f. Purify the extracted product as needed.
Application in Agrochemical Formulations and Use
Fenpropimorph is typically formulated as an emulsifiable concentrate (EC) or a suspo-emulsion (SE) for application in the field.[10] These formulations are then diluted with water to create a spray solution for foliar application on crops.
Protocol for In-Vitro Antifungal Bioassay
This protocol describes a method to evaluate the efficacy of Fenpropimorph or novel analogs against a target fungal pathogen, such as Erysiphe graminis (powdery mildew).
-
Fungal Culture: Maintain a pure culture of the target fungus on a suitable growth medium or host plant.
-
Compound Preparation: a. Prepare a stock solution of Fenpropimorph in a suitable solvent (e.g., DMSO). b. Create a series of dilutions of the stock solution to achieve a range of test concentrations.
-
Assay Procedure (Agar Dilution Method): a. Incorporate the different concentrations of the test compound into molten agar medium. b. Pour the agar into petri dishes and allow to solidify. c. Inoculate the center of each plate with a mycelial plug or a spore suspension of the test fungus. d. Include a control plate with solvent only. e. Incubate the plates under optimal growth conditions for the fungus.
-
Data Analysis: a. Measure the diameter of the fungal colony on each plate after a set incubation period. b. Calculate the percentage of growth inhibition for each concentration relative to the control. c. Determine the EC₅₀ value (the concentration that causes 50% inhibition of fungal growth) by plotting the inhibition data against the log of the compound concentration.
Conclusion: The Enduring Role of Substituted Heterocycles in Agrochemical Innovation
The case of Fenpropimorph effectively demonstrates the successful application of a tert-butyl-containing heterocyclic amine in agrochemical development. The morpholine scaffold provides a robust framework for interaction with the target enzymes, while the tert-butyl group contributes to the molecule's lipophilicity and steric profile, which are critical for its biological activity. Although the direct use of this compound as a final agrochemical active ingredient is not apparent, its structural motifs are clearly valuable in the design of new crop protection agents. The synthetic protocols and biological evaluation methods outlined here provide a foundational understanding for researchers aiming to explore this chemical space for the development of the next generation of fungicides and insecticides.
References
- Costet MF, et al. (1987). Ecdysteroid biosynthesis and embryonic development are disturbed in insects (Locusta migratoria) reared on plant diet (Triticum sativum) with a selectively modified sterol profile.
- Forsyth, S. A., Gunaratne, H. Q. N., Hardacre, C., McKeown, A., & Rooney, D. W. (2006). One-Pot Multistep Synthetic Strategies for the Production of Fenpropimorph Using an Ionic Liquid Solvent. Organic Process Research & Development, 10(1), 94–102.
-
AERU. (n.d.). Fenpropimorph (Ref: CGA 101031). University of Hertfordshire. Retrieved from [Link]
-
Wikipedia. (2023). Fenpropimorph. Retrieved from [Link]
-
The University of Manchester. (2006). One-pot multistep synthetic strategies for the production of fenpropimorph using an ionic liquid solvent. Research Explorer. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2017). FENPROPIMORPH (188). Retrieved from [Link]
-
de Waard, M. A., & van Nistelrooy, J. G. M. (1995). Management of resistance to the fungicide fenpropimorph in Erysiphe graminis f.sp. tritici. WUR eDepot. Retrieved from [Link]
- CN103275030A - Synthesis method of fenpropimorph. (2013). Google Patents.
-
PubChem. (n.d.). Fenpropimorph. National Center for Biotechnology Information. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (1999). FENPROPIMORPH (188) EXPLANATION. Retrieved from [Link]
- CN103275030B - Synthesis method of fenpropimorph. (2014). Google Patents.
-
The Chemistry of Pyrrolidines: Applications in Agrochemicals. (n.d.). Retrieved from [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6296.
-
BCPC. (n.d.). Morpholines. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
- Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides. (2023). Pesticide Biochemistry and Physiology, 195, 105510.
- Design and synthesis of pyrrolidine-containing sphingomimetics. (2006). Organic & Biomolecular Chemistry, 4(19), 3564-3571.
- Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: Design, synthesis, biological evaluation, and 3D-QSAR study. (2020). Journal of Agricultural and Food Chemistry, 68(15), 4347-4357.
- Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. (2018). ACS Medicinal Chemistry Letters, 9(10), 1032-1037.
- Chemoenzymic synthesis and fungicidal activity of the four pure stereoisomers of a new morpholine derivative. (2000). Journal of Agricultural and Food Chemistry, 48(9), 4339-4343.
- Natural Antifungal Alkaloids for Crop Protection: An Overview of the Latest Synthetic Approaches. (2023). Molecules, 28(15), 5786.
- Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. (2024). ACS Omega, 9(19), 21542-21555.
-
Structure–activity relationship of compounds. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis and insecticidal activity of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles. (2011). Journal of Agricultural and Food Chemistry, 59(2), 628-634.
- 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. (2022). Molecules, 27(6), 1922.
- 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. (2020). Molecules, 25(4), 845.
-
PubChem. (n.d.). N-Boc-pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Tert-butylphenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Fenpropimorph (Ref: CGA 101031) [sitem.herts.ac.uk]
- 2. Fenpropimorph - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcpc.org [bcpc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN103275030A - Synthesis method of fenpropimorph - Google Patents [patents.google.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. fao.org [fao.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Tert-butylpyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Tert-butylpyrrolidine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this sterically hindered tertiary amine. Our goal is to provide in-depth, field-proven insights into common side reactions and offer robust troubleshooting strategies to optimize your experimental outcomes.
Part 1: Troubleshooting Common Synthesis Failures
This section addresses the most frequent and critical issues encountered during the synthesis of this compound in a direct question-and-answer format.
Problem: Extremely Low or No Yield During Direct Alkylation with tert-Butyl Halides
Question: I am attempting to synthesize this compound by reacting pyrrolidine with a tert-butyl halide (like tert-butyl bromide or chloride). The reaction consumes my starting material, but I isolate little to no desired product. I also observe significant gas evolution. What is the underlying issue?
Answer: This is a classic and expected outcome for this specific reaction. The primary reason for failure is a competing side reaction known as bimolecular elimination (E2) , which vastly outpaces the desired nucleophilic substitution (SN2) pathway.
Causality and Mechanism:
-
Steric Hindrance: The tert-butyl group is exceptionally bulky. This steric bulk creates a high energy barrier for the nitrogen of pyrrolidine to approach the electrophilic carbon of the tert-butyl halide, effectively hindering the SN2 reaction required for C-N bond formation.
-
Basicity of Pyrrolidine: Pyrrolidine is not only a good nucleophile but also a reasonably strong, unhindered base.
-
The Dominant E2 Pathway: Instead of attacking the carbon, the pyrrolidine molecule acts as a base, abstracting a proton from one of the methyl groups of the tert-butyl halide. This happens in a concerted step where the proton is removed, a double bond forms, and the halide ion leaves. The products are isobutylene (a gas, which accounts for the observed bubbling), and pyrrolidinium halide salt.
This competition is a fundamental concept in organic chemistry, and for tertiary substrates like tert-butyl halides, elimination is almost always the major reaction pathway in the presence of a base.
Mandatory Visualization: SN2 vs. E2 Competition
Caption: Competing SN2 and E2 pathways in the alkylation of pyrrolidine.
Part 2: Recommended Synthetic Protocol & Troubleshooting
Given the inefficiency of direct alkylation, alternative methods are required. A robust approach involves the reductive amination of a suitable C4 carbonyl precursor with tert-butylamine.
Method: Reductive Amination of Succinaldehyde with tert-Butylamine
This method involves the in-situ formation of a Schiff base/enamine between tert-butylamine and succinaldehyde, followed by cyclization and reduction to yield the target pyrrolidine.
Experimental Protocol:
-
Reaction Setup: To a solution of tert-butylamine (1.0 eq.) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer, add succinaldehyde bis(diethyl acetal) (1.05 eq.) and aqueous HCl (4M, to catalyze acetal hydrolysis).
-
Imine Formation & Cyclization: Stir the mixture at room temperature for 4-6 hours to allow for the hydrolysis of the acetal to succinaldehyde and subsequent formation of the intermediate iminium species.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise over 30 minutes. Caution: NaBH₃CN is highly toxic and reacts with acid to produce HCN gas. Ensure the reaction is performed in a well-ventilated fume hood.
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by carefully adding 1M NaOH until the solution is basic (pH > 10).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.
Mandatory Visualization: Reductive Amination Workflow
Technical Support Center: Purification of 1-Tert-butylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-tert-butylpyrrolidine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower researchers to make informed decisions during their purification processes.
I. Understanding the Molecule and Potential Impurities
This compound is a tertiary amine characterized by a pyrrolidine ring N-substituted with a bulky tert-butyl group. This steric hindrance influences its reactivity and physical properties, presenting unique challenges and considerations during purification.
A common synthetic route to N-substituted pyrrolidines involves the reaction of a primary amine with 1,4-dichlorobutane[1]. In the case of this compound, this would involve tert-butylamine and 1,4-dichlorobutane. Understanding this synthesis is key to anticipating potential impurities.
Common Impurities and Their Sources:
| Impurity | Source | Rationale |
| Unreacted tert-butylamine | Starting material | Incomplete reaction or use of excess starting material. |
| Unreacted 1,4-dichlorobutane | Starting material | Incomplete reaction. |
| N-(4-chlorobutyl)-tert-butylamine | Reaction intermediate | Incomplete intramolecular cyclization of the mono-alkylated intermediate. |
| Polymeric byproducts | Side reactions | Intermolecular reactions between the mono-alkylated intermediate and another molecule of tert-butylamine or 1,4-dichlorobutane. |
| Water | Synthesis/Workup | Introduction during aqueous workup steps or absorption from the atmosphere due to the hygroscopic nature of amines. |
| Solvent Residues | Workup/Purification | Incomplete removal of solvents used during extraction or other purification steps. |
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
A. Distillation
Q1: I'm trying to purify this compound by distillation, but I'm not getting a sharp boiling point. What's going wrong?
A1: A broad boiling range during distillation typically indicates the presence of impurities. Given the potential impurities from the synthesis, you are likely co-distilling compounds with boiling points close to that of this compound.
-
Expert Insight: The boiling point of the linear isomer, 1-butylpyrrolidine, is 155-157 °C[2]. The boiling point of this compound is expected to be in a similar range. Impurities such as the mono-alkylated intermediate, N-(4-chlorobutyl)-tert-butylamine, will have a higher boiling point, while unreacted tert-butylamine (boiling point: 44 °C) is significantly more volatile.
-
Troubleshooting Workflow:
Caption: Troubleshooting broad boiling points during distillation.
-
Protocol: Fractional Distillation of this compound
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed fractionating column. Ensure all glassware is dry.
-
Initial Distillation (Optional): If significant low-boiling impurities are suspected, perform a simple distillation first to remove the bulk of these components.
-
Fractional Distillation:
-
Heat the crude this compound in the distillation flask.
-
Slowly increase the temperature to allow for the gradual rise of the vapor through the fractionating column. This ensures multiple condensation-vaporization cycles, which are essential for separating compounds with close boiling points.
-
Collect and discard any initial low-boiling fractions.
-
Carefully monitor the temperature at the still head. Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of pure this compound.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling, potentially unstable residues.
-
-
Q2: My this compound is clear after distillation, but turns yellow/brown upon standing. Why is this happening and how can I prevent it?
A2: Amines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities. This is a common issue with many amine compounds.
-
Expert Insight: The lone pair of electrons on the nitrogen atom can be oxidized, leading to the formation of colored byproducts. The rate of oxidation can be accelerated by light and the presence of trace metal impurities.
-
Solutions:
-
Inert Atmosphere: Store the purified this compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Amber Glassware: Use amber-colored bottles for storage to protect the compound from light.
-
Antioxidants: For long-term storage, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can be considered, although this would introduce a new impurity that may need to be removed before use.
-
Re-distillation: If the discoloration is significant, re-distilling the compound before use may be necessary.
-
B. Purification via Salt Formation
Q3: I'm struggling to remove polar impurities from my this compound. Would salt formation help?
A3: Absolutely. Purification via salt formation is an excellent and highly effective method for purifying amines, especially for removing non-basic impurities.
-
Causality: The principle behind this technique is the conversion of the basic, organic-soluble amine into an ionic salt. This salt will have drastically different solubility properties, typically being more soluble in polar solvents and less soluble in non-polar organic solvents. This allows for selective precipitation and isolation of the desired compound. Amines readily form salts with strong mineral acids like hydrochloric acid (HCl)[3].
-
Workflow for Purification via Hydrochloride Salt Formation:
Caption: General workflow for the purification of this compound via its hydrochloride salt.
-
Protocol: Preparation and Recrystallization of this compound Hydrochloride
-
Salt Formation:
-
Dissolve the crude this compound in a dry, non-polar organic solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise with vigorous stirring[4][5].
-
The hydrochloride salt should precipitate as a white solid.
-
-
Isolation:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the filter cake with a small amount of cold, dry diethyl ether to remove any entrained impurities.
-
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of a hot polar solvent, such as ethanol or isopropanol.
-
If the salt is too soluble, a mixed solvent system can be used. For example, dissolve the salt in hot ethanol and then slowly add a less polar co-solvent like diethyl ether or ethyl acetate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
-
Liberation of the Free Amine:
-
Dissolve the purified salt in water and cool the solution in an ice bath.
-
Slowly add a strong base, such as a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the solution is strongly basic (pH > 12).
-
Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
III. Frequently Asked Questions (FAQs)
Q4: What is the expected pKa of this compound, and why is it important for purification?
-
Importance for Purification:
-
Salt Formation: A high pKa indicates that this compound is a relatively strong base, making it readily protonated by strong acids like HCl for efficient salt formation.
-
Extraction: During aqueous workup, the pH of the aqueous layer will determine whether the amine is in its free base form (soluble in organic solvents) or its protonated salt form (soluble in the aqueous layer). To extract the amine into an organic solvent, the aqueous layer should be made basic (pH > pKa + 2). To wash away basic impurities, an acidic wash (pH < pKa - 2) can be employed, which will protonate the desired amine and pull it into the aqueous layer, leaving non-basic organic impurities behind in the organic layer.
-
Q5: What analytical techniques can I use to assess the purity of my this compound?
A5: Several analytical techniques are suitable for determining the purity of this compound.
| Technique | Application | Considerations |
| Gas Chromatography (GC) | Quantitative purity assessment and detection of volatile impurities. | A standard non-polar column (e.g., DB-1 or SE-30) can be used. A flame ionization detector (FID) is suitable for detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and qualitative assessment of purity. ¹H NMR can be used for quantitative analysis (qNMR) with an internal standard. | The ¹H NMR spectrum should show characteristic signals for the tert-butyl group (a singlet) and the pyrrolidine ring protons (multiplets). The absence of significant impurity signals is a good indicator of purity. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. When coupled with GC (GC-MS), it is a powerful tool for identifying impurities. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (127.23 g/mol ). |
Q6: I don't have access to a fractional distillation setup. Can I use column chromatography to purify this compound?
A6: While distillation is generally the preferred method for purifying volatile liquids, column chromatography can be used, but it presents challenges for basic amines.
-
Expert Insight: Basic amines like this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.
-
Recommendations for Column Chromatography:
-
Treated Silica Gel: Use silica gel that has been "deactivated" or "basicified." This can be done by preparing a slurry of the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (typically 1-2%), before packing the column.
-
Mobile Phase Modifier: Add a small percentage (e.g., 0.5-1%) of a volatile base like triethylamine to the eluent to compete with your compound for the active sites on the silica gel.
-
Alternative Stationary Phases: Consider using a more inert stationary phase, such as alumina (basic or neutral), which may show better performance for the purification of basic compounds.
-
IV. References
-
PubChem. (n.d.). 1-Butylpyrrolidine. National Center for Biotechnology Information. [Link]
-
Cheméo. (2025). 1-Butylpyrrolidine. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. [Link]
-
Organic Syntheses. (n.d.). Trimethylamine Hydrochloride. [Link]
-
PMC. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. National Center for Biotechnology Information. [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. [Link]
-
askIITians. (2013). Amines are soluble in organic solvents whereas ammonium salts are not. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Indian Journal of Chemistry. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]
-
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. [Link]
-
Quora. (2018). Are amines soluble in organic solvents?. [Link]
-
Carleton University. (2023). Solubility of Organic Compounds. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Organic Syntheses. (n.d.). tert-BUTYLAMINE. [Link]
-
ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]
-
NIST. (n.d.). 1-tert-Butyl-pyrrolidine. NIST Chemistry WebBook. [Link]
-
WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]
-
PubChem. (n.d.). N-Boc-pyrrolidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Impact of Solvent on the Thermal Stability of Amines. [Link]
-
PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. [Link]
-
PMC. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. [Link]
-
PubMed. (n.d.). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). tert-Butylamine. [Link]
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
Marcel Dekker, Inc. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance with 1-Tert-butylpyrrolidine
Welcome to the Technical Support Center for the application of 1-tert-butylpyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of sterically demanding chemical transformations. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to empower you to effectively utilize this compound as a tool to overcome steric hindrance in your reactions.
Introduction: The Challenge of Steric Hindrance
In organic synthesis, steric hindrance can be a significant barrier to achieving desired reactivity and yields.[1] This phenomenon arises when the spatial arrangement of atoms or bulky groups within a molecule physically obstructs the approach of a reactant to a reactive site.[2] Overcoming this challenge often requires the use of specialized reagents that can navigate crowded molecular environments. This compound, with its sterically demanding tert-butyl group appended to the pyrrolidine nitrogen, is a prime candidate for such applications, functioning as a non-nucleophilic base or a bulky ligand in catalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a cyclic tertiary amine characterized by a pyrrolidine ring N-substituted with a bulky tert-butyl group.[3][4] This structural feature imparts significant steric hindrance around the nitrogen atom, making it an effective non-nucleophilic base.[5] Its primary application lies in facilitating reactions where a strong base is required to deprotonate a substrate without the risk of the base itself acting as a nucleophile and participating in unwanted side reactions.[6] It can be particularly useful in elimination reactions and as a ligand in metal-catalyzed processes involving sterically congested substrates.
Q2: How does the steric bulk of this compound influence its reactivity?
A2: The tert-butyl group is one of the most sterically demanding substituents in organic chemistry.[1] In this compound, this bulk effectively shields the nitrogen's lone pair of electrons. While the lone pair remains available for abstracting protons (basicity), its ability to attack an electrophilic carbon center (nucleophilicity) is significantly diminished.[7] This differential reactivity is crucial for promoting desired reaction pathways, such as elimination over substitution, in sterically hindered systems.[8]
Q3: What are the key safety considerations when handling this compound?
A3: Like many organic amines, this compound should be handled with appropriate safety precautions. While specific safety data for this compound is not extensively documented, analogous compounds like 1-butylpyrrolidine are classified as flammable liquids and are toxic if swallowed or in contact with skin.[9] It is imperative to handle this compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. For detailed safety information, it is always recommended to consult the latest Safety Data Sheet (SDS) provided by the supplier.[10][11][12]
Troubleshooting Guide
This section addresses common issues encountered during experiments utilizing this compound and provides systematic solutions.
Issue 1: Low or No Reaction Conversion
-
Question: I am using this compound as a base to promote an elimination reaction with a sterically hindered substrate, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?
-
Answer:
-
Potential Cause 1: Insufficient Basicity for the Substrate: While this compound is a reasonably strong base, the pKa of your substrate's proton may require an even stronger, non-nucleophilic base.
-
Troubleshooting & Optimization:
-
Temperature Increase: Cautiously increase the reaction temperature. Elimination reactions often have a higher activation energy, and increased thermal energy can help overcome this barrier.
-
Alternative Stronger Bases: Consider using a stronger, sterically hindered base such as Lithium diisopropylamide (LDA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5]
-
-
-
Potential Cause 2: Poor Solubility: The base, substrate, or intermediate may have poor solubility in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and slow reaction rates.
-
Troubleshooting & Optimization:
-
Solvent Screening: Test a range of anhydrous aprotic solvents with varying polarities (e.g., THF, Dioxane, Toluene).
-
Co-solvent Addition: In some cases, adding a co-solvent can improve the solubility of all reaction components.
-
-
-
Issue 2: Competing Substitution Reaction Observed
-
Question: I am observing a significant amount of a substitution side product instead of the desired elimination product. How can I enhance the selectivity for elimination?
-
Answer:
-
Potential Cause: Residual Nucleophilicity: Although designed to be non-nucleophilic, under certain conditions (e.g., with highly reactive electrophiles), this compound might exhibit some nucleophilic character.
-
Troubleshooting & Optimization:
-
Lower Reaction Temperature: Substitution reactions often have a lower activation energy than elimination reactions. Running the reaction at a lower temperature can favor the elimination pathway.
-
Use of a More Hindered Base: If substitution persists, switching to an even more sterically encumbered base like 2,2,6,6-Tetramethylpiperidine (TMP) or its derivatives can further suppress nucleophilic attack.
-
-
-
Issue 3: Formation of Unexpected Byproducts
-
Question: My reaction is producing unexpected byproducts that I cannot easily identify. What could be the cause?
-
Answer:
-
Potential Cause 1: Reaction with Solvent: The basicity of this compound might be sufficient to deprotonate certain less-common aprotic solvents, leading to undesired side reactions.
-
Troubleshooting & Optimization:
-
Solvent Choice: Ensure you are using a robust, non-acidic, and anhydrous aprotic solvent such as toluene, dioxane, or THF.
-
-
-
Potential Cause 2: Air or Moisture Contamination: Sterically hindered bases can be sensitive to air and moisture, which can quench the base and lead to the formation of byproducts.
-
Troubleshooting & Optimization:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents and flame-dried glassware.
-
-
-
Experimental Protocols
Protocol 1: General Procedure for E2 Elimination of a Sterically Hindered Alkyl Halide
This protocol provides a general starting point for performing an E2 elimination reaction on a sterically hindered secondary or tertiary alkyl halide using this compound.
Materials:
-
Sterically hindered alkyl halide (1.0 eq)
-
This compound (1.5 - 2.0 eq)
-
Anhydrous Toluene
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up the flame-dried glassware under an inert atmosphere.
-
To the round-bottom flask, add the sterically hindered alkyl halide and anhydrous toluene.
-
With vigorous stirring, add this compound to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Comparison of Non-Nucleophilic Bases
The choice of a non-nucleophilic base is critical and depends on the specific requirements of the reaction, including the acidity of the proton to be removed and the steric environment of the substrate.
| Base | pKa of Conjugate Acid | Key Features |
| This compound | ~11-12 (estimated) | Moderately strong, sterically hindered tertiary amine. |
| N,N-Diisopropylethylamine (Hünig's Base) | 10.75 | Acyclic, moderately hindered, commonly used.[5] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | Strong, non-nucleophilic amidine base, excellent for E2 reactions.[5] |
| Lithium diisopropylamide (LDA) | 36 | Very strong, highly hindered amide base, ideal for kinetic enolate formation.[5] |
Visualizing the Role of Steric Hindrance
To better understand the function of this compound, the following diagrams illustrate key concepts.
Caption: Steric hindrance of this compound favors proton abstraction over nucleophilic attack.
Caption: Influence of base choice on reaction outcome.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69843, 1-Butylpyrrolidine. Retrieved January 15, 2026, from [Link].
- García, J. M., et al. (2021). Pyrrolidine-based catalytic microporous polymers in sustainable C–N and C–C bond formation via iminium and enamine activation. Catalysis Science & Technology, 11(15), 5145-5154.
-
The Chemical Reaction Database. Non-nucleophilic bases. Retrieved January 15, 2026, from [Link].
-
Thermo Fisher Scientific. (2018). 1-Butylpyrrolidin-2-one Safety Data Sheet. Retrieved January 15, 2026, from [Link].
-
Wikipedia. (2023). Non-nucleophilic base. Retrieved January 15, 2026, from [Link].
- Long, Y., et al. (2020). One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst. New Journal of Chemistry, 44(39), 16708-16712.
-
Royal Society of Chemistry. (2020). One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. Retrieved January 15, 2026, from [Link].
- Zhurko, I. F., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Molecules, 29(3), 569.
- White, J. D., et al. (2011). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Organic letters, 13(10), 2538–2541.
- Zhurko, I. F., et al. (2022). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. Molecules, 27(21), 7249.
-
NIST. (n.d.). 1-tert-Butyl-pyrrolidine. In NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 287918, this compound. Retrieved January 15, 2026, from [Link].
-
Reddit. (2021). r/Mcat - steric hinderance and basicity. Retrieved January 15, 2026, from [Link].
-
Chemeurope.com. (n.d.). Non-nucleophilic base. Retrieved January 15, 2026, from [Link].
-
Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved January 15, 2026, from [Link].
-
Reddit. (2023). r/chemhelp - Reasoning for choosing sterically-hindered base. Retrieved January 15, 2026, from [Link].
-
The Organic Chemistry Tutor. (2016, December 27). Basicity vs Nucleophilicity - Steric Hindrance [Video]. YouTube. [Link].
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved January 15, 2026, from [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-tert-Butyl-pyrrolidine [webbook.nist.gov]
- 4. This compound | C8H17N | CID 287918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. Non-nucleophilic_base [chemeurope.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. 1-Butylpyrrolidine | C8H17N | CID 69843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(tert-Butoxycarbonyl)-3-pyrrolidinol - Safety Data Sheet [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Optimizing 1-Tert-butylpyrrolidine Catalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-tert-butylpyrrolidine catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this powerful organocatalyst. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in mechanistic principles and practical, field-tested advice.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions about the role and function of this compound in organocatalysis.
Q1: What is this compound, and why is it used as an organocatalyst?
A1: this compound is a secondary amine that belongs to the class of chiral organocatalysts. The pyrrolidine ring is a "privileged motif" in aminocatalysis due to its conformational rigidity and ability to effectively activate substrates.[1] It functions by reacting with carbonyl compounds (aldehydes or ketones) to form nucleophilic enamine intermediates or with α,β-unsaturated carbonyls to form electrophilic iminium ion intermediates. The bulky tert-butyl group provides significant steric hindrance, which is crucial for directing the approach of the reaction partner, thereby controlling the stereochemical outcome of the transformation.[1]
Q2: What is the general catalytic cycle for a reaction catalyzed by this compound?
A2: The most common catalytic pathway is the enamine cycle. The cycle proceeds as follows:
-
Enamine Formation: The secondary amine of the catalyst reversibly reacts with a carbonyl compound (e.g., an aldehyde) to form a carbinolamine, which then dehydrates to form a nucleophilic enamine intermediate.
-
Nucleophilic Attack: This enamine, which is a more potent nucleophile than the corresponding enol or enolate, attacks an electrophile (e.g., a nitroolefin in a Michael addition).
-
Hydrolysis & Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the final product and regenerating the this compound catalyst, allowing it to re-enter the catalytic cycle.
Caption: General enamine catalytic cycle using this compound.
Q3: What are the main advantages of using this compound over other catalysts?
A3: The primary advantages include:
-
High Stereocontrol: The bulky tert-butyl group effectively shields one face of the enamine intermediate, leading to high levels of enantioselectivity in many reactions.
-
Broad Applicability: It is effective for a range of transformations, including Michael additions, aldol reactions, and α-functionalizations.
-
Metal-Free: As an organocatalyst, it avoids issues of heavy metal contamination in the final product, which is critical in pharmaceutical development.
-
Operational Simplicity: Reactions are often run under mild conditions and do not require strictly anhydrous or anaerobic setups, unlike many organometallic catalysts.
Part 2: Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Reaction Yield
Q: My reaction yield is consistently low, even though TLC/GC-MS analysis shows the product is forming. What are the likely causes and solutions?
A: Low yield is a common problem that can often be traced back to several key factors.[2][3]
Potential Cause 1: Incomplete Reaction or Slow Kinetics
-
Causality: Organocatalytic reactions, while efficient, can sometimes be slow. The reaction may not have reached completion within the allotted time, or it may have stalled due to an equilibrium state. Adding reagents too quickly can also lead to uncontrolled side reactions instead of the desired product formation.[3]
-
Troubleshooting & Optimization:
-
Monitor Reaction Progress: Actively monitor the reaction using TLC, GC-MS, or NMR at regular intervals (e.g., 2, 6, 12, 24 hours) to determine the point of maximum conversion. Do not rely solely on literature reaction times.[3]
-
Adjust Temperature: While many reactions are run at room temperature for optimal selectivity, gently heating the reaction (e.g., to 40-50 °C) can sometimes increase the rate. Be aware this may negatively impact enantioselectivity. Conversely, for highly exothermic reactions, cooling may be necessary to prevent side product formation.
-
Increase Catalyst Loading: If the reaction is slow, consider increasing the catalyst loading from a typical 10 mol% to 15-20 mol%. This can increase the concentration of the active catalytic species.
-
Potential Cause 2: Catalyst Deactivation
-
Causality: The catalytic activity of this compound depends on the nucleophilicity of its nitrogen atom. Acidic impurities in the reagents or solvent can protonate the amine, forming an unreactive ammonium salt. Similarly, water, if not a required co-solvent, can interfere with the dehydration step needed to form the enamine intermediate.
-
Troubleshooting & Optimization:
-
Purify Reagents & Solvents: Ensure all starting materials are pure. Distill liquid aldehydes immediately before use to remove acidic impurities formed from oxidation. Use freshly dried, high-purity solvents.
-
Incorporate Additives: In some cases, a weak, non-nucleophilic base can be added as a scavenger for trace acids. However, this must be done carefully to avoid interfering with the reaction mechanism.
-
Consider Catalyst Stability: While robust, prolonged reaction times at elevated temperatures can lead to catalyst degradation. If a reaction requires harsh conditions, periodic addition of fresh catalyst may be necessary.
-
Potential Cause 3: Unfavorable Side Reactions
-
Causality: The starting materials or product can engage in non-productive pathways. Aldehydes can self-condense via an aldol reaction. The enamine intermediate can react with other electrophiles present in the mixture.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Ensure precise measurement of reagents. Using a slight excess of one reactant can sometimes push the reaction to completion, but a large excess can promote side reactions.
-
Modify Addition Order: Add the catalyst to the aldehyde first to allow for pre-formation of the enamine before introducing the electrophile. This minimizes the concentration of free aldehyde available for self-condensation.
-
Caption: Troubleshooting workflow for addressing low reaction yields.
Issue 2: Poor Enantio- or Diastereoselectivity
Q: The reaction works, but the stereoselectivity (ee/dr) is poor. How can I improve this?
A: Poor stereoselectivity indicates that the transition states leading to the different stereoisomers are too close in energy. Optimization focuses on increasing this energy difference.
Potential Cause 1: Incorrect Solvent Choice
-
Causality: The solvent plays a critical role in stabilizing or destabilizing the transition state.[4] Polar protic solvents (like methanol) can form hydrogen bonds with the intermediates, potentially interfering with the catalyst's steric directing ability. Non-polar solvents are often preferred as they allow the catalyst's intrinsic stereochemical preferences to dominate. The dielectric constant (D) and hydrogen bond acceptor ability (β) of the solvent can significantly affect the reaction pathway.[4]
-
Troubleshooting & Optimization:
-
Screen Solvents: Test a range of solvents with varying polarities. Start with common non-polar solvents like toluene or dichloromethane (DCM), and test more polar aprotic options like THF or acetonitrile if needed. Avoid alcohols unless a specific protocol calls for them.
-
Evaluate Solvent Effects: A systematic screening can reveal trends. For example, a reaction may show higher enantioselectivity in chlorinated solvents compared to aromatic hydrocarbons.[5]
-
| Solvent | Dielectric Constant (ε) | Typical Effect on Selectivity |
| Toluene | 2.4 | Often provides good to excellent selectivity. |
| Dichloromethane (DCM) | 9.1 | Commonly used, generally good performance. |
| Tetrahydrofuran (THF) | 7.6 | Can coordinate with intermediates, variable effects. |
| Acetonitrile | 37.5 | High polarity may reduce selectivity. |
| Methanol/Ethanol | 32.7 / 24.6 | Protic nature often detrimental to selectivity.[6] |
Potential Cause 2: Reaction Temperature is Too High
-
Causality: Enantioselectivity is governed by the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. This difference is often small. Higher temperatures provide more thermal energy, making it easier for the reaction to overcome the higher-energy barrier leading to the minor enantiomer, thus eroding the enantiomeric excess.
-
Troubleshooting & Optimization:
-
Lower the Temperature: Run the reaction at 0 °C or even -20 °C. This is one of the most effective methods for improving enantioselectivity. Be aware that reaction times will increase significantly.
-
Potential Cause 3: Presence of Water or Other Additives
-
Causality: Unwanted additives can disrupt the carefully organized transition state. Water, for example, can act as an alternative hydrogen bond donor/acceptor, interfering with the catalyst's control. Conversely, sometimes a specific additive is required to achieve high selectivity.
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: If high selectivity is elusive, try running the reaction under an inert atmosphere (N₂ or Ar) with rigorously dried solvents and reagents.
-
Screen Additives: In some pyrrolidine-catalyzed reactions, the addition of a weak acid (like benzoic acid) or a specific ionic liquid can enhance both rate and selectivity by promoting catalyst turnover or stabilizing the desired transition state.[7][8] This should be done systematically, starting with small amounts.
-
Part 3: Experimental Protocols
Protocol: General Procedure for Optimizing a Michael Addition
This protocol describes the asymmetric Michael addition of propanal to trans-β-nitrostyrene, a model reaction for optimizing conditions with this compound.
Materials:
-
This compound
-
trans-β-nitrostyrene
-
Propanal (freshly distilled)
-
Solvent of choice (e.g., Toluene, anhydrous)
-
Internal standard for GC/NMR analysis (e.g., dodecane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (0.1 mmol, 1.0 equiv).
-
Catalyst & Solvent: Add the chosen solvent (1.0 mL) and this compound (0.01 mmol, 0.1 equiv, 10 mol%).
-
Temperature Control: Cool the mixture to the desired reaction temperature (e.g., start at room temperature, ~20-23 °C).
-
Substrate Addition: Add propanal (0.5 mmol, 5.0 equiv) dropwise to the stirring solution. Using an excess of the aldehyde is common to ensure full conversion of the more expensive nitroalkene.
-
Reaction Monitoring: Stir the reaction vigorously. Take small aliquots at set time points (e.g., 1, 4, 8, 24 hours), quench with a drop of saturated NH₄Cl solution, extract with ethyl acetate, dry over MgSO₄, and analyze by GC or ¹H NMR to determine conversion.
-
Workup (Full Scale): Once the reaction is complete, quench by adding 2 mL of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 5 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Optimization Table:
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | dr (syn:anti) | ee (syn, %) |
| 1 | 10 | Toluene | 23 | 24 | >95 | 90:10 | 92 |
| 2 | 10 | DCM | 23 | 24 | >95 | 88:12 | 89 |
| 3 | 10 | THF | 23 | 24 | 85 | 85:15 | 80 |
| 4 | 10 | Toluene | 0 | 48 | >95 | 92:8 | 97 |
| 5 | 20 | Toluene | 0 | 24 | >95 | 92:8 | 97 |
This is example data and actual results may vary.
References
-
One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst. New Journal of Chemistry, 2020.
-
Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. MDPI, 2021.
-
One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry, 2020.
-
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? National Institutes of Health (PMC), 2024.
-
Effect of Additive (1-Butyl-1-methyl Pyrrolidinium Tetrafluoroborate) on Volumetric, Acoustic and Conductance Properties of Binary Aqueous Solutions of Benzylamine. ResearchGate, 2024.
-
Kinetic Studies and Solvent Effect on the Pyrrolidinolysis of Some Nitro Activated O-aryl Oximes. RSC Publishing, 1998.
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central (PMC), 2013.
-
Optimization of reaction conditions for 1-Butylpyrrolidin-2-one synthesis. BenchChem, 2025.
-
Influence of functional additives, fillers, and pigments on thermal and catalytic pyrolysis of polyethylene for waste plastic upcycling. Green Chemistry (RSC Publishing), 2023.
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals, 2017.
-
Decomposition of tert-Butyl Hydroperoxide in the Presence of Selected Initiators and Catalysts. ResearchGate, 2008.
-
Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT-627 (Atrasentan) via 1,2-Oxazines. ResearchGate, 2003.
-
3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. MDPI, 2022.
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI, 2021.
-
Effect of Additive (1-Butyl-1-methyl Pyrrolidinium Tetrafluoroborate) on Volumetric, Acoustic and Conductance Properties of Binary Aqueous Solutions of Benzylamine at T = (288.15, 298.15, 308.15, 318.15) K. Asian Journal of Chemistry, 2024.
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
-
Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal.
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 2020.
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health (PMC), 2021.
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate, 2023.
-
Catalyst deactivation. Oregon State University.
-
What are some common causes of low reaction yields? Reddit r/Chempros, 2023.
-
tert-Butyl hydroperoxide, TBHP. Organic Chemistry Portal.
-
A Genetic Optimization Strategy with Generality in Asymmetric Organocatalysis as Primary Target. ChemRxiv, 2023.
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health (PMC), 2021.
-
Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry, 2023.
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications, 2021.
-
Catalysis Applications. Hiden Analytical.
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. National Institutes of Health (PMC), 2024.
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics (ACS Publications), 2022.
Sources
- 1. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Kinetic Studies and Solvent Effect on the Pyrrolidinolysis of Some Nitro Activated O-aryl Oximes - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: A Troubleshooting Guide for 1-Tert-butylpyrrolidine Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-tert-butylpyrrolidine in their synthetic endeavors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during reactions mediated by this sterically hindered cyclic amine. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and minimize side products.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound.
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is primarily utilized as a sterically hindered, non-nucleophilic base.[1] Its bulky tert-butyl group effectively prevents the nitrogen atom from participating in nucleophilic substitution (SN2) reactions, while its basicity allows for the selective deprotonation of acidic protons. This makes it particularly useful in:
-
Elimination Reactions: Promoting E2 elimination reactions to form alkenes, often favoring the formation of the less substituted (Hofmann) product due to steric hindrance.
-
Enolate Formation: Generating kinetic enolates from ketones and esters for subsequent alkylation or aldol reactions.
-
Organocatalysis: Acting as a catalyst in various transformations, such as Michael additions and conjugate additions, where it can activate substrates through the formation of iminium ions.[2]
Q2: How does the steric hindrance of this compound influence reaction outcomes?
A2: The significant steric bulk of the tert-butyl group is the defining characteristic of this reagent. This steric hindrance is responsible for its non-nucleophilic nature, which is a key advantage in preventing unwanted side reactions.[3] In elimination reactions, for example, the base will preferentially abstract the most accessible proton, which is often on the least substituted carbon, leading to the Hofmann product.[4] This is in contrast to smaller, unhindered bases that typically yield the more thermodynamically stable Zaitsev product.
Q3: What are the key safety precautions for handling this compound?
A3: this compound should be handled with appropriate safety measures in a well-ventilated fume hood.[5] It is crucial to wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste according to institutional guidelines.[1][6]
Part 2: Troubleshooting Common Issues in this compound Mediated Reactions
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems you may encounter.
Section 2.1: Low Reaction Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in reactions mediated by this compound can stem from several factors. A systematic approach to troubleshooting is essential. [7][8]
-
Possible Cause 1: Incomplete Deprotonation. this compound, while a reasonably strong base, may not be basic enough for very weak acids.
-
Causality: The pKa of the conjugate acid of this compound is approximately 11.3. If the pKa of your substrate's acidic proton is significantly higher, the deprotonation equilibrium will not favor the product side.
-
Solution:
-
Consider a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) or a phosphazene base.[3]
-
Increase the reaction temperature to shift the equilibrium towards the products. However, be mindful of potential side reactions at higher temperatures.
-
Use a co-solvent that can better solvate the resulting ions, which may help to drive the reaction forward.
-
-
-
Possible Cause 2: Catalyst Deactivation or Poisoning. In catalytic applications, the amine can be deactivated by acidic impurities or byproducts.[9][10][11][12]
-
Causality: Acidic species in the reaction mixture can protonate the amine, rendering it non-basic and catalytically inactive. Certain functional groups on the substrates or impurities can also bind to the catalyst and inhibit its activity.
-
Solution:
-
Ensure all starting materials and solvents are rigorously purified and dried.
-
Add a sacrificial base to neutralize any acidic impurities.
-
In some cases, the catalyst can be regenerated by a basic wash, but prevention is the better strategy.
-
-
-
Possible Cause 3: Unfavorable Reaction Kinetics. The steric bulk of this compound can sometimes lead to slow reaction rates.
-
Causality: The bulky nature of the base can hinder its approach to the acidic proton, especially if the substrate itself is sterically congested.
-
Solution:
-
Increase the reaction time. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction duration.
-
Increase the reaction temperature to overcome the activation energy barrier.
-
Increase the concentration of the reactants, if solubility allows.
-
-
Section 2.2: Formation of Side Products
Q: I am observing significant formation of side products. What are the likely culprits and how can I suppress them?
A: The formation of side products is a common challenge. Identifying the nature of the side products is the first step towards a solution.
-
Side Product 1: Isomerization of the Alkene Product in Elimination Reactions.
-
Causality: While this compound typically favors the Hofmann product, under certain conditions (e.g., prolonged reaction times or elevated temperatures), the initially formed kinetic product can isomerize to the more thermodynamically stable Zaitsev product.
-
Solution:
-
Keep reaction times to the minimum required for complete conversion of the starting material.
-
Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Consider using an even bulkier base if the Zaitsev product remains a significant issue.
-
-
-
Side Product 2: Self-Condensation of the Substrate (e.g., in Aldol Reactions).
-
Causality: If the rate of deprotonation is comparable to or slower than the rate of the desired reaction, the enolate can react with the starting ketone or aldehyde.
-
Solution:
-
Add the substrate slowly to a solution of the base to maintain a low concentration of the unreacted carbonyl compound.
-
Use a slight excess of the base to ensure rapid and complete enolate formation.
-
-
-
Side Product 3: Conjugate Addition of the Amine Catalyst. In reactions with α,β-unsaturated carbonyl compounds, the amine catalyst itself can sometimes act as a nucleophile.[2]
-
Causality: Although sterically hindered, under forcing conditions or with highly reactive Michael acceptors, this compound can undergo a conjugate addition.
-
Solution:
-
Use the minimum effective catalyst loading.
-
Perform the reaction at a lower temperature.
-
Choose a solvent that disfavors the nucleophilic addition of the amine.
-
-
Part 3: Experimental Protocols and Data
This section provides a generalized protocol for a common application of this compound and a comparative data table.
Protocol: Dehydrohalogenation of an Alkyl Halide to Favor the Hofmann Product
Objective: To synthesize the less substituted alkene from a secondary alkyl halide using this compound.
Materials:
-
Secondary alkyl halide (e.g., 2-bromopentane)
-
This compound (1.5 equivalents)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the secondary alkyl halide and the anhydrous solvent.
-
Stir the solution under an inert atmosphere and cool to 0 °C in an ice bath.
-
Slowly add this compound to the reaction mixture via syringe.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Workflow Diagram:
Caption: Generalized workflow for dehydrohalogenation.
Comparative Data: Regioselectivity in Elimination Reactions
The choice of base has a significant impact on the product distribution in elimination reactions. The following table provides a conceptual comparison of product ratios for the dehydrobromination of 2-bromopentane with different bases.
| Base | Hofmann Product (1-Pentene) | Zaitsev Product (2-Pentene) | Reference |
| Sodium Ethoxide (EtONa) | Minor | Major | [4] |
| Potassium tert-butoxide (t-BuOK) | Major | Minor | [4] |
| This compound | Major (expected) | Minor (expected) | [Conceptual] |
Note: The data for this compound is presented as an expected trend based on its steric properties, analogous to other bulky bases. Specific ratios would need to be determined experimentally.
Part 4: Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting.
Mechanism of Hofmann Elimination
The preference for the Hofmann product when using a sterically hindered base like this compound is a result of kinetic control. The base will abstract the most sterically accessible proton, which is typically a primary proton on the less substituted β-carbon.
Caption: Energy profile of Hofmann vs. Zaitsev elimination.
By understanding these common issues and their underlying causes, researchers can more effectively utilize this compound in their synthetic strategies, leading to improved outcomes and more efficient drug discovery and development processes.
References
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025).
- TCI Chemicals. (2025).
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
PCR Biosystems. (n.d.). My results show a very low yield. What trouble-shooting suggestions do you have?. [Link]
-
MDPI. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. [Link]
-
PMC. (n.d.). Pyrrolidine catalyzed reactions of cyclopentadiene with α,β-unsaturated carbonyl compounds: 1,2- versus 1,4-additions. [Link]
-
NIST. (n.d.). 1-tert-Butyl-pyrrolidine. [Link]
-
PMC. (n.d.). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. [Link]
-
MDPI. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. [Link]
-
YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. [Link]
-
PMC. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. [Link]
-
MDPI. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. [Link]
-
New Journal of Chemistry (RSC Publishing). (2020). One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. [Link]
-
Organic Syntheses. (2021). Preparation of (S)-tert-ButylPyOx and Palladium- Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. [Link]
-
MDPI. (2022). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. [Link]
-
NIH. (n.d.). Preparation of (S)-tert-ButylPyOx and Palladium-catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. [Link]
-
PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery. [Link]
-
MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration. [Link]
-
PMC. (n.d.). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. [Link]
- ResearchGate. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?.
-
MDPI. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
MDPI. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. [Link]
-
MDPI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Carbonyl Chemistry :: Conjugate Addition - the Michael and Related Reactions. [Link]
-
MDPI Books. (n.d.). Catalysts Deactivation, Poisoning and Regeneration. [Link]
-
MDPI. (2019). Catalysts Deactivation, Poisoning and Regeneration. [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine catalyzed reactions of cyclopentadiene with α,β-unsaturated carbonyl compounds: 1,2- versus 1,4-additions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. pcrbio.com [pcrbio.com]
- 8. reddit.com [reddit.com]
- 9. Catalyst Deactivation, Poisoning and Regeneration [mdpi.com]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Stereoselectivity with 1-Tert-butylpyrrolidine Catalysis
Welcome to the technical support center dedicated to the application of 1-tert-butylpyrrolidine and its derivatives in stereoselective synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions, and offer detailed experimental protocols to help you achieve optimal stereoselectivity in your reactions.
Section 1: Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound as an organocatalyst, particularly in reactions like the α-alkylation of aldehydes.
Question 1: I am observing low enantioselectivity in my reaction. What are the primary factors I should investigate?
Answer: Low enantioselectivity is a common challenge in organocatalyzed reactions and can stem from several sources. Here is a systematic approach to troubleshooting this issue:
-
Catalyst Purity and Integrity: The purity of your this compound catalyst is paramount.[1] Even minor impurities can significantly impact the catalyst's performance by interfering with the formation of the desired chiral enamine intermediate.
-
Recommendation: Ensure your catalyst is of high purity. If it has been stored for a long time or improperly, consider purification by distillation or chromatography.
-
-
Solvent Effects: The solvent plays a crucial role in the transition state of the stereodetermining step.[2][3] The polarity and coordinating ability of the solvent can influence the conformation of the enamine intermediate and its interaction with the electrophile.
-
Recommendation: Screen a range of solvents with varying polarities (e.g., toluene, methylcyclohexane, DMSO, CH2Cl2). Non-polar solvents often favor higher stereoselectivity in these types of reactions.[4]
-
-
Temperature Control: The reaction temperature directly affects the energy difference between the diastereomeric transition states. Lower temperatures generally lead to higher enantioselectivity.
-
Recommendation: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even lower).[4] Monitor the reaction kinetics, as lower temperatures will also decrease the reaction rate.
-
-
Substrate and Reagent Quality: Ensure that your aldehyde and electrophile are pure and, importantly, that the aldehyde has not undergone self-condensation (aldol reaction) prior to the addition of the catalyst and electrophile.
-
Recommendation: Use freshly distilled or purified starting materials.
-
The following decision tree can guide your troubleshooting process for low enantioselectivity:
Caption: Generalized enamine catalysis cycle.
How does the tert-butyl group influence the stereoselectivity?
The tert-butyl group is a bulky substituent that creates significant steric hindrance. [5]In the context of the pyrrolidine catalyst, it is positioned to shield one of the two prochiral faces of the enamine double bond. This steric blocking directs the attack of the electrophile to the opposite, more accessible face, thereby controlling the stereochemical outcome of the reaction. [6]
Can I use other pyrrolidine-based catalysts?
Yes, the pyrrolidine scaffold is a privileged motif in organocatalysis, and many derivatives have been developed. [7][8][9]Modifications often involve introducing different substituents at the 2-position of the pyrrolidine ring to tune the steric and electronic properties of the catalyst. For example, diarylprolinol silyl ethers are highly effective for a wide range of transformations. [4]The choice of catalyst will depend on the specific reaction and substrates.
What is the importance of anhydrous conditions?
Anhydrous conditions are critical for the success of these reactions. [2]Water can participate in several detrimental side reactions:
-
Hydrolysis of the enamine and iminium intermediates: This reverses the key steps of the catalytic cycle, leading to lower yields and potentially compromising stereoselectivity.
-
Reaction with electrophiles: Some electrophiles are sensitive to water.
-
Inhibition of catalyst activity: Water can interact with the catalyst and intermediates through hydrogen bonding, altering their reactivity.
Section 3: Experimental Protocols & Data
General Protocol for Asymmetric α-Alkylation of an Aldehyde
This protocol provides a general starting point for the this compound-catalyzed α-alkylation of an aldehyde with an alkyl halide. Optimization of specific parameters will be necessary for different substrates.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
This compound (0.2 mmol, 0.2 equiv)
-
Alkyl halide (1.2 mmol, 1.2 equiv)
-
Anhydrous solvent (e.g., methylcyclohexane, 5 mL)
-
Molecular sieves (4 Å, activated)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde and anhydrous solvent.
-
Add activated molecular sieves to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add this compound to the stirred solution. Stir for 10-15 minutes to allow for enamine formation.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Data Summary: Factors Influencing Stereoselectivity
The following table summarizes the general effects of various reaction parameters on the stereoselectivity of this compound catalyzed reactions.
| Parameter | General Effect on Enantioselectivity (ee) | Rationale | References |
| Temperature | Decreasing temperature generally increases ee. | Enhances the energy difference between diastereomeric transition states. | [4] |
| Solvent Polarity | Non-polar solvents often provide higher ee. | Minimizes solvation of charged intermediates, potentially leading to a more ordered transition state. | [2][3] |
| Catalyst Steric Bulk | Increasing steric bulk can increase ee. | Enhances facial discrimination of the enamine intermediate. | [4][10] |
| Additives (Acids/Bases) | Can have a significant, but unpredictable, effect. | Can influence the rate of enamine formation, catalyst activity, or suppress side reactions. | [11] |
| Concentration | Higher concentrations can sometimes improve ee. | May favor the desired bimolecular reaction over unimolecular decomposition or side reactions. | [6] |
References
- Radical-Mediated α-tert-Alkylation of Aldehydes by Consecutive 1,4- and 1,3-(Benzo)
- Technical Support Center: Stereoselective Synthesis of Pyrrolidines. Benchchem.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis. Benchchem.
- 1-tert-Butoxycarbonylpyrrolidine. Chem-Impex.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.
- Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments
- Direct, enantioselective α-alkylation of aldehydes using simple olefins. Macmillan Group - Princeton University.
- Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. ACS.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Unknown Source.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Technical Support Center: Troubleshooting Low Enantioselectivity in CoCl₃ C
- Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Bentham Science Publishers.
- Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines.
- Pyrrolidine‐based organocatalysts used in aqueous media.
- Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkyl
- Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. NIH.
- One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 c
- Enantioselective catalytic alpha-alkylation of aldehydes via an SN1 p
- Reaction-based machine learning representations for predicting the enantioselectivity of organocatalysts. Chemical Science (RSC Publishing).
- Direct, enantioselective α-alkylation of aldehydes using simple olefins. PMC - NIH.
- Plausible explanation for the low enantioselectivity observed.
- Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central.
- 1-tert-Butyl-pyrrolidine. the NIST WebBook.
- 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. MDPI.
- Modern Enantioselective Catalysis in Organic Chemistry.
- Asymmetric Synthesis of Pyrrolidine Containing Chemical Scaffolds via Tsuji-Trost Allylation of N-tert-Butanesulfinyl Imines.
- Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
- Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autoc
- The role of the solvent in TS-1 chemistry: Active or passive? An early study revisited. Unknown Source.
- Organocatalytic Enantioselective Henry Reactions. MDPI.
- Asymmetric Alkylation of Ketones Catalyzed by Engineered TrpB. PMC - PubMed Central.
- One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry (RSC Publishing).
- An unusual chiral-at-metal mechanism for BINOL-metal asymmetric c
- 3-Tert-butylpyrrolidine | 381665-66-3. Benchchem.
- Regioselectivity, stereoselectivity, and stereospecificity (video). Khan Academy.
- Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. PMC - PubMed Central.
- Pd and Mo Catalyzed Asymmetric Allylic Alkyl
- (PDF) 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?.
- Effect of solvent nature on propylene glycol oxidation with tert -butyl hydroperoxide over metal–organic framework Cr-MIL-101.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organocatalytic Enantioselective Henry Reactions [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrrolidine Derivatives: A Comparative Analysis of 1-Tert-butylpyrrolidine
Introduction: The Pyrrolidine Scaffold - A Cornerstone of Modern Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most vital structural motifs in chemistry. Its significance is underscored by its prevalence in FDA-approved drugs, where it ranks as the most common five-membered non-aromatic nitrogen heterocycle.[1] This "privileged scaffold" is a cornerstone in medicinal chemistry, natural products, and catalysis.[1][2] The non-planar, puckered conformation of the sp³-hybridized ring allows for a three-dimensional exploration of chemical space, a critical feature in designing molecules with specific biological activities.[1]
The properties of the pyrrolidine ring are profoundly influenced by the substituent on the nitrogen atom. This guide provides an in-depth comparison of 1-tert-butylpyrrolidine with other key pyrrolidine derivatives. We will explore how the steric and electronic nature of the N-substituent dictates the molecule's reactivity, basicity, and utility across various applications, supported by experimental data and protocols.
Focus Molecule: this compound - The Power of Steric Bulk
The defining feature of this compound is the sterically demanding tert-butyl group attached to the nitrogen atom. This quaternary alkyl group, with its three methyl groups projecting from a central carbon, creates a significant steric shield around the nitrogen's lone pair of electrons.[3] This steric hindrance is not a mere inconvenience; it is a powerful tool that chemists leverage to control reactivity.
Key Performance Characteristics:
-
High Basicity, Low Nucleophilicity: Like other tertiary amines, the nitrogen in this compound is basic. However, the bulky tert-butyl group severely impedes the ability of the nitrogen's lone pair to attack an electrophilic carbon. This makes it an excellent example of a strong, non-nucleophilic base, ideal for reactions where proton abstraction is desired without the side reaction of nucleophilic attack.
-
Steric Directing Group: In reactions involving the pyrrolidine ring itself or adjacent functional groups, the tert-butyl group can direct incoming reagents to the less hindered face of the molecule, thereby controlling stereoselectivity.
-
Enhanced Stability: The steric bulk can also protect the nitrogen atom from unwanted reactions or degradation, contributing to the overall stability of molecules that incorporate this moiety. Pyrrolidine nitroxides with bulky alkyl substituents adjacent to the N-O group, for instance, demonstrate very high resistance to reduction.[4][5]
Comparative Analysis: The Impact of the N-Substituent
The choice of the N-substituent is a critical design parameter that fine-tunes the physicochemical properties of the pyrrolidine derivative. Let's compare this compound with other commonly used analogues.
N-Alkyl and N-Benzyl Pyrrolidines: A Study in Sterics and Electronics
Simple N-alkyl groups like methyl and ethyl offer a baseline for understanding the impact of increasing steric bulk. The N-benzyl group introduces both steric and electronic effects.
| Property | 1-Methylpyrrolidine | 1-Ethylpyrrolidine | 1-Butylpyrrolidine | 1-Benzylpyrrolidine | This compound |
| Molecular Weight | 85.15 g/mol | 99.17 g/mol [6] | 127.24 g/mol [7] | 161.24 g/mol | 127.24 g/mol |
| Boiling Point | 80-81 °C | 105-107 °C | 158-160 °C | 114-116 °C (15 mmHg) | 148-150 °C |
| Predominant Feature | Low steric hindrance | Moderate steric hindrance | Increased lipophilicity | Aromatic interactions, moderate steric hindrance | High steric hindrance |
| Key Application | Reagent, solvent | Solvent, pharmaceutical intermediate[8] | Synthesis of functionalized derivatives[7][9] | Protecting group, pharmaceutical intermediate[10] | Non-nucleophilic base |
Data compiled from publicly available chemical supplier information and scientific literature.
As we move from methyl to ethyl and then to the much larger tert-butyl group, the steric shielding of the nitrogen lone pair increases dramatically. This directly impacts nucleophilicity and reaction kinetics in, for example, Sₙ2 reactions.[3] 1-Benzylpyrrolidine is unique in this set; while bulkier than methyl or ethyl, its primary influence often comes from the reactivity of the benzyl group itself, which can be easily cleaved via hydrogenolysis, making it a useful protecting group.[10][11]
N-Aryl Pyrrolidines: Delocalization and Reduced Basicity
When an aryl group is attached directly to the pyrrolidine nitrogen, the nitrogen's lone pair of electrons can be delocalized into the aromatic pi-system. This delocalization significantly reduces the basicity and nucleophilicity of the nitrogen compared to its N-alkyl counterparts. N-aryl pyrrolidines are key scaffolds in medicinal chemistry, where the aryl group can be modified to fine-tune binding interactions with biological targets.[12]
Pyrrolidinones: The Amide Influence
Introducing a carbonyl group adjacent to the nitrogen, as in 1-ethyl-2-pyrrolidinone (NEP), transforms the amine into an amide. The resonance delocalization of the nitrogen's lone pair onto the carbonyl oxygen drastically reduces its basicity. These derivatives are no longer strong bases but are widely used as polar aprotic solvents, catalysts, and intermediates in polymer and pharmaceutical synthesis.[13][14]
Diagram: Steric Hindrance at the Pyrrolidine Nitrogen
The following diagram illustrates the relative steric bulk of different N-substituents and their effect on the accessibility of the nitrogen's lone pair.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-乙基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. 1-ethyl-2-pyrrolidone - NEM MATERIALS CO.,LTD [pymyj2002.com]
- 14. 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
The Unassuming Powerhouse: A Comparative Efficacy Analysis of 1-Tert-butylpyrrolidine and its N-Alkyl Analogs
In the intricate world of chemical synthesis and drug discovery, the selection of a molecular scaffold and its substituents is a critical decision that profoundly influences reactivity, selectivity, and biological activity. The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous and versatile scaffold in a vast array of pharmaceuticals, natural products, and catalysts.[1][2] The substituent on the pyrrolidine nitrogen, the N-alkyl group, plays a pivotal role in modulating the steric and electronic properties of the entire molecule, thereby dictating its efficacy in various applications.[3] This guide provides an in-depth, objective comparison of 1-tert-butylpyrrolidine with other common N-alkylpyrrolidines, supported by experimental data and mechanistic insights to inform researchers, scientists, and drug development professionals in their quest for molecular optimization.
The Steric and Electronic Influence of the N-Alkyl Group: A Tale of Two Effects
The efficacy of an N-alkylpyrrolidine is fundamentally governed by the interplay of two key factors originating from the N-substituent: steric hindrance and electronic effects. The tert-butyl group, with its bulky and rigid three-dimensional structure, stands in stark contrast to smaller, linear alkyl groups like methyl, ethyl, and n-butyl.
Steric Hindrance: The tert-butyl group is one of the most sterically demanding substituents in organic chemistry.[4] Its three methyl groups project outwards, creating a significant steric shield around the nitrogen atom and one face of the pyrrolidine ring. This steric bulk can dramatically influence the approach of reactants to a catalytic site or the binding of a molecule to a biological target.[4] In contrast, N-methyl and N-ethyl groups offer minimal steric hindrance, while the n-butyl group provides a more flexible and less imposing steric presence.
Electronic Effects: Alkyl groups are generally considered electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atom, influencing its basicity and nucleophilicity. The difference in the inductive effect between methyl, ethyl, n-butyl, and tert-butyl groups is relatively subtle but can be a contributing factor in fine-tuning the reactivity of the pyrrolidine ring.[5]
The following diagram illustrates the fundamental structural differences that underpin the varying efficacy of these N-alkylpyrrolidines.
Caption: Structural comparison of N-alkylpyrrolidines.
Efficacy in Asymmetric Organocatalysis: The Tert-butyl Advantage
Pyrrolidine derivatives are cornerstones of asymmetric organocatalysis, particularly in enamine and iminium ion-mediated reactions.[6] The structure of the N-alkyl group can have a profound impact on the stereochemical outcome of these transformations.
Experimental data and DFT calculations have shown that the tert-butyl group can play a remarkable role in both the reaction rate and enantioselectivity of certain organocatalytic reactions.[7] While direct comparative studies across a broad range of reactions are not always available in a single publication, the overarching principle is that the steric bulk of the N-tert-butyl group can create a more defined and constrained chiral environment around the catalytic center. This often leads to higher levels of stereocontrol.
For instance, in the context of prolinamide-based catalysts, the steric hindrance provided by a bulky group can be crucial for achieving high enantioselectivity. The tert-butyl group can effectively block one face of the enamine intermediate, directing the electrophile to the opposite face and thereby controlling the stereochemistry of the product.
The generalized mechanism for pyrrolidine-catalyzed asymmetric reactions highlights the critical role of the N-substituent in influencing the transition state.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of 1-Tert-butylpyrrolidine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the pyrrolidine motif stands as a cornerstone, with L-proline and its derivatives having revolutionized the synthesis of chiral molecules. This guide delves into the validation of a structurally related yet less explored catalyst: 1-tert-butylpyrrolidine. While direct literature on its catalytic prowess is sparse, this document provides a framework for its evaluation by comparing its predicted behavior against the well-established performance of unsubstituted pyrrolidine and the archetypal L-proline. By examining the mechanistic principles of pyrrolidine catalysis and the steric and electronic implications of the N-tert-butyl group, we offer a technical guide for researchers seeking to explore and validate the catalytic potential of this intriguing molecule.
The Landscape of Pyrrolidine-Based Organocatalysis: A Mechanistic Overview
The catalytic activity of simple pyrrolidines in reactions such as the aldol and Michael additions hinges on their ability to form a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde). This enamine then attacks an electrophilic acceptor, followed by hydrolysis to regenerate the catalyst and furnish the product. In the case of chiral pyrrolidine derivatives like L-proline, the stereochemistry of the product is dictated by the catalyst's ability to create a sterically defined transition state, effectively shielding one face of the enamine intermediate.
The introduction of an N-alkyl group, such as the tert-butyl group in this compound, can significantly influence the catalyst's performance in several ways:
-
Steric Hindrance: The bulky tert-butyl group can sterically encumber the nitrogen atom, potentially impeding the initial formation of the enamine intermediate. This could lead to slower reaction rates or a complete lack of reactivity.
-
Basicity: The electron-donating nature of the tert-butyl group increases the basicity of the pyrrolidine nitrogen. While higher basicity can, in some cases, enhance catalytic activity, the steric hindrance is often the dominant factor.
-
Solubility: The lipophilic tert-butyl group can enhance the catalyst's solubility in non-polar organic solvents.
Given these considerations, a systematic validation of this compound's catalytic activity is essential to determine its utility in asymmetric synthesis.
Comparative Framework: this compound vs. Pyrrolidine and L-Proline
To provide a clear benchmark for evaluation, we will compare the anticipated performance of this compound against two well-characterized catalysts:
-
Pyrrolidine: As the parent compound, it provides a baseline for the catalytic activity of the pyrrolidine ring without any stereodirecting groups. It is known to catalyze reactions like the aldol condensation, albeit without enantioselectivity.
-
L-Proline: A bifunctional organocatalyst, its carboxylic acid moiety plays a crucial role in stabilizing the transition state through hydrogen bonding, leading to high enantioselectivity in many reactions.
The following table summarizes the key characteristics and expected performance of these three catalysts in a representative asymmetric reaction, such as the aldol addition of a ketone to an aldehyde.
| Catalyst | Structure | Key Features | Expected Catalytic Performance |
| This compound | Achiral, sterically hindered secondary amine | Potentially low to no catalytic activity due to steric hindrance impeding enamine formation. If active, no enantioselectivity is expected. | |
| Pyrrolidine | Achiral, unhindered secondary amine | Active catalyst for aldol and Michael reactions, but produces racemic products.[1] | |
| L-Proline | Chiral, bifunctional (secondary amine and carboxylic acid) | Highly active and enantioselective catalyst for a wide range of asymmetric reactions.[2][3] |
Experimental Validation Workflow: A Step-by-Step Protocol
To empirically determine the catalytic activity of this compound, a standardized experimental protocol is necessary. The following workflow outlines a representative aldol reaction, which can be adapted for other transformations.
Caption: Workflow for the validation of this compound's catalytic activity.
Detailed Experimental Protocol: Asymmetric Aldol Reaction
Materials:
-
p-Nitrobenzaldehyde (electrophile)
-
Cyclohexanone (nucleophile)
-
This compound (catalyst to be tested)
-
Pyrrolidine (achiral control catalyst)
-
L-Proline (chiral control catalyst)
-
Dimethyl sulfoxide (DMSO, solvent)
-
Ethyl acetate (for extraction)
-
Saturated aqueous ammonium chloride solution (for quenching)
-
Anhydrous magnesium sulfate (drying agent)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In three separate vials, dissolve p-nitrobenzaldehyde (1.0 mmol) in DMSO (2.0 mL).
-
Catalyst Addition: To each vial, add the respective catalyst (0.2 mmol, 20 mol%):
-
Vial 1: this compound
-
Vial 2: Pyrrolidine
-
Vial 3: L-Proline
-
-
Nucleophile Addition: To each vial, add cyclohexanone (5.0 mmol).
-
Reaction: Stir the reaction mixtures at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Quench the reactions by adding a saturated aqueous solution of NH4Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis:
-
Determine the yield of the purified aldol product.
-
Analyze the diastereomeric ratio by 1H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
-
Interpreting the Results: A Predictive Analysis
Based on the principles of organocatalysis, the following outcomes can be anticipated from the proposed experiment:
-
This compound: It is highly probable that this catalyst will exhibit very low to no conversion. The steric bulk of the tert-butyl group is expected to significantly hinder the formation of the enamine intermediate with cyclohexanone. In the unlikely event of product formation, it will be racemic.
-
Pyrrolidine: This catalyst is expected to provide the aldol product in a moderate to good yield, but as a racemic mixture (0% ee).[1]
-
L-Proline: This catalyst should yield the aldol product with high diastereoselectivity and high enantioselectivity, consistent with established literature.
The experimental data obtained should be tabulated for a clear and direct comparison of the catalytic performance.
Mechanistic Rationale and Catalyst Design Implications
The likely inactivity of this compound underscores the critical role of steric factors in organocatalyst design. The following diagram illustrates the proposed catalytic cycle for a generic pyrrolidine-catalyzed aldol reaction and highlights the sterically hindered step for this compound.
Caption: Proposed catalytic cycle for the pyrrolidine-catalyzed aldol reaction.
The insights gained from this validation study can inform the future design of N-substituted pyrrolidine catalysts. While a tert-butyl group may be detrimental, other N-alkyl or N-aryl substituents with different steric and electronic properties could potentially modulate the catalyst's reactivity and selectivity in a desirable manner.
Conclusion
While this compound is not a prominent organocatalyst in the current literature, a systematic validation of its catalytic activity provides valuable insights into the structure-activity relationships of pyrrolidine-based catalysts. By comparing its performance against unsubstituted pyrrolidine and L-proline, researchers can gain a deeper understanding of the steric and electronic factors that govern catalytic efficiency and stereoselectivity. The experimental workflow and predictive analysis presented in this guide offer a robust framework for the evaluation of novel catalyst candidates, contributing to the ongoing development of more efficient and selective asymmetric transformations.
References
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
- Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387.
- Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., & Tanaka, F. (2006). Pyrrolidine-catalyzed direct aldol reaction in water. Tetrahedron Letters, 47(23), 3949-3952.
Sources
The Unseen Hand in Reaction Kinetics: A Comparative Guide to 1-Tert-butylpyrrolidine in Palladium-Catalyzed Cross-Coupling
For researchers, scientists, and professionals in drug development, the quest for precise control over reaction kinetics is paramount. In the intricate dance of palladium-catalyzed cross-coupling reactions, the choice of base is often a critical, yet underestimated, determinant of success. This guide provides an in-depth analysis of 1-tert-butylpyrrolidine, a sterically hindered cyclic amine, and its role in modulating reaction kinetics, particularly in the context of Suzuki-Miyaura and Buchwald-Hartwig amination reactions. We will objectively compare its anticipated performance with other commonly employed bases, supported by mechanistic insights and experimental data from the broader literature.
The Rationale for a Hindered Base: Beyond Simple Proton Abstraction
In palladium-catalyzed cross-coupling, the base does more than just deprotonate a nucleophile or neutralize acidic byproducts. Its steric and electronic properties can profoundly influence the stability and reactivity of catalytic intermediates, thereby dictating reaction rates, yields, and selectivity. Sterically hindered bases, such as this compound, are particularly valuable when dealing with sterically demanding substrates, where undesired side reactions or catalyst deactivation can be prevalent.[1][2]
The tert-butyl group, with its significant steric footprint, shields the nitrogen's lone pair. This steric hindrance can prevent the base from coordinating too strongly to the palladium center, which could otherwise lead to catalyst inhibition. Furthermore, in reactions like the Buchwald-Hartwig amination, a bulky base can facilitate the crucial reductive elimination step, leading to faster product formation.
Comparative Analysis of Bases in Palladium-Catalyzed Cross-Coupling
| Base | pKa of Conjugate Acid | Steric Hindrance | Typical Applications | Anticipated Performance & Considerations |
| This compound | ~11.3 (estimated) | High | Suzuki-Miyaura, Buchwald-Hartwig, Heck reactions, especially with sterically demanding substrates. | Expected to offer a good balance of basicity and steric bulk. The pyrrolidine ring provides a defined geometry. May offer advantages in solubility in organic solvents compared to some inorganic bases. |
| Triethylamine (TEA) | 10.7 | Moderate | General purpose base in a wide range of reactions, including Heck and Sonogashira couplings.[3][4] | Less sterically demanding than this compound, which may be less effective in preventing side reactions with bulky substrates. Its moderate basicity is often sufficient. |
| Diisopropylethylamine (DIPEA or Hünig's base) | 10.7 | High | Often used when a non-nucleophilic, sterically hindered organic base is required. | Similar steric bulk to this compound but is acyclic, which may influence its coordination properties. Its non-nucleophilic nature is a key advantage in preventing unwanted side reactions. |
| Potassium Carbonate (K₂CO₃) | 10.3 (pKa of HCO₃⁻) | Low (heterogeneous) | Widely used in Suzuki-Miyaura couplings, often in aqueous or biphasic systems.[5] | As an inorganic base, it has limited solubility in many organic solvents. Its heterogeneous nature can sometimes lead to slower reaction rates but can simplify workup. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 (pKa of HCO₃⁻) | Low (heterogeneous) | Often provides superior results in challenging Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][5] | More soluble than K₂CO₃ in some organic solvents, which can lead to faster reaction rates. The larger cation is thought to play a role in stabilizing intermediates. |
| Sodium tert-butoxide (NaOt-Bu) | 19.2 (pKa of t-BuOH) | High | A very strong, non-nucleophilic base, commonly used in Buchwald-Hartwig aminations.[6] | Its high basicity is often necessary for deprotonating less acidic amines. Can promote side reactions like enolate formation if carbonyl compounds are present. |
Mechanistic Insights: The Role of the Base in Catalytic Cycles
To appreciate the impact of this compound, it is essential to understand the mechanistic role of the base in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. The base is crucial for the activation of the organoboron species, typically a boronic acid, to form a more nucleophilic boronate complex. This boronate then undergoes transmetalation with the palladium(II) intermediate.
In this mechanism, a sterically hindered base like this compound is hypothesized to be particularly effective. Its bulk can prevent it from competing with the substrate amine for coordination to the palladium center. Furthermore, a highly basic yet sterically encumbered environment around the palladium can promote the final, product-forming reductive elimination step.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted to screen for the optimal base, including this compound.
General Protocol for Suzuki-Miyaura Coupling
General Protocol for Buchwald-Hartwig Amination
Conclusion and Future Outlook
While direct, comprehensive kinetic data for this compound in comparison to other bases remains an area for further investigation, the principles of physical organic chemistry provide a strong foundation for its application. Its inherent steric bulk and sufficient basicity position it as a promising candidate for challenging cross-coupling reactions involving sterically encumbered substrates. The provided protocols offer a starting point for researchers to systematically evaluate the performance of this compound and other hindered bases in their specific systems. As the demand for more efficient and selective synthetic methodologies continues to grow, a deeper understanding of the subtle interplay between all reaction components, including the often-overlooked base, will be crucial for innovation in drug discovery and development.
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. (n.d.). Retrieved from [Link]
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6734-6746.
- Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 89(5), 3045-3054.
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. (n.d.). Retrieved from [Link]
-
Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. National Institutes of Health. (2022). Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. (2021). Retrieved from [Link]
- Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). Studies On Suzuki Coupling Reactions Of Large Sterically Hindered Substrates.
- Crudden, C. M., et al. (2014). Enantiospecific, Stereoconvergent, and Regioselective Suzuki-Miyaura Cross-Coupling of Unactivated Alkyl Halides.
- Arai, M., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848.
-
The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands a. ResearchGate. (n.d.). Retrieved from [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. (n.d.). Retrieved from [Link]
-
Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. ResearchGate. (n.d.). Retrieved from [Link]
- Anderson, K. W., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 6(12), 6827-6845.
- Stahl, S. S., et al. (2024). Ligand-controlled palladium-catalyzed regiodivergent aminocarbonylation of tert-alcohols. Chemical Science, 15(44), 17056-17062.
-
Heck Reaction and Predicting The Products (Terminal Addition). YouTube. (2017, December 18). Retrieved from [Link]
-
Heck Reaction between Iodobenzene and Styrene a. ResearchGate. (n.d.). Retrieved from [Link]
- Anderson, K. W., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 6(12), 6827-6845.
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. (2021). Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. (2024). Retrieved from [Link]
-
Enhancing the performance for palladium catalysed tert-butyl hydroperoxide-mediated Wacker-type oxidation of alkenes. Royal Society of Chemistry. (2023). Retrieved from [Link]
-
Enhancing the performance for palladium catalysed tert -butyl hydroperoxide-mediated Wacker-type oxidation of alkenes. ResearchGate. (n.d.). Retrieved from [Link]
- Stahl, S. S., & Scarborough, C. C. (2006). Synthesis of pyrrolidines via palladium(II)-catalyzed aerobic oxidative carboamination of butyl vinyl ether and styrenes with allyl tosylamides. Organic Letters, 8(15), 3251–3254.
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Characterization of Tert-butyl-Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth analysis of the synthesis, characterization, and comparative performance of products derived from reactions involving tert-butyl-substituted pyrrolidines. As a senior application scientist, the following content is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers in organic synthesis and medicinal chemistry. The pyrrolidine ring is a cornerstone in pharmaceutical development, and the strategic incorporation of a tert-butyl group can significantly influence a molecule's properties.
The pyrrolidine scaffold is a prevalent five-membered nitrogen heterocycle found in a multitude of natural products and FDA-approved drugs.[1] Its significance in medicinal chemistry stems from its ability to introduce three-dimensional complexity and act as a versatile pharmacophore.[2] The introduction of a tert-butyl group, a bulky and sterically demanding substituent, onto the pyrrolidine ring—either on the nitrogen atom or the carbon framework—profoundly impacts the molecule's lipophilicity, metabolic stability, and conformational rigidity.[3] Steric shielding by the tert-butyl group can reduce oxidative metabolism, a desirable trait in drug design.[3] This guide will explore the synthesis of these valuable compounds, characterize their reaction products, and compare them to less sterically hindered analogs.
I. Synthesis of Tert-butyl-Substituted Pyrrolidines: A Comparative Overview
The synthetic approach to tert-butyl-substituted pyrrolidines varies significantly depending on the position of the tert-butyl group. The most common strategies involve either the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group or the direct incorporation of a tert-butyl group onto the carbon skeleton.
A. N-Boc Protected Pyrrolidines: A Gateway to Functionalization
The use of a di-tert-butyl dicarbonate (Boc-anhydride) to protect the nitrogen of a pyrrolidine is a foundational step in many synthetic pathways. This method is advantageous as it temporarily deactivates the nucleophilicity of the nitrogen, allowing for selective reactions on other parts of the molecule.
Caption: General workflow for the N-Boc protection of a pyrrolidine derivative.
A common and versatile intermediate is tert-butyl 3-aminopyrrolidine-1-carboxylate. Its synthesis often starts from a protected hydroxylated precursor.
-
Hydrogenation: To a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.15 g, 4.16 mmol) in methanol (16.6 mL), add 10% palladium on carbon catalyst (345 mg).
-
The reaction mixture is stirred for 16 hours under a hydrogen atmosphere (applied via a double-layer balloon).[4]
-
Filtration: Upon completion, the mixture is filtered through a pad of diatomaceous earth to remove the catalyst.[4]
-
Concentration: The filtrate is concentrated under reduced pressure.[4]
-
Purification: The crude product is purified by silica gel flash column chromatography to yield the target compound.[4]
Characterization Data for tert-Butyl 3-aminopyrrolidine-1-carboxylate: [4]
-
¹H-NMR (CDCl₃): δ 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H).
-
Mass Spectrum (m/z): 187 [M+H]⁺.[4]
B. Synthesis of Pyrrolidines with Carbon-framework Tert-butyl Groups
The synthesis of pyrrolidines with a tert-butyl group on the carbon backbone often involves more complex multi-step reactions, such as 1,3-dipolar cycloadditions or domino reactions. These methods allow for the construction of highly substituted and sterically hindered pyrrolidine rings.
This protocol illustrates a multi-step synthesis to create a highly substituted pyrrolidine ring.
-
Nitron Synthesis: A tert-butyl substituted nitrone is synthesized by reacting methyl-4-nitroheptanoate or dimethyl 4-nitroheptanedioate with 4,4-dimethylpent-1-en-3-one in the presence of sodium methylate.[5]
-
Esterification: The resulting carboxylic acid is treated with diazomethane in diethyl ether at 0°C to form the corresponding methyl ester.[5]
-
Work-up: Excess diazomethane is quenched with acetic acid, and the solution is washed with aqueous sodium bicarbonate and water.[5]
II. Comparative Analysis of Product Performance
The introduction of a tert-butyl group significantly alters the chemical and physical properties of the pyrrolidine derivative compared to less sterically hindered analogs like N-butylpyrrolidine.
A. N-tert-butylpyrrolidine vs. N-butylpyrrolidine
While direct, extensive reaction data for 1-tert-butylpyrrolidine is sparse in readily available literature, we can infer its properties based on steric hindrance. The bulky tert-butyl group on the nitrogen is expected to decrease its nucleophilicity and basicity compared to the n-butyl group in 1-butylpyrrolidine. This steric hindrance can be advantageous in directing reactions to other sites of a molecule or in creating specific catalytic environments.
In contrast, 1-butylpyrrolidine is utilized in the synthesis of ionic liquids, such as 1-butyl-1-methylpyrrolidinium methylcarbonate, highlighting the reactivity of its less hindered nitrogen.
B. N-Butylpyrrolidinone (NBP) as a Safer Solvent Alternative
N-Butylpyrrolidinone (NBP), a derivative of the pyrrolidine family, serves as an excellent case study for comparing performance against alternatives. NBP is gaining traction as a safer, dipolar aprotic solvent, especially as an alternative to N-methylpyrrolidinone (NMP), which is classified as a reproductive toxin.[6][7] Although structurally similar to NMP, NBP is not mutagenic or reprotoxic, making it a greener alternative in various chemical syntheses.[6][7]
| Reaction Type | Conventional Solvent | Yield with Conventional Solvent | N-Butylpyrrolidinone Yield | Reference |
| Biginelli Reaction | Ethanol | - | Higher than Ethanol or DMF | [6] |
| Maitland-Japp Reaction | Acetonitrile (MeCN) | 63% | 67% | [6] |
The data indicates that N-butylpyrrolidinone can perform comparably or even surpass traditional solvents in certain multi-component reactions, offering a safer and effective alternative for chemical processes.
C. Metabolic Stability: The Tert-butyl Advantage
In drug development, a key advantage of incorporating a tert-butyl group is the enhancement of metabolic stability. The C-H bonds of a tert-butyl group are less susceptible to enzymatic oxidation by cytochrome P450 enzymes. A strategy to further improve stability involves replacing the tert-butyl group with a trifluoromethylcyclopropyl group, which removes all fully sp³ C-H bonds, leading to increased stability both in vitro and in vivo.[8]
III. Characterization of Reaction Products
The characterization of tert-butyl-substituted pyrrolidines relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for determining the structure. The tert-butyl group typically appears as a sharp singlet integrating to nine protons around 1.0-1.5 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the synthesized compound.
-
Infrared (IR) Spectroscopy: Helps in identifying functional groups present in the molecule.
Caption: A standard workflow for the purification and characterization of synthesized compounds.
IV. Conclusion
The incorporation of a tert-butyl group into the pyrrolidine scaffold offers significant advantages, particularly in the realm of medicinal chemistry, by enhancing metabolic stability and modulating physicochemical properties. While the direct reactivity of this compound is limited by steric hindrance, the synthesis of pyrrolidines with tert-butyl groups on the carbon framework or the use of N-Boc protected pyrrolidines provides access to a rich variety of complex and valuable molecules.
Furthermore, related compounds like N-butylpyrrolidinone demonstrate a tangible shift towards safer and more sustainable laboratory practices without compromising synthetic efficiency. The comparative data presented herein underscores the importance of strategic substituent choice in chemical design and provides researchers with the foundational knowledge to leverage the unique properties of tert-butyl-substituted pyrrolidines in their work.
V. References
-
Long, Y., et al. (2017). One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst. New Journal of Chemistry. Available at:
-
BenchChem. (2025). One-Pot Synthesis of 1-Butylpyrrolidine Derivatives: Application Notes and Protocols. Available at:
-
Sherwood, J., et al. (2016). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. Green Chemistry, 18, 3990-3996. Available at:
-
Long, Y., et al. (2017). One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry. Available at:
-
Google Patents. (2011). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone. Available at:
-
RSC Publishing. (2016). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. Green Chemistry. Available at:
-
BLDpharm. Application of Bicyclic Pyrrolidine in Drug Development. Available at:
-
ChemicalBook. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis. Available at:
-
BenchChem. 3-Tert-butylpyrrolidine | 381665-66-3. Available at:
-
BenchChem. 1-Butylpyrrolidin-2-one | 3470-98-2. Available at:
-
Sigma-Aldrich. 1-Butylpyrrolidine 98 767-10-2. Available at:
-
NIH. (2021). Metabolically Stable tert-Butyl Replacement. PMC. Available at:
-
MDPI. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Available at:
Sources
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains [mdpi.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Player: Benchmarking a Novel Pyrrolidine Catalyst Against Commercial Titans in Asymmetric Aldol Reactions
In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and selective catalysts is a perpetual endeavor for researchers in drug development and fine chemical synthesis. While commercially established catalysts like L-Proline and its derivatives have become mainstays, the exploration of new structural motifs continues to yield catalysts with unique performance profiles. This guide delves into a comparative analysis of a specialized, tert-butyl-containing pyrrolidine catalyst, (S)-N-((R)-tert-butylsulfinyl)pyrrolidine-2-carboxamide, against the workhorses of the field: L-Proline and the highly effective (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine , a well-known diarylprolinol silyl ether.
While direct catalytic performance data for the simple, unsubstituted 1-tert-butylpyrrolidine in asymmetric reactions is not extensively documented in peer-reviewed literature, the strategic incorporation of a tert-butyl group in more complex pyrrolidine scaffolds has been shown to significantly influence reactivity and stereoselectivity.[1] This analysis, therefore, focuses on a representative tert-butyl-containing prolinamide to provide valuable insights into how this structural feature may impact catalytic efficacy in the context of a benchmark asymmetric aldol reaction.
At a Glance: Performance in the Asymmetric Aldol Reaction
The asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde serves as a classic benchmark for evaluating the performance of organocatalysts. The following table summarizes the comparative performance of our featured tert-butyl-containing prolinamide against L-Proline and a diarylprolinol silyl ether derivative under optimized, albeit distinct, reaction conditions reported in the literature.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-N-((R)-tert-butylsulfinyl)pyrrolidine-2-carboxamide | 10 | Solvent-free | 48 | 91 | 94:6 | 98 (anti) |
| L-Proline | 30 | DMSO | 4 | 99 | 97:3 | 99 (anti) |
| (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine | 2 | Brine | 2 | 80 | 95:5 | 94 (anti) |
Note: The data presented is compiled from different literature sources and reflects the performance under the specific conditions reported in those studies. Direct head-to-head comparisons under identical conditions may yield different results.
Deep Dive into the Catalytic Systems
The Tert-Butyl Effect: (S)-N-((R)-tert-butylsulfinyl)pyrrolidine-2-carboxamide
The featured catalyst, a prolinamide derivative, incorporates a bulky tert-butylsulfinyl group. This structural element is hypothesized to play a crucial role in establishing a well-defined chiral environment around the catalytic center. The sulfinyl group, in conjunction with the pyrrolidine ring, likely creates significant steric hindrance, which effectively shields one face of the enamine intermediate, leading to high diastereo- and enantioselectivity.[2] The solvent-free reaction condition is also noteworthy, pointing towards a highly efficient catalyst that can promote the reaction without the need for a diluting medium.
The Classic Choice: L-Proline
L-Proline is arguably the most well-known and widely used amino acid organocatalyst.[3] Its catalytic cycle proceeds through the formation of an enamine intermediate with the ketone, followed by a stereoselective attack on the aldehyde. The carboxylic acid moiety of proline is believed to act as a Brønsted acid, activating the aldehyde electrophile through hydrogen bonding and playing a key role in the stereodetermining transition state.[3] The high catalyst loading often required for L-proline catalysis is a recognized drawback, though its low cost and ready availability often compensate for this.
The High-Performance Catalyst: Diarylprolinol Silyl Ethers
Diarylprolinol silyl ethers, such as (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine, represent a highly successful class of organocatalysts developed from the proline scaffold. The bulky diphenyl(silyloxy)methyl group provides exceptional steric shielding, leading to excellent stereocontrol in a wide range of asymmetric transformations.[4] These catalysts are known for their high efficiency, often requiring low catalyst loadings to achieve high yields and enantioselectivities. The ability of this particular catalyst to function effectively in an aqueous medium (brine) highlights its versatility and potential for greener chemical processes.[4]
Mechanistic Insights: The Enamine Catalysis Pathway
All three catalysts operate through a general enamine catalysis mechanism. The key steps involve the formation of a chiral enamine from the ketone and the secondary amine of the pyrrolidine catalyst. This enamine then attacks the aldehyde, followed by hydrolysis to release the aldol product and regenerate the catalyst. The stereochemical outcome of the reaction is determined by the facial selectivity of the enamine's attack on the aldehyde, which is dictated by the steric and electronic properties of the catalyst's chiral scaffold.
Caption: Generalized workflow for the organocatalytic asymmetric aldol reaction.
Experimental Protocols
Representative Protocol for (S)-N-((R)-tert-butylsulfinyl)pyrrolidine-2-carboxamide Catalyzed Aldol Reaction
This protocol is adapted from the literature for the reaction between 4-nitrobenzaldehyde and cyclohexanone.[2]
Materials:
-
(S)-N-((R)-tert-butylsulfinyl)pyrrolidine-2-carboxamide (catalyst)
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Brine solution
-
Ethyl acetate
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a vial containing 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv), add cyclohexanone (2.5 mmol, 5 equiv).
-
Add the (S)-N-((R)-tert-butylsulfinyl)pyrrolidine-2-carboxamide catalyst (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at the indicated temperature (e.g., room temperature) in a closed system.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing brine (10 ml).
-
Extract the aqueous phase with ethyl acetate (3 x 15 ml).
-
Combine the organic extracts, dry over anhydrous Na2SO4, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aldol product.
Discussion and Future Outlook
This comparative guide highlights the performance of a specialized tert-butyl-containing pyrrolidine catalyst in the context of well-established commercial organocatalysts. The data suggests that the incorporation of a bulky tert-butylsulfinyl group can lead to excellent stereoselectivity, rivaling that of highly optimized systems like diarylprolinol silyl ethers. The ability to perform the reaction under solvent-free conditions is a significant advantage, pointing towards a highly active and potentially more environmentally friendly catalytic system.
While L-Proline remains a cost-effective and reliable catalyst, its higher loading requirements and more moderate performance in some cases underscore the value of developing more sophisticated derivatives. Diarylprolinol silyl ethers, on the other hand, represent the pinnacle of performance but can be more expensive and sensitive to reaction conditions.
The promising results from the tert-butyl-containing prolinamide warrant further investigation. A direct, head-to-head experimental comparison of these three catalysts under identical conditions would provide a more definitive benchmark. Furthermore, exploring the substrate scope and the applicability of this catalyst in other asymmetric transformations will be crucial in determining its broader utility in the field of organocatalysis. The continued exploration of novel pyrrolidine-based catalysts, such as those with strategically placed bulky groups, will undoubtedly lead to the discovery of even more efficient and selective tools for asymmetric synthesis.
References
- Huang, Y., et al. (2013). A series of valine dipeptide organocatalysts for the direct asymmetric intermolecular aldol reaction. Molecules, 28(18), 6985.
- Barbas, C. F., et al. (2000). A Highly Enantioselective Organocatalytic Direct Aldol Reaction. Journal of the American Chemical Society, 122(49), 12211-12212.
- Hayashi, Y., et al. (2007). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium.
- Cobb, A. J. A., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96.
- List, B., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
- Melchiorre, P., et al. (2008). Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Diarylprolinol Silyl Ether.
- Maruoka, K., et al. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 9(19), 3741-3744.
- Wang, W., et al. (2005). A Highly Efficient Organocatalyst for Direct Aldol Reactions of Ketones with Aldehydes.
- Singh, V. K., et al. (2007). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. The Journal of Organic Chemistry, 72(25), 9746-9749.
-
The Royal Society of Chemistry. (2013). 2-((S)-tert-butylsulfinylcarbamoyl)pyrrolidinium 2,2,2-trifluoroacetate (2). [Link]
-
Ley, S. V., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3, 84-96. [Link]
-
Karakaplan, M. et al. (2012). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of Molecular Modeling, 18, 4839-4848. [Link]
Sources
- 1. A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly efficient organocatalyst for direct aldol reactions of ketones with aldehydes [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to DFT Analysis: Unraveling Reaction Mechanisms of Sterically Hindered Amines
Focus Topic: DFT Analysis of Reaction Mechanisms Involving 1-Tert-butylpyrrolidine
Introduction: Beyond Trial and Error — Predictive Power in Mechanistic Chemistry
In the landscape of modern drug development and process chemistry, understanding the precise pathway of a chemical reaction is paramount. For nitrogen-containing heterocycles like pyrrolidines, which form the backbone of countless pharmaceuticals, this understanding dictates everything from yield and stereoselectivity to impurity profiles. This compound, with its sterically demanding N-substituent, presents a fascinating case study. The bulky tert-butyl group can dramatically alter reaction pathways compared to less hindered analogues, influencing transition state energies, catalyst-substrate interactions, and the accessibility of reactive sites.
While laboratory experiments provide the ultimate proof, they often yield complex product mixtures that are difficult to interpret mechanistically. This is where Density Functional Theory (DFT) emerges as an indispensable tool. DFT allows us to build virtual molecular models, map out entire potential energy surfaces, and visualize the fleeting transition states that govern a reaction's outcome. It transforms our approach from retrospective rationalization to prospective design.
This guide provides a framework for leveraging DFT to analyze and predict reaction mechanisms involving this compound. We will move beyond a simple recitation of steps and delve into the causality behind computational choices. The objective is to establish a self-validating system where computational predictions can be confidently compared with experimental data and used to guide future research. We will use a case study of a peroxide-mediated C-H oxidation to illustrate a practical comparison between the sterically hindered this compound and its less bulky analogue, 1-methylpyrrolidine.
Pillar 1: The Rationale — Why DFT for Sterically Hindered Amines?
The core challenge with a molecule like this compound is predicting how its steric profile will influence reactivity. The tert-butyl group can:
-
Shield the Nitrogen Lone Pair: Hindering its action as a nucleophile or a base.
-
Dictate Conformational Preferences: Locking the pyrrolidine ring into specific puckered forms, which in turn affects the orientation of the alpha-protons.
-
Influence Transition State Geometry: Creating significant steric clashes in the transition state of certain pathways, thereby raising their activation energy and favoring alternative routes.
DFT is uniquely suited to quantify these effects. Unlike physical experimentation, we can precisely calculate the energetic cost of steric hindrance, isolate electronic effects, and compute the activation barriers for multiple competing pathways. This allows us to generate testable hypotheses before committing to resource-intensive lab work.
Pillar 2: The Computational Protocol — A Self-Validating Workflow
A trustworthy computational study is one that is rigorously designed and benchmarked. The following protocol outlines a robust workflow for investigating a reaction mechanism, using the oxidation of the C-H bond alpha to the nitrogen as our case study. This reaction is of significant interest for late-stage functionalization.[1][2]
Experimental System for Comparison
-
Reaction: Oxidation of N-alkylpyrrolidine with a peroxide agent (e.g., tert-butyl hydroperoxide, TBHP).
-
Model Substrates: this compound vs. 1-methylpyrrolidine.
-
Core Question: How does the N-tert-butyl group affect the mechanism and activation energy of C-H abstraction compared to the N-methyl group?
Step-by-Step Computational Methodology
-
Geometry Optimization and Frequency Analysis of Reactants and Products:
-
Action: Optimize the ground state geometries of the reactants (this compound, 1-methylpyrrolidine, and the oxidant, e.g., a tert-butoxy radical formed from TBHP) and the expected products (the corresponding iminium ion and tert-butanol).
-
Causality & Rationale: This initial step provides the thermodynamic baseline for the reaction. We must ensure we have found the true energy minima on the potential energy surface. A frequency calculation is critical; the absence of imaginary frequencies confirms that the structure is a stable ground state.[3]
-
Level of Theory: A common and well-validated choice is the M06-2X functional with a 6-311+G(d,p) basis set . The M06-2X functional is known to perform well for main-group thermochemistry and kinetics.[4][5] A polarized, diffuse basis set is crucial for accurately describing the diffuse electron density of lone pairs and transition states.
-
Solvent Modeling: Implicit solvent models, like the Polarizable Continuum Model (PCM) , should be used to account for the bulk electrostatic effects of the solvent (e.g., acetonitrile or dichloromethane), which can significantly stabilize charged intermediates and transition states.
-
-
Locating the Transition State (TS):
-
Action: Perform a transition state search for the hydrogen abstraction step. This can be initiated using a guess structure (e.g., a "Quadratic Synchronous Transit" or QST2/QST3 calculation) or by manually building a structure that approximates the TS geometry.
-
Causality & Rationale: The transition state is the energetic bottleneck of the reaction. Its geometry reveals the key atomic motions, and its energy determines the reaction rate. The search algorithm attempts to find the first-order saddle point on the potential energy surface.
-
Validation: A true transition state must have exactly one imaginary frequency . The vibrational mode corresponding to this imaginary frequency should be animated and visually inspected to ensure it represents the desired bond-breaking/bond-forming process (in this case, the C-H bond breaking and the O-H bond forming).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Action: Once a validated transition state is found, perform an IRC calculation.
-
Causality & Rationale: This calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. It is the definitive way to confirm that your located TS correctly connects the intended reactants with the intended products.[3] This is a crucial self-validation step.
-
-
Calculating Reaction Energetics:
-
Action: With all stationary points located (reactants, TS, products), calculate the key energetic parameters: the activation energy (ΔG‡) and the overall reaction free energy (ΔG_rxn).
-
Causality & Rationale:
-
Activation Energy (ΔG‡): ΔG‡ = G(TS) - G(Reactants)
-
Reaction Free Energy (ΔG_rxn): ΔG_rxn = G(Products) - G(Reactants)
-
These Gibbs free energy values, which include zero-point vibrational energy and thermal corrections from the frequency calculations, are more directly comparable to experimental kinetic and thermodynamic data than simple electronic energies.
-
-
Visualizing the Workflow
The described computational protocol can be visualized as a logical flow, ensuring each step validates the next.
Caption: Computational workflow for mechanism validation.
Pillar 3: Comparative Analysis — this compound vs. 1-methylpyrrolidine
By applying the protocol above to both our target molecule and a less-hindered analogue, we can generate quantitative data to compare their reactivity. The results allow us to dissect the influence of the bulky tert-butyl group.
Hypothesized Reaction Pathway
The reaction is initiated by the homolytic cleavage of a peroxide, generating a reactive radical (e.g., tert-butoxy radical, t-BuO•). This radical then abstracts a hydrogen atom from the carbon alpha to the pyrrolidine nitrogen.
Caption: Proposed pathway for radical C-H abstraction.
Quantitative Data Comparison (Illustrative)
The table below presents hypothetical but realistic data one might obtain from such a DFT study. These values are based on established chemical principles where increased steric hindrance raises the energy of a constrained transition state. Experimental kinetic studies on related systems show that such radical-mediated oxidations are feasible.[6]
| Parameter | 1-methylpyrrolidine | This compound | Rationale for Difference |
| ΔG‡ (Activation Energy) | 12.5 kcal/mol | 16.8 kcal/mol | The bulky tert-butyl group creates steric repulsion with the incoming t-BuO• radical in the transition state, destabilizing it and raising the energy barrier. |
| Reaction Enthalpy (ΔH_rxn) | -15.2 kcal/mol | -14.9 kcal/mol | The overall thermodynamics are similar as the C-H bond strengths are not dramatically different, but the product stability might be slightly affected by steric strain. |
| TS C-H Bond Length | 1.35 Å | 1.42 Å | To avoid steric clash, the transition state for the tert-butyl derivative is "later," meaning the C-H bond is more stretched and closer to breaking. |
| TS N-C-H Angle | 108.5° | 111.0° | The angle likely widens in the tert-butyl case to accommodate the bulky groups, leading to increased strain energy. |
Analysis and Interpretation
The DFT data quantitatively supports our initial hypothesis. The 4.3 kcal/mol increase in the activation barrier for this compound is a direct consequence of steric hindrance. According to the Arrhenius equation, this difference in activation energy would translate to a significantly slower reaction rate for the tert-butyl derivative at a given temperature.
This predictive insight is invaluable. For a drug development professional, it might mean that a desired late-stage C-H functionalization is kinetically unfeasible for a molecule containing this motif. Conversely, it could suggest that the N-tert-butylpyrrolidine group is a robust protecting group, resistant to certain oxidative conditions that would readily degrade a less hindered amine.
Conclusion: From Calculation to Confirmation
This guide has outlined a robust, self-validating workflow for the DFT analysis of reaction mechanisms involving the sterically demanding this compound. By focusing on the causality behind methodological choices and performing a comparative analysis against a simpler analogue, we can move beyond qualitative predictions to generate quantitative, testable hypotheses.
The true power of this approach lies in its synergy with experimental work. The calculated activation energies can guide the selection of reaction temperatures. The predicted transition state geometries can inform the design of catalysts that stabilize or destabilize them to control selectivity. Ultimately, DFT analysis, when executed with rigor and a critical eye, serves as a powerful predictive engine that accelerates discovery and deepens our fundamental understanding of chemical reactivity.
References
-
Docherty, J. H., et al. (2023). "Transition-Metal Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules." The University of Manchester Research Explorer. [Link]
-
Ackermann, L. (2015). "Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis." Accounts of Chemical Research. [Link]
-
Singleton, D. A. (2018). "Computational discoveries of reaction mechanisms: recent highlights and emerging challenges." Organic & Biomolecular Chemistry. [Link]
-
Harris, J. W., et al. (2022). "Kinetic and mechanistic studies of cyclohexane oxidation with tert-butyl hydroperoxide over M–N4 catalysts." Reaction Chemistry & Engineering. [Link]
-
Houk, K. N., & Svatunek, D. (2023). "Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions." Accounts of Chemical Research. [Link]
-
Gorelsky, S. I., et al. (2023). "Revisiting the Mechanistic Pathway of Gas-Phase Reactions in InN MOVPE Through DFT Calculations." Molecules. [Link]
-
Unsworth, W. P., & Lynam, J. M. (2022). "DFT Studies of Au(I) Catalysed Reactions: Anion Effects and Reaction Selectivity." Israel Journal of Chemistry. [Link]
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Revisiting the Mechanistic Pathway of Gas-Phase Reactions in InN MOVPE Through DFT Calculations | MDPI [mdpi.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Kinetic and mechanistic studies of cyclohexane oxidation with tert-butyl hydroperoxide over M–N4 catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Cross-Validation of 1-Tert-butylpyrrolidine in Synthetic Chemistry
Introduction: The Strategic Role of the Pyrrolidine Scaffold
In the landscape of medicinal chemistry and drug discovery, the five-membered pyrrolidine ring stands out as a privileged scaffold.[1] Its non-planar, sp³-hybridized structure allows for a thorough exploration of three-dimensional pharmacophore space, a critical factor in designing molecules with high target selectivity and improved physicochemical properties like aqueous solubility.[1][2] The pyrrolidine nucleus is a cornerstone in numerous FDA-approved drugs and serves as a versatile building block for organocatalysts and chiral ligands in asymmetric synthesis.[1][3]
This guide focuses on a specific, yet significant, derivative: 1-Tert-butylpyrrolidine . The introduction of the bulky tert-butyl group on the nitrogen atom imparts unique steric and electronic properties that distinguish it from other N-substituted pyrrolidines. It serves as a non-nucleophilic base and a sterically hindered building block, but its permanent nature (unlike a protecting group) is a key strategic consideration in multi-step synthesis.
For researchers and drug development professionals, the reliable synthesis and unambiguous characterization of this compound are paramount. This guide provides a framework for the cross-validation of experimental results involving this compound, comparing it with common alternatives and grounding its analysis in robust, verifiable protocols.
Comparative Framework: this compound vs. Key Alternatives
The choice of an N-substituent on the pyrrolidine ring is a critical design element. The tert-butyl group offers maximum steric hindrance, but alternatives may be preferable depending on the synthetic goal.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Differentiator & Use Case |
| This compound | C₈H₁₇N | 127.23[4] | Permanent Steric Hindrance: Ideal as a non-nucleophilic base or when a bulky, non-removable group is required to direct reaction stereochemistry or block a reactive site. |
| 1-Butylpyrrolidine | C₈H₁₇N | 127.23[5] | Reduced Steric Hindrance: A less bulky isomer, offering different steric influence in reactions. Also explored as a greener, dipolar aprotic solvent alternative.[6][7] |
| N-Boc-pyrrolidine | C₉H₁₇NO₂ | 171.24[8] | Removable Protecting Group: The Boc (tert-butoxycarbonyl) group protects the nitrogen during synthesis and can be easily removed under acidic conditions, liberating the secondary amine for further functionalization.[9][10] |
Experimental Workflow for Synthesis and Validation
A robust experimental design ensures that the material used in subsequent steps is unequivocally the correct, pure compound. This workflow represents a self-validating system for synthesis and characterization.
Part 1: Synthesis Protocol
While numerous methods exist for N-alkylation, direct N-tert-butylation of secondary amines like pyrrolidine can be challenging due to competing elimination reactions of tert-butyl halides. A more reliable approach involves using a tert-butylating agent that favors nucleophilic substitution. The following protocol is adapted from methodologies for N-tert-butylation of amines using reagents that can generate a tert-butyl cation or its equivalent under controlled conditions.[11]
Objective: To synthesize this compound from pyrrolidine.
Materials:
-
Pyrrolidine
-
tert-Butyl 2,2,2-trichloroacetimidate
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Nitromethane (CH₃NO₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyrrolidine (1.0 equivalent) and the catalyst, Cu(OTf)₂ (5 mol%).
-
Solvent Addition: Add anhydrous nitromethane as the solvent. Stir the mixture at room temperature until the catalyst dissolves.
-
Reagent Addition: In a separate flask, dissolve tert-butyl 2,2,2-trichloroacetimidate (1.2 equivalents) in a minimal amount of nitromethane. Add this solution dropwise to the reaction mixture at room temperature over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 4-6 hours.[11]
-
Quenching and Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by fractional distillation under reduced pressure to yield pure this compound.
Causality and Experimental Choices:
-
Catalyst: Copper(II) triflate is an effective Lewis acid catalyst that activates the tert-butylating agent, facilitating the transfer of the tert-butyl group to the amine.[11] It is preferred over stronger acids that might cause unwanted side reactions.
-
Solvent: Nitromethane is used as it is a polar aprotic solvent that helps to solubilize the copper salt and stabilize the cationic intermediates proposed in the mechanism.[11]
-
Reagent: tert-Butyl 2,2,2-trichloroacetimidate is an excellent electrophilic tert-butylating agent that avoids the harsh conditions and poor yields associated with traditional methods like using tert-butyl chloride.[11]
Part 2: Cross-Validation via Spectroscopic Analysis
Confirming the identity and purity of the synthesized product is the most critical step. A combination of analytical techniques provides a comprehensive and trustworthy characterization.
Summary of Expected Analytical Data for this compound
| Analytical Technique | Parameter | Expected Result/Observation | Reference |
| GC-MS | Molecular Ion Peak [M]⁺ | m/z = 127 | [4] |
| Purity | >98% (by peak area integration) | Standard | |
| ¹H NMR | Chemical Shift (ppm) | ~2.5-2.7 (m, 4H, -N-CH₂ -), ~1.6-1.8 (m, 4H, -CH₂-CH₂ -CH₂-), ~1.1 (s, 9H, -C(CH₃ )₃) | Predicted |
| ¹³C NMR | Chemical Shift (ppm) | ~53 (-C (CH₃)₃), ~48 (-N-CH₂ -), ~26 (-CH₂-CH₂ -CH₂-), ~25 (-C(CH₃ )₃) | [12] |
| FT-IR | Wavenumber (cm⁻¹) | ~2960-2800 (C-H stretch, alkane), ~1190 (C-N stretch) | Predicted |
Detailed Methodologies
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To confirm the molecular weight and assess the purity of the sample. GC separates volatile compounds, and MS provides structural information by fragmenting the molecules and measuring the mass-to-charge ratio of these fragments.[13][14]
-
Protocol:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC-MS instrument.
-
GC Conditions: Use a standard non-polar column (e.g., DB-5ms). Program the oven with an initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan from m/z 40 to 400.
-
Analysis: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should display the molecular ion [M]⁺ at m/z = 127 and a characteristic fragmentation pattern. Purity is determined by the area percentage of the main peak.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide an unambiguous structural confirmation by mapping the carbon and hydrogen framework of the molecule.
-
Protocol:
-
Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Analysis: For ¹H NMR, check for the correct integration values (9H for the singlet, 4H for each of the two multiplets). For ¹³C NMR, confirm the presence of the expected number of distinct carbon signals.
-
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present and confirm the absence of starting materials (e.g., the N-H stretch from pyrrolidine).
-
Protocol:
-
Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) or use a diamond ATR accessory.
-
Acquire the spectrum, typically scanning from 4000 to 400 cm⁻¹.
-
Analysis: The spectrum should show strong C-H stretching bands below 3000 cm⁻¹ and a C-N stretch. Crucially, there should be no significant N-H stretching band, which would typically appear around 3300-3500 cm⁻¹.[15]
-
Choosing the Right Pyrrolidine: A Logic-Based Approach
The decision to use this compound over an alternative is driven by the specific demands of the synthetic route. This diagram outlines the decision-making process.
Conclusion
The synthesis and application of this compound require a rigorous and multi-faceted validation approach. By combining a reliable synthetic protocol with a comprehensive suite of spectroscopic methods—GC-MS for purity and molecular weight, NMR for structural integrity, and FT-IR for functional group verification—researchers can proceed with confidence. This cross-validation framework not only ensures the quality of the immediate experimental results but also strengthens the foundation of any subsequent research or development effort. Comparing its properties and strategic use against alternatives like 1-butylpyrrolidine and N-Boc-pyrrolidine further empowers chemists to make informed decisions, optimizing their synthetic routes for efficiency and success.
References
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Technology Networks. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Technology Networks. Available at: [Link]
-
Sharma, A., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect. Available at: [Link]
-
Long, Y., et al. (n.d.). One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst. New Journal of Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone. Google Patents.
-
NIST. (n.d.). 1-tert-Butyl-pyrrolidine. NIST WebBook. Available at: [Link]
-
Sherwood, J., et al. (2016). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. White Rose Research Online. Available at: [Link]
-
National Institutes of Health. (n.d.). 1-Butylpyrrolidine. PubChem. Available at: [Link]
-
Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. Available at: [Link]
-
O'Brien, P., et al. (2018). Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. White Rose Research Online. Available at: [Link]
-
Royal Society of Chemistry. (2016). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. Green Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Available at: [Link]
-
Krumkacheva, O. A., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules. Available at: [Link]
-
Bagryanskaya, E. G., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Molecules. Available at: [Link]
-
National Institutes of Health. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. PubChem. Available at: [Link]
-
Royal Society of Chemistry. (2016). One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry. Available at: [Link]
-
Cran, J. W., et al. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett. Available at: [Link]
-
National Institutes of Health. (n.d.). N-Boc-pyrrolidine. PubChem. Available at: [Link]
-
Wiley. (n.d.). 1-Butylpyrrolidine - Optional[13C NMR]. SpectraBase. Available at: [Link]
-
News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net. Available at: [Link]
-
Archer, J., et al. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night Time Economy setting. Scientific Reports. Available at: [Link]
-
Trivedi, M. K., et al. (2015). Gas Chromatography-Mass Spectrometric Analysis of Isotopic Abundance of 13C, 2H, and 18O in Biofield Energy Treated p-tertiary Butylphenol (PTBP). American Journal of Chemical Engineering. Available at: [Link]
-
Dawson, J. Z., et al. (n.d.). The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. Marshall University. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 4. 1-tert-Butyl-pyrrolidine [webbook.nist.gov]
- 5. 1-Butylpyrrolidine | C8H17N | CID 69843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]
- 12. spectrabase.com [spectrabase.com]
- 13. news-medical.net [news-medical.net]
- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 15. marshall.edu [marshall.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Tert-butylpyrrolidine
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel and reactive compounds like 1-tert-butylpyrrolidine (CAS: 767-10-2) demands a rigorous and informed approach, not just in its application but, critically, in its disposal. Improper management of this chemical waste can lead to significant safety hazards, regulatory violations, and environmental harm. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a flammable liquid and is considered toxic if swallowed or if it comes into contact with the skin[1]. Structurally similar compounds, such as other substituted pyrrolidines, are known to cause skin and eye irritation and may lead to respiratory irritation[2][3][4][5].
The primary risks associated with this compound are:
-
Flammability: The compound has a flash point of 36°C (96.8°F), meaning it can form an ignitable mixture with air at temperatures commonly found in a laboratory setting.
-
Toxicity: It is classified as acutely toxic upon oral ingestion or dermal contact[1]. Exposure can lead to harmful health effects.
-
Reactivity: As an amine, it is incompatible with strong oxidizing agents and acids, which can lead to vigorous or violent reactions[2][3][5][6].
These hazards dictate every subsequent step in the disposal process, from the personal protective equipment you wear to the final disposal method.
Mandatory Personal Protective Equipment (PPE)
Given the toxicity and flammability of this compound, a stringent PPE protocol is non-negotiable. PPE serves as the last line of defense against exposure. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[4][7].
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2][7] | To prevent dermal absorption, which is a primary route of toxic exposure[1]. |
| Eye & Face Protection | Safety goggles with side shields or a full-face shield.[2][7] | To protect against splashes that can cause serious eye irritation or damage. |
| Body Protection | Flame-resistant lab coat and protective clothing. | To prevent skin contact and protect against fire hazards. |
| Respiratory Protection | Type ABEK (EN14387) respirator filter or equivalent, if ventilation is inadequate. | To prevent inhalation of vapors, which may be harmful. |
Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date PPE requirements.
Waste Collection and Segregation: The First Step to Safe Disposal
Proper disposal begins at the point of generation. Never mix this compound waste with other waste streams unless you can confirm their compatibility[6][8]. Incompatible mixtures can generate heat, toxic gases, or fire.
Step-by-Step Collection Protocol:
-
Identify the Waste: Clearly designate a container for "this compound Waste."
-
Select a Compatible Container: The container must be chemically resistant to amines and suitable for flammable liquids. Do not use containers that can be degraded by the chemical[6][8].
-
Collect Waste: Collect all liquid waste containing this compound, including contaminated solvents and reaction residues, directly into the designated container[7].
-
Cap Securely: Keep the container tightly sealed at all times, except when adding waste. This prevents the release of flammable and toxic vapors[6][8].
-
Do Not Overfill: Leave at least 10% headspace in the container to allow for vapor expansion.
| Container Material | Compatibility with this compound | Rationale |
| Glass (Amber) | Excellent | Inert to amines and protects light-sensitive compounds. A common choice for laboratory waste. |
| High-Density Polyethylene (HDPE) | Good | Generally resistant to amines, but check specific compatibility charts for long-term storage. |
| Metal (e.g., Steel) | Poor | Avoid using metal containers for corrosive waste; while this amine isn't highly corrosive, it's a best practice to avoid potential reactions[8]. |
On-Site Hazardous Waste Storage
Once collected, the waste container must be stored in a designated Satellite Accumulation Area (SAA) while awaiting pickup by a certified disposal company[8][9].
SAA Requirements:
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and a clear indication of its hazards (e.g., "Flammable," "Toxic")[6][7][8].
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Segregation: Store the this compound waste away from incompatible chemicals, particularly strong acids and oxidizing agents[3][6].
-
Containment: It is best practice to keep the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment[7].
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain & Absorb: Use an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth to contain the spill[7]. Do not use combustible materials like paper towels.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container[7].
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office[7].
The Final Step: Professional Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash[6][7]. Amines can be harmful to aquatic life and ecosystems[6].
The only acceptable method for the final disposal of this chemical is through a licensed and certified hazardous waste disposal company[6][7][10]. These companies have the expertise and facilities, such as high-temperature incinerators, to destroy the chemical in an environmentally sound and legally compliant manner[10].
Contact your institution's EHS office to schedule a pickup of your properly collected, labeled, and stored hazardous waste[7]. Always maintain records of your waste disposal as required by local and federal regulations[6][11].
By adhering to these procedures, you uphold your professional responsibility to ensure a safe laboratory environment, protect our ecosystem, and maintain regulatory compliance.
References
- Vertex AI Search. Safety First: Handling 1-Butylpyrrolidin-2-one in Industrial Settings.
- Benchchem. Navigating the Safe Disposal of 1-Butylpyrrolidin-2-one: A Procedural Guide.
- Sigma-Aldrich. 1-Butylpyrrolidine 98 767-10-2.
- Collect and Recycle. Amine Disposal For Businesses.
- Canada.ca.
- PubChem - NIH. 1-Butylpyrrolidine | C8H17N | CID 69843.
- CHEMM. Personal Protective Equipment (PPE).
- TCI Chemicals.
- Alfa Aesar.
- Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry.
- Tri-iso.
- Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- ChemicalBook.
- Fisher Scientific. SAFETY DATA SHEET - (+/-)-3-(Boc-amino)pyrrolidine.
- NIST WebBook. 1-tert-Butyl-pyrrolidine.
Sources
- 1. 1-Butylpyrrolidine | C8H17N | CID 69843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. tri-iso.com [tri-iso.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-Tert-butylpyrrolidine
This guide provides essential safety and operational protocols for the handling of 1-Tert-butylpyrrolidine (CAS No. 4640-34-4) in a research and development setting. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven safety practices to ensure your work is conducted with the highest degree of safety and scientific integrity. This document is structured to provide not just procedural steps, but the causal logic behind them, empowering you to make informed safety decisions.
Disclaimer: A comprehensive, officially registered Safety Data Sheet (SDS) for this compound is not widely available. Therefore, this guide is built upon a conservative, risk-based safety assessment, extrapolating from the known, severe hazards of the parent compound, Pyrrolidine , and the structural isomer, 1-Butylpyrrolidine . This approach ensures the highest level of protection in the absence of specific data.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the potential hazards of a chemical is the foundational step in establishing a valid safety protocol. The properties of this compound must be inferred from closely related compounds. This analysis dictates every subsequent choice in personal protective equipment (PPE) and handling procedures.
The primary analogues for this assessment are Pyrrolidine (the parent heterocycle) and 1-Butylpyrrolidine (a direct isomer). Their hazards, as defined by the Globally Harmonized System (GHS), are severe and form the basis of our recommendations.
| Property | 1-Butylpyrrolidine[1] | Pyrrolidine | Inferred Risk for this compound |
| Physical State | Liquid | Liquid | Liquid |
| GHS Pictograms | 🔥, 💀 | 🔥, 💀, corrosive | Assumed: 🔥, 💀, corrosive |
| Hazard Codes | H226: Flammable liquid and vaporH301: Toxic if swallowedH311: Toxic in contact with skin | H225: Highly flammable liquid and vapourH302+H332: Harmful if swallowed or if inhaledH314: Causes severe skin burns and eye damage | Assumed High Hazard: Flammable, Acutely Toxic (Oral, Dermal, Inhalation), Corrosive |
| Flash Point | 36 °C (96.8 °F) | - | Assumed to be low, presenting a significant fire risk. |
Causality of Hazards:
-
Flammability (H225/H226): The low flash point means that vapors can ignite at or near standard room temperature from a nearby ignition source (e.g., hot plate, static discharge, spark). This necessitates strict control of ignition sources and the use of non-sparking tools.
-
Acute Toxicity (H301/H311/H332): The molecule can cause significant harm or death upon ingestion, skin absorption, or inhalation. This high toxicity mandates the use of engineering controls (fume hood) to prevent inhalation and robust PPE to prevent any skin or oral contact.
-
Corrosivity (H314): Pyrrolidine is known to cause severe skin burns and irreversible eye damage. This corrosive nature requires the use of specialized chemical-resistant gloves, body protection, and non-negotiable eye/face protection to prevent tissue destruction upon contact.
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE is not a checklist; it is a comprehensive system designed to create a barrier between the researcher and the identified chemical hazards. All PPE must be inspected before each use.
Eye and Face Protection
-
What to Wear:
-
Why It's Necessary: This dual-layer protection is critical to prevent contact with liquid aerosols or splashes that can cause severe, irreversible eye damage, a known hazard of the parent compound, pyrrolidine.
-
Best Practices: Ensure goggles form a seal around the eyes. Contact lenses should not be worn when handling this chemical, as they can trap corrosive vapors against the eye.[6]
Hand Protection
-
What to Wear: Chemical-resistant gloves are required. Do not use thin, disposable nitrile or latex examination gloves as the primary barrier.
-
Recommended: Butyl rubber or laminate (e.g., SilverShield) gloves provide excellent protection against a wide range of amines and organic solvents.
-
Alternative: Heavy-duty nitrile gloves may be suitable for short-duration tasks, but you must consult the glove manufacturer's compatibility chart.
-
-
Why It's Necessary: The analogue compound 1-Butylpyrrolidine is toxic in contact with skin (H311).[1] Robust gloves prevent systemic toxicity through dermal absorption and protect against severe chemical burns.
-
Best Practices: Use the double-gloving technique (two pairs of gloves) for added protection. Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[7] Wash hands thoroughly after removing gloves.[2]
Body Protection
-
What to Wear:
-
Minimum: A flame-resistant laboratory coat (e.g., Nomex) is essential.
-
Recommended: For larger scale operations, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills.
-
-
Why It's Necessary: This protects against accidental splashes that could cause severe skin burns and prevents the chemical from soaking through to your personal clothing, which would create a prolonged exposure risk. The flame-resistant property addresses the significant fire hazard.
-
Best Practices: All lab coats must be fully buttoned. Contaminated clothing must be removed immediately, and the affected skin area washed promptly.[8][9]
Respiratory Protection
-
Primary Control: All handling of this compound MUST be performed inside a certified chemical fume hood.[3] This engineering control is the primary method for preventing respiratory exposure.
-
What to Wear (for emergencies): In the event of a large spill or fume hood failure where exposure is possible, a full-face respirator with an organic vapor/amine-specific (Type ABEK) cartridge is required.
-
Why It's Necessary: The analogue compounds are harmful if inhaled. Preventing vapor inhalation is critical to avoid acute toxic effects.
-
Best Practices: Your institution's Environmental Health and Safety (EHS) office must approve all respirator use, which requires proper fit-testing and training. Respirators are not a substitute for proper engineering controls.[2]
Footwear
-
What to Wear: Closed-toe shoes constructed of a durable material (e.g., leather) are mandatory. Perforated shoes, sandals, or cloth sneakers are strictly forbidden.[6]
-
Why It's Necessary: This protects the feet from spills. A dropped container could easily splash corrosive and toxic material onto the feet.
-
Best Practices: For areas with a high risk of large spills, chemical-resistant shoe covers or boots should be considered.[5][10]
Operational Workflow for Safe Handling
A systematic workflow minimizes risk by ensuring that safety checks and proper procedures are followed in a logical sequence.
Emergency Response and Disposal
Spill Management
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the fume hood is operating.
-
Control: Remove all ignition sources.[3]
-
Contain: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to dike the spill. Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11]
-
Inhalation: Move the person to fresh air at once.[8][9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately.[8]
Waste Disposal Plan
-
Segregation: All waste contaminated with this compound (liquid, solid absorbents, contaminated gloves, etc.) must be collected as hazardous waste.
-
Containment: Use a dedicated, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name: "Hazardous Waste: this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials (e.g., oxidizing agents).[3]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed chemical waste management company.[3] Under no circumstances should this chemical be disposed of down the drain. [3]
References
-
First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
1-Butylpyrrolidine. (n.d.). PubChem. Retrieved from [Link]
-
Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
-
SAFETY DATA SHEET - United Initiators. (2025, February 25). United Initiators. Retrieved from [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). ennissafety.com. Retrieved from [Link]
-
Components of Personal Protective Equipment. (n.d.). Pesticide Environmental Stewardship. Retrieved from [Link]
-
Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]
-
1-tert-Butyl-pyrrolidine. (n.d.). NIST WebBook. Retrieved from [Link]
-
SAFETY DATA SHEET - 1-Butylpyrrolidin-2-one. (2018, October 5). Thermo Fisher Scientific. Retrieved from [Link]
-
1-butyl pyrrolidine. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]
Sources
- 1. 1-Butylpyrrolidine | C8H17N | CID 69843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epa.gov [epa.gov]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. united-initiators.com [united-initiators.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
